molecular formula C28H48O B11966859 i-Cholesteryl methyl ether

i-Cholesteryl methyl ether

Katalognummer: B11966859
Molekulargewicht: 400.7 g/mol
InChI-Schlüssel: DSVYQBSADVVKNY-IZOIPNAJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

I-Cholesteryl methyl ether is a useful research compound. Its molecular formula is C28H48O and its molecular weight is 400.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C28H48O

Molekulargewicht

400.7 g/mol

IUPAC-Name

(5R)-8-methoxy-2,15-dimethyl-14-(6-methylheptan-2-yl)pentacyclo[8.7.0.02,7.05,7.011,15]heptadecane

InChI

InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-10-11-23-21-16-25(29-6)28-17-20(28)12-15-27(28,5)24(21)13-14-26(22,23)4/h18-25H,7-17H2,1-6H3/t19?,20-,21?,22?,23?,24?,25?,26?,27?,28?/m1/s1

InChI-Schlüssel

DSVYQBSADVVKNY-IZOIPNAJSA-N

Isomerische SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C45C3(CC[C@@H]4C5)C)OC)C

Kanonische SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)OC)C

Herkunft des Produkts

United States

Foundational & Exploratory

i-Cholesteryl methyl ether chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Cholesteryl Methyl Ether and its Isomer, i-Cholesteryl Methyl Ether

For researchers, scientists, and drug development professionals, a precise understanding of chemical tools is paramount. This guide provides a comprehensive overview of two closely related cholesterol derivatives: Cholesteryl methyl ether and its structural isomer, this compound. While both share the same molecular formula, their distinct structures impart different chemical properties and applications in research. This document delineates their chemical structures, CAS numbers, physicochemical properties, synthesis protocols, and their roles in biological and chemical research.

Introduction to Cholesteryl Ethers

Cholesteryl ethers are derivatives of cholesterol where the 3β-hydroxyl group is modified to form an ether linkage. This modification blocks the hydrogen-bonding capability of the hydroxyl group and renders the molecule more chemically stable and resistant to enzymatic hydrolysis compared to cholesteryl esters. Consequently, these compounds, particularly their radiolabeled versions, serve as valuable non-metabolizable tracers in studies of lipoprotein metabolism and lipid transport.

A critical distinction exists between the common cholesteryl methyl ether and its rearranged isomer, this compound. The "i-" prefix denotes an internal rearrangement of the steroid backbone, resulting in a cyclopropane ring formation between C-3 and C-5. This structural alteration significantly impacts the molecule's three-dimensional shape and reactivity.

Cholesteryl methyl ether

Chemical Structure and CAS Number

Cholesteryl methyl ether, also known as 3β-methoxycholest-5-ene, is the direct methyl ether of cholesterol.[1]

  • Chemical Formula: C₂₈H₄₈O

  • CAS Number: 1174-92-1[1][2]

Physicochemical Properties

Cholesteryl methyl ether is a white to off-white solid at room temperature.[1] It is largely insoluble in water but soluble in organic solvents like chloroform and ethanol.[1] A summary of its key quantitative properties is presented in the table below.

PropertyValue
Molecular Weight 400.68 g/mol [1]
Monoisotopic Mass 400.370516150 Da[2]
XLogP3 9.1[2]
Physical Description White to off-white solid[1]
Solubility Insoluble in water; Soluble in chloroform, ethanol[1]

Experimental Protocols

Synthesis of Cholesteryl methyl ether via Diazomethane Methylation

This protocol is based on a general method for the methylation of alcohols using diazomethane with fluoboric acid as a catalyst. This procedure was reported to yield 95% of cholesteryl methyl ether from cholesterol.

Materials:

  • Cholesterol

  • Anhydrous diethyl ether

  • Methylene chloride

  • Concentrated fluoboric acid (HBF₄)

  • Diazomethane solution

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Acetone

  • Methanol

Procedure:

  • Catalyst Preparation: A stock solution of the fluoboric acid catalyst is prepared by cooling 19 ml of anhydrous diethyl ether in a 25-ml volumetric flask to 0°C. To this, 0.133 ml of concentrated fluoboric acid is added, and the volume is made up to 25 ml with methylene chloride.

  • Reaction Setup: In a reaction flask, dissolve cholesterol in methylene chloride.

  • Methylation: To the cholesterol solution, add the diazomethane solution dropwise. The reaction progress can be monitored by the persistence of the yellow color of diazomethane.

  • Catalyst Addition: A drop of the fluoboric acid catalyst stock solution is added to the reaction mixture. The disappearance of the yellow color indicates the consumption of diazomethane. Continue adding diazomethane until the yellow color persists.

  • Work-up: After the reaction is complete (typically after about 1 hour), filter the mixture to remove any polymethylene byproduct. The filtrate is then washed sequentially with saturated aqueous sodium bicarbonate and water.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be recrystallized from acetone and methanol to yield pure cholesteryl methyl ether.

Applications in Research

Cholesteryl methyl ether is frequently utilized in biochemical and biophysical research to investigate lipid-lipid and lipid-protein interactions within biological membranes.[1] Its resistance to enzymatic cleavage makes it an excellent tool for tracing the fate of cholesterol in various biological systems without the complication of metabolic breakdown.[3] Radiolabeled versions are particularly useful for tracking lipoprotein particle uptake and distribution in both in vitro and in vivo models.[3] Some studies have also suggested potential antiviral activity at high concentrations.[1]

This compound

Chemical Structure and CAS Number

This compound, systematically named 6β-methoxy-3α,5α-cyclocholestane, is a structural isomer of cholesteryl methyl ether featuring a cyclopropane ring in the A and B rings of the steroid nucleus.[4]

  • Chemical Formula: C₂₈H₄₈O

  • CAS Number: 2867-93-8[5][6]

Physicochemical Properties

Similar to its isomer, this compound is a solid at room temperature and is expected to have similar solubility in organic solvents. Key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Weight 400.68 g/mol [4]
Monoisotopic Mass 400.370516150 Da[5]
XLogP3 9.4[5]
Storage Temperature -20°C[6]

Experimental Protocols

Synthesis of Isotopically Labeled Cholesterol from this compound

This compound serves as a key precursor for the synthesis of isotopically labeled cholesterol. The following is a general protocol for the acid-catalyzed hydrolysis of this compound to yield cholesterol.

Materials:

  • This compound

  • 1,4-Dioxane

  • Isotopically enriched water (H₂¹⁷O or H₂¹⁸O)

  • Trifluoromethanesulfonic acid (TfOH)

Procedure:

  • Reaction Setup: Dissolve this compound in 1,4-dioxane.

  • Hydrolysis: Add the isotopically enriched water to the solution, followed by the trifluoromethanesulfonic acid catalyst. The reaction is typically carried out at room temperature.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the conversion of the starting material to cholesterol.

  • Work-up and Purification: Once the reaction is complete, the mixture is worked up by quenching the acid and extracting the product. The crude cholesterol is then purified, typically by column chromatography, to yield the isotopically labeled product.

Applications in Research

The primary application of this compound in research is as a synthetic intermediate for the preparation of cholesterol and its derivatives.[7] Its utility in the synthesis of isotopically labeled cholesterol is particularly valuable for studies involving mass spectrometry-based metabolic tracing and for biophysical studies using techniques like solid-state NMR to probe cholesterol's interactions in membranes. It is also described as a biochemical reagent that can be used as a biomaterial for life science research and as a sulfonylation reagent in organic synthesis.[6]

Structural Relationship Diagram

The following diagram illustrates the chemical structures of cholesterol, cholesteryl methyl ether, and this compound, highlighting their structural differences.

G cluster_cholesterol Cholesterol cluster_cme Cholesteryl methyl ether cluster_icme This compound cholesterol cme cholesterol->cme Methylation icme cholesterol->icme Rearrangement & Methylation

Caption: Chemical structures and relationship of Cholesterol, Cholesteryl methyl ether, and this compound.

Conclusion

Cholesteryl methyl ether and this compound, while isomeric, are distinct chemical entities with different applications in scientific research. Cholesteryl methyl ether is a valuable tool for studying lipid metabolism and membrane dynamics due to its stability. In contrast, this compound is primarily used as a synthetic precursor for labeled cholesterol, enabling detailed investigations of cholesterol's biological roles. A clear understanding of their respective structures and properties is essential for their proper application in experimental design.

References

Synthesis of i-Cholesteryl Methyl Ether from Cholesterol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of i-cholesteryl methyl ether from cholesterol. It details the reaction mechanism, experimental protocols, and relevant chemical data. The synthesis is a classic example of a reaction involving a non-classical carbocation and neighboring group participation, resulting in a rearranged product.

Introduction

This compound, also known as 6β-methoxy-3α,5α-cyclocholestane, is a rearranged ether derivative of cholesterol. Its synthesis from cholesterol is a notable transformation in steroid chemistry that proceeds through a carbocationic intermediate, which undergoes a skeletal rearrangement to form a cyclopropane ring. This guide will focus on the most common and efficient method for this synthesis: the solvolysis of cholesteryl tosylate in methanol.

Reaction Mechanism

The conversion of cholesterol to this compound is a two-step process:

  • Tosylation of Cholesterol: The 3β-hydroxyl group of cholesterol is converted into a good leaving group, typically a p-toluenesulfonate (tosylate) ester. This is achieved by reacting cholesterol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

  • Methanolysis of Cholesteryl Tosylate: The cholesteryl tosylate then undergoes solvolysis in methanol. The departure of the tosylate group is assisted by the π-electrons of the C5-C6 double bond (anchimeric assistance), leading to the formation of a non-classical homoallylic carbocation. This intermediate rearranges to the more stable tertiary 3,5-cyclo-6-yl carbocation (the i-cholesteryl cation). Finally, the nucleophilic attack of methanol on this cation yields the this compound.

The overall reaction scheme is as follows:

G Reaction Scheme for the Synthesis of this compound cluster_0 Step 1: Tosylation cluster_1 Step 2: Methanolysis and Rearrangement Cholesterol Cholesterol CholesterylTosylate Cholesteryl Tosylate Cholesterol->CholesterylTosylate TsCl p-Toluenesulfonyl chloride (TsCl) Pyridine iCholesterylMethylEther This compound CholesterylTosylate->iCholesterylMethylEther Methanol Methanol (CH3OH)

Caption: Overall reaction scheme for the two-step synthesis.

The detailed mechanism of the second step involving the carbocation rearrangement is visualized below:

G Mechanism of this compound Formation CholesterylTosylate Cholesteryl Tosylate TransitionState1 Transition State (Anchimeric Assistance) CholesterylTosylate->TransitionState1 -OTs HomoallylicCation Homoallylic Cation (Non-classical) TransitionState1->HomoallylicCation iCholesterylCation i-Cholesteryl Cation (3,5-cyclo-6-yl) HomoallylicCation->iCholesterylCation Rearrangement iCholesterylMethylEther This compound iCholesterylCation->iCholesterylMethylEther Methanol Methanol (CH3OH) Methanol->iCholesterylMethylEther Nucleophilic Attack

Caption: Mechanism of the solvolysis and rearrangement step.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis.

Synthesis of Cholesteryl p-Toluenesulfonate (Cholesteryl Tosylate)

This procedure outlines the conversion of the hydroxyl group of cholesterol into a tosylate leaving group.

Materials:

  • Cholesterol

  • Anhydrous pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Ice bath

  • Methanol

  • Buchner funnel and filter paper

Procedure:

  • Dissolve cholesterol in a minimal amount of cold, anhydrous pyridine in a flask.

  • Cool the solution in an ice bath.

  • Slowly add p-toluenesulfonyl chloride in portions to the stirred solution.

  • Allow the reaction mixture to stand at a low temperature (e.g., 0-5 °C) for 24-48 hours.

  • Pour the reaction mixture into a large volume of ice-cold water to precipitate the product.

  • Collect the crude cholesteryl tosylate by vacuum filtration using a Buchner funnel.

  • Wash the solid product with copious amounts of cold water, followed by cold methanol to remove residual pyridine and unreacted TsCl.

  • Recrystallize the crude product from a suitable solvent system (e.g., acetone-water) to obtain pure cholesteryl tosylate.

  • Dry the purified crystals under vacuum.

Synthesis of this compound via Methanolysis

This procedure describes the solvolysis of cholesteryl tosylate in methanol to yield the rearranged product.

Materials:

  • Cholesteryl p-toluenesulfonate

  • Anhydrous methanol

  • Anhydrous potassium acetate (optional, but can improve yield)

  • Reflux apparatus

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the purified cholesteryl tosylate in a generous amount of anhydrous methanol in a round-bottom flask.

  • Add anhydrous potassium acetate to the solution. The acetate ion acts as a base to neutralize the p-toluenesulfonic acid byproduct.

  • Heat the mixture to reflux and maintain the reflux for several hours (e.g., 4-8 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether.

  • Wash the ether solution with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol or acetone.

Data Presentation

The following tables summarize the key quantitative data for the compounds involved in the synthesis.

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
CholesterolC27H46O386.65White crystalline powder
Cholesteryl p-toluenesulfonateC34H52O3S540.8White solid
This compoundC28H48O400.7White solid

Table 2: Reaction Conditions and Yields (Typical)

ReactionKey ReagentsSolventTemperatureTimeYield
Tosylation of Cholesterolp-Toluenesulfonyl chloride, PyridinePyridine0-5 °C24-48 hHigh
Methanolysis of Cholesteryl TosylateMethanol, Potassium AcetateMethanolReflux4-8 hGood

Table 3: Spectroscopic Data

Compound1H NMR (CDCl3, δ ppm) Highlights13C NMR (CDCl3, δ ppm) HighlightsIR (cm-1) Key Absorptions
Cholesterol 5.35 (d, C6-H), 3.53 (m, C3-H), 1.01 (s, C19-H3), 0.68 (s, C18-H3)140.7 (C5), 121.7 (C6), 71.8 (C3)3400 (O-H stretch), 1050 (C-O stretch)
This compound ~3.3 (s, -OCH3), ~2.8 (t, C6-H), 1.02 (s, C19-H3), 0.72 (s, C18-H3)~85 (C6), ~56 (-OCH3), ~22 (C3), ~13 (C4)2800-3000 (C-H stretch), 1080-1150 (C-O stretch)

Note: Specific NMR shifts for this compound can vary slightly depending on the solvent and instrument.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from cholesterol.

G Experimental Workflow Start Start: Cholesterol Tosylation Tosylation (TsCl, Pyridine) Start->Tosylation Precipitation Precipitation in Water Tosylation->Precipitation Filtration1 Filtration and Washing Precipitation->Filtration1 Recrystallization1 Recrystallization (Acetone/Water) Filtration1->Recrystallization1 Drying1 Drying Recrystallization1->Drying1 CholesterylTosylate Intermediate: Cholesteryl Tosylate Drying1->CholesterylTosylate Methanolysis Methanolysis (Methanol, Reflux) CholesterylTosylate->Methanolysis Evaporation1 Solvent Evaporation Methanolysis->Evaporation1 Extraction Extraction with Ether and Washing Evaporation1->Extraction Drying2 Drying over Na2SO4 Extraction->Drying2 Evaporation2 Solvent Evaporation Drying2->Evaporation2 Purification Purification (Column Chromatography) Evaporation2->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from cholesterol is a well-established process that serves as an excellent example of neighboring group participation and carbocation rearrangement in steroid chemistry. The two-step procedure, involving the formation of a tosylate intermediate followed by methanolysis, is a reliable method for obtaining the rearranged i-cholesteryl product. This guide provides the necessary theoretical background and practical protocols for researchers and professionals working in the field of medicinal and synthetic chemistry.

Determining the Solubility of i-Cholesteryl Methyl Ether in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qualitative Solubility Profile

General literature suggests that cholesteryl ethers are soluble in various organic solvents. Qualitative assessments indicate that i-Cholesteryl methyl ether is soluble in chlorinated solvents such as chloroform and in lower-chain alcohols like ethanol[1]. However, for scientific and developmental purposes, precise quantitative data is essential.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible databases. Researchers are encouraged to determine this data experimentally. The following table provides a template for recording and presenting such data in a clear and structured format. For illustrative purposes, this table includes example data for the parent compound, cholesterol, in select solvents.

Table 1: Solubility of Cholesterol in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of DeterminationReference
Example Data: Cholesterol
Chloroform2022.10.572Gravimetric[2]
Ethanol (96%)201.290.033Gravimetric[2]
Ethanol (Hot)8028.0 in 100g of saturated solution-Gravimetric[2]
Diethyl Ether25~35.7 (1g in 2.8mL)~0.924Gravimetric[2]
Acetone25Soluble--[3]
Toluene25Soluble--[]
Data for this compound
[Insert Solvent][Insert Temp.][Experimental Value][Calculated Value][Experimental Method][Citation]
[Insert Solvent]*[Insert Temp.][Experimental Value][Calculated Value][Experimental Method][Citation]

Note: The solubility data presented for cholesterol is for illustrative purposes only and should not be used as a proxy for this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using a standard shake-flask or gravimetric method. This protocol is a composite of established techniques for determining steroid solubility[1][5][6][7][8][9].

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Vials with solvent-resistant caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Evaporation apparatus (e.g., rotary evaporator, vacuum oven, or nitrogen stream)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained with high precision.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Quantification:

    • Accurately weigh the vial containing the filtered solution.

    • Evaporate the solvent from the filtered solution using a suitable method (e.g., rotary evaporator, gentle nitrogen stream, or vacuum oven at a temperature that does not sublime the solute).

    • Once the solvent is completely removed, reweigh the vial containing the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

    • The volume of the solvent in the filtered aliquot can be calculated from the weight of the solution and the density of the solvent at the experimental temperature.

    • Solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Workflow for Solubility Determination

G cluster_prep Solution Preparation cluster_sampling Sampling and Filtration cluster_quant Quantification cluster_calc Calculation A Add excess this compound to a known volume of solvent B Seal vial and place in temperature-controlled shaker A->B C Agitate for 24-48 hours to reach equilibrium B->C D Allow excess solid to settle C->D E Withdraw a known volume of supernatant D->E F Filter through a 0.22 µm syringe filter into a pre-weighed vial E->F G Weigh the vial with the filtered solution F->G H Evaporate the solvent completely G->H I Reweigh the vial with the dried solute H->I J Determine the mass of the dissolved solute I->J K Calculate the volume of the solvent J->K L Express solubility in desired units (g/100mL, mol/L) K->L

Workflow for Determining the Solubility of this compound.

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in defined signaling pathways. Its structural similarity to cholesterol suggests potential interactions with cellular membranes and lipid metabolism, but further research is required to elucidate any specific biological roles. The solubility data generated using the protocols in this guide will be fundamental for designing such future biochemical and cell-based assays.

Conclusion

This technical guide provides a robust framework for researchers to determine and present the solubility of this compound in organic solvents. By following the detailed experimental protocol and utilizing the provided templates for data presentation, the scientific community can build a comprehensive and standardized dataset for this compound. Accurate solubility data is indispensable for advancing research and development in fields where the manipulation and application of this compound are of interest.

References

Physical and chemical characteristics of i-Cholesteryl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Characteristics of i-Cholesteryl Methyl Ether

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and lipid research. It is important to note that while extensive data is available for the related isomer, Cholesteryl methyl ether, experimental data for this compound is limited. This guide clearly distinguishes between the two isomers where applicable.

Introduction

This compound, also known as 6β-Methoxy-3α,5α-cyclocholestane, is a derivative of cholesterol, a ubiquitous and essential component of mammalian cell membranes. The "i" prefix in its name signifies the presence of a 3α,5α-cyclo linkage, which introduces a three-membered ring into the steroid nucleus, significantly altering its three-dimensional structure and potentially its chemical reactivity and biological activity compared to its isomer, cholesteryl methyl ether. This guide summarizes the available data on its physical and chemical properties, synthesis, and spectral characteristics.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on computed values. For comparative purposes, experimental data for the more extensively studied Cholesteryl methyl ether is also provided.

Table 1: Physical and Chemical Properties of this compound and Cholesteryl methyl ether

PropertyThis compoundCholesteryl methyl ether
CAS Number 2867-93-8[1][2]1174-92-1[3][4]
Molecular Formula C₂₈H₄₈O[1][2]C₂₈H₄₈O[3][4]
Molecular Weight 400.68 g/mol [1][2]400.68 g/mol [3][4]
Appearance Data not availableWhite to off-white solid[3]
Melting Point Data not available[5]Data not available
Boiling Point Data not available[5]Data not available
Solubility Data not available[5]Insoluble in water; Soluble in chloroform and ethanol[3]
Computed XLogP3 9.4[1]9.1[6]
Computed Monoisotopic Mass 400.370516150 Da[1]400.370516150 Da[6]

Spectral Data

Spectroscopic data is crucial for the identification and structural elucidation of organic molecules.

Table 2: Spectral Data for Cholesteryl methyl ether

TechniqueKey Observations
¹H NMR A peak at approximately 0.68 ppm is characteristic of the cholesterol methyl group[7].
¹³C NMR Data available in spectral databases[6].
Mass Spectrometry (GC-MS) Experimental data shows characteristic fragmentation patterns with major peaks at m/z 368, 353, 145, 107, and 95[6].
IR Spectroscopy FTIR spectra are available in spectral databases[6].
Raman Spectroscopy Raman spectra are available in spectral databases[8].

Experimental Protocols

Synthesis of Cholesteryl Alkyl Ethers

A general method for the synthesis of cholesteryl alkyl ethers involves the alcoholysis of cholesterol p-toluenesulfonate. This method has been reported to be superior to the etherification of sodium or potassium cholesterylate with alkyl halides or methanesulfonates, particularly for long-chain unsaturated alkyl ethers[9].

A procedure for the methylation of cholesterol to yield cholesteryl methyl ether involves the use of diazomethane with fluoboric acid as a catalyst, which has been shown to result in a high yield (95%)[10].

Acid-Catalyzed Reaction of this compound

This compound can undergo an acid-catalyzed reaction with water to yield cholesterol. Optimal conditions for this reaction have been described using trifluoromethanesulfonic acid as a catalyst in 1,4-dioxane at room temperature[11]. This reaction is particularly useful for the preparation of isotopically labeled cholesterol.

G cluster_synthesis Synthesis & Reaction i_chol_me This compound cholesterol Cholesterol i_chol_me->cholesterol Hydrolysis h2o H₂O h2o->cholesterol acid_catalyst Trifluoromethanesulfonic acid acid_catalyst->cholesterol catalyzes

Caption: Acid-catalyzed hydrolysis of this compound to cholesterol.

Logical Relationships and Workflows

The relationship between cholesterol, its methyl ether isomers, and a common analytical derivatization product can be visualized to understand their structural connections and interconversions.

G cluster_isomers Isomers and Derivatives cholesterol Cholesterol (Parent Alcohol) chol_me Cholesteryl methyl ether (Ether Isomer) cholesterol->chol_me Methylation i_chol_me This compound (Cyclo Ether Isomer) cholesterol->i_chol_me Rearrangement & Methylation chol_tms Cholesteryl TMS Ether (Analytical Derivative) cholesterol->chol_tms Silylation (for GC-MS) chol_me->cholesterol Demethylation i_chol_me->cholesterol Hydrolysis

Caption: Relationship between cholesterol and its methyl ether derivatives.

Conclusion

This compound is a structurally interesting derivative of cholesterol. However, there is a notable lack of experimentally determined physical property data for this specific isomer in the public domain. The available information primarily consists of computed properties and data from its more commonly studied isomer, cholesteryl methyl ether. Researchers investigating this compound should rely on spectroscopic methods for characterization and may need to perform their own physical property measurements. The synthetic and reaction pathways outlined provide a basis for the preparation and chemical manipulation of this compound. Further research is warranted to fully elucidate the physical, chemical, and potential biological properties of this compound.

References

i-Cholesteryl Methyl Ether: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

i-Cholesteryl methyl ether, a derivative of cholesterol, serves as a valuable tool for researchers in the fields of biochemistry, cell biology, and drug development. Its structural similarity to cholesterol, with the notable exception of a methylated 3β-hydroxyl group, makes it an excellent candidate for investigating the specific roles of this functional group in various biological processes. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, experimental applications, and potential role in modulating cellular signaling pathways.

Chemical and Physical Properties

This compound, also known as 3β-methoxycholest-5-ene, is a hydrophobic molecule that is largely insoluble in water but soluble in organic solvents.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 2867-93-8[2]
Molecular Formula C₂₈H₄₈O[2][3]
Molecular Weight 400.7 g/mol [2][3]
Appearance White to off-white solid[1]
Solubility Insoluble in water; Soluble in organic solvents like chloroform and ethanol.[1][1]
Synonyms i-Cholesterol methyl ether, 6beta-Methoxy-i-cholesterol[2]

Synthesis of this compound

While specific high-yield synthesis protocols for this compound are not extensively detailed in publicly available literature, a common method for the preparation of cholesteryl ethers involves the Williamson ether synthesis. This would involve the reaction of cholesteryl tosylate with sodium methoxide.

Additionally, a related compound, cholestanyl methyl ether, can be synthesized from dihydrocholesterol using diazomethane with fluoboric acid as a catalyst.[1] This method has been reported to give a 95% yield for cholesteryl methyl ether from cholesterol.[1]

Role as a Cholesterol Derivative in Research

The primary utility of this compound in research stems from its modified 3β-hydroxyl group. This modification allows it to be used as a control molecule to dissect the importance of the hydroxyl group in cholesterol's functions.

  • Lipid Raft and Membrane Fluidity Studies: Cholesterol is a key component of lipid rafts, specialized membrane microdomains enriched in sphingolipids and cholesterol that play crucial roles in signal transduction.[4][5][6] The hydroxyl group of cholesterol is thought to be critical for its interactions with other lipids and proteins within these rafts. By comparing the effects of cholesterol and this compound, researchers can investigate the contribution of hydrogen bonding involving the 3β-hydroxyl group to the formation, stability, and function of lipid rafts. Similarly, cholesterol is known to modulate membrane fluidity in a bidirectional manner.[7][8] this compound can be used to assess the role of the hydroxyl group in this modulation.

  • Synthesis of Isotopically Labeled Cholesterol: this compound serves as a precursor for the synthesis of isotopically labeled cholesterol. An acid-catalyzed reaction with isotopically enriched water (H₂¹⁷O or H₂¹⁸O) can be employed to introduce a heavy oxygen isotope at the 3-position of the cholesterol molecule.[9] This labeled cholesterol is invaluable for tracer studies in metabolic research and for biophysical studies using techniques like solid-state NMR.

Experimental Protocols

Synthesis of Isotopically Labeled Cholesterol from this compound

This protocol is adapted from a method describing the acid-catalyzed hydrolysis of this compound.[9]

Materials:

  • This compound

  • Isotopically enriched water (e.g., H₂¹⁸O)

  • Trifluoromethanesulfonic acid (catalyst)

  • 1,4-Dioxane (solvent)

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Dissolve this compound in anhydrous 1,4-dioxane.

  • Add 5 equivalents of isotopically enriched water to the solution.

  • Add a catalytic amount of trifluoromethanesulfonic acid to initiate the reaction.

  • Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting isotopically labeled cholesterol by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Characterize the final product by mass spectrometry and NMR to confirm isotopic incorporation and purity.

Synthesis_of_Labeled_Cholesterol iCME This compound Reaction Acid-Catalyzed Hydrolysis iCME->Reaction H2O H₂¹⁸O H2O->Reaction Catalyst Trifluoromethanesulfonic Acid Catalyst->Reaction Solvent 1,4-Dioxane Solvent->Reaction Quench Quench with NaHCO₃ Reaction->Quench Extraction DCM Extraction Quench->Extraction Purification Silica Gel Chromatography Extraction->Purification Labeled_Chol ¹⁸O-Labeled Cholesterol Purification->Labeled_Chol

Caption: Synthesis of isotopically labeled cholesterol from this compound.

General Workflow for Investigating Membrane Fluidity

This generalized protocol outlines how this compound could be used in studies of membrane fluidity using a fluorescent probe like Laurdan.

Membrane_Fluidity_Workflow Prepare_Vesicles Prepare Lipid Vesicles (e.g., DOPC) Incorporate_Probe Incorporate Laurdan Probe Prepare_Vesicles->Incorporate_Probe Split_Samples Split into Control and Experimental Groups Incorporate_Probe->Split_Samples Add_Cholesterol Add Cholesterol (Positive Control) Split_Samples->Add_Cholesterol Add_iCME Add this compound (Test Compound) Split_Samples->Add_iCME Incubate Incubate Samples Add_Cholesterol->Incubate Add_iCME->Incubate Measure_Fluorescence Measure Fluorescence Emission (440 nm and 490 nm) Incubate->Measure_Fluorescence Calculate_GP Calculate Generalized Polarization (GP) Value Measure_Fluorescence->Calculate_GP Analyze_Data Analyze and Compare GP Values Calculate_GP->Analyze_Data

Caption: Workflow for studying the effect of this compound on membrane fluidity.

Potential Role in Modulating Cellular Signaling

While direct experimental evidence is lacking, the structural similarity of this compound to cholesterol suggests it could potentially modulate signaling pathways that are sensitive to cholesterol levels. One such pathway is the Hedgehog (Hh) signaling pathway, where cholesterol plays a crucial role in both the covalent modification of the Hh ligand and the activation of the Smoothened (SMO) receptor.[10][11][12]

Disclaimer: The following diagram illustrates the generally accepted role of cholesterol in the Hedgehog signaling pathway. The specific effects of this compound on this pathway have not been experimentally determined. It is hypothesized that due to the ether linkage at the 3β-position, this compound would not be able to covalently modify the Hedgehog protein, a process that requires the free hydroxyl group. Its ability to modulate SMO activity would depend on whether the hydroxyl group is essential for binding and activation.

Hedgehog_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits (in absence of Hh) SUFU SUFU SMO->SUFU Inhibits Cholesterol Cholesterol Cholesterol->SMO Activates GLI GLI (Inactive) SUFU->GLI Sequesters GLI_A GLI (Active) GLI->GLI_A Activation (upon SUFU inhibition) Target_Genes Target Gene Expression GLI_A->Target_Genes Promotes

Caption: Generalized Hedgehog signaling pathway highlighting the role of cholesterol.

Applications in Drug Development

Cholesterol and its derivatives are increasingly being explored for their potential in drug delivery systems.[13][14] The amphiphilic nature of these molecules allows for their incorporation into liposomes and other nanoparticle formulations to enhance drug encapsulation, stability, and cellular uptake. This compound, with its modified hydrophobicity, could potentially be used to fine-tune the properties of such delivery vehicles. Further research is needed to explore its efficacy in specific drug delivery applications.

Conclusion

This compound is a valuable cholesterol derivative for scientific research. Its key feature, the methylated 3β-hydroxyl group, allows for targeted investigations into the structural and functional importance of this group in cholesterol's diverse biological roles. While much of its application is inferred from studies on cholesterol and other derivatives, its utility as a precursor for isotopically labeled cholesterol is well-established. Future studies directly examining the effects of this compound on membrane properties and cellular signaling will be crucial to fully elucidate its potential as a research tool and in the development of novel therapeutic strategies.

References

The Discovery and History of Cholesteryl Ethers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl ethers, synthetic analogs of the naturally occurring cholesteryl esters, have become indispensable tools in the study of lipid metabolism and atherosclerosis. Their key characteristic, a stable ether bond resistant to enzymatic hydrolysis, allows researchers to trace the fate of lipoprotein cholesteryl esters without the confounding variable of metabolic breakdown. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of cholesteryl ethers in biomedical research. It offers a historical perspective on their development, detailed experimental protocols for their synthesis, a quantitative comparison of their metabolic behavior versus their ester counterparts, and an overview of the signaling pathways that their use has helped to elucidate.

A Historical Perspective: From Ester to Ether

The story of cholesteryl ethers is intrinsically linked to the study of cholesterol and its esters. While cholesterol itself was identified in the 18th century, the late 19th century saw the first synthesis of a cholesteryl ester, cholesteryl benzoate, by Friedrich Reinitzer in 1888. This early work on cholesterol derivatives laid the groundwork for understanding their physical and chemical properties.

It wasn't until the mid-20th century, with the burgeoning field of lipoprotein research, that the need for non-metabolizable tracers became apparent. Researchers studying the transport and fate of cholesteryl esters within lipoproteins faced the challenge of the ester bond's rapid hydrolysis in vivo. This metabolic instability made it difficult to determine the precise pathways of lipoprotein particle uptake and clearance.

The 1980s marked a turning point with the development and popularization of cholesteryl ethers as stable analogs. A pivotal 1980 paper detailed a superior method for synthesizing cholesteryl alkyl ethers through the alcoholysis of cholesterol p-toluenesulfonate, offering a significant improvement over earlier methods like the Williamson ether synthesis. This innovation provided researchers with a robust tool to track the movement of cholesteryl esters in various biological systems, leading to significant advances in our understanding of cardiovascular disease.

Synthesis of Cholesteryl Ethers: Experimental Protocols

The synthesis of cholesteryl ethers is crucial for their application in research. Two primary methods have been historically employed: the Williamson ether synthesis and the alcoholysis of cholesterol p-toluenesulfonate.

Williamson Ether Synthesis

The Williamson ether synthesis, a classic method for forming ethers, can be adapted for the synthesis of cholesteryl ethers. The general principle involves the reaction of an alkoxide with a primary alkyl halide.

Detailed Protocol:

  • Preparation of Cholesteryl Alkoxide:

    • Dissolve cholesterol in a suitable anhydrous solvent (e.g., toluene or THF).

    • Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).

    • Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium cholesteryl alkoxide.

  • Ether Formation:

    • To the solution of the cholesteryl alkoxide, add the desired alkyl halide (e.g., oleyl bromide or palmityl iodide) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After cooling to room temperature, quench the reaction by the slow addition of water.

    • Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure cholesteryl ether.

Alcoholysis of Cholesterol p-Toluenesulfonate

This method, described as superior for preparing long-chain unsaturated alkyl ethers of cholesterol, involves the reaction of a cholesterol tosylate with an alcohol.[1]

Detailed Protocol:

  • Preparation of Cholesterol p-Toluenesulfonate (Cholesteryl Tosylate):

    • Dissolve cholesterol in anhydrous pyridine.

    • Cool the solution to 0°C and add p-toluenesulfonyl chloride in one portion.

    • Stir the reaction mixture at 0°C for 4-6 hours.

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude cholesteryl tosylate.

    • Recrystallize the crude product from acetone to obtain pure cholesteryl tosylate.

  • Alcoholysis to Form Cholesteryl Ether:

    • Dissolve the cholesteryl tosylate in the desired anhydrous alcohol (e.g., oleyl alcohol).

    • Heat the solution at a temperature of 100-120°C for 4-8 hours under an inert atmosphere.

    • Monitor the reaction by TLC for the disappearance of the cholesteryl tosylate.

  • Work-up and Purification:

    • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate.

    • Purify the resulting cholesteryl ether by column chromatography on silica gel.

Quantitative Comparison: Cholesteryl Ether vs. Ester Metabolism

The primary utility of cholesteryl ethers lies in their metabolic stability compared to their ester counterparts. This difference has been quantified in numerous studies, providing a clear picture of their distinct fates in vivo.

ParameterCholesteryl EsterCholesteryl EtherReference
Hydrolysis by Lipases Readily hydrolyzed by cholesterol esterasesResistant to hydrolysisGeneral Knowledge
Plasma Clearance of LDL-associated tracer (Rat) Fractional Catabolic Rate (FCR): 0.098 ± 0.007 h⁻¹Fractional Catabolic Rate (FCR): 0.101 ± 0.007 h⁻¹[2]
Plasma Clearance of HDL-associated tracer (Rat) FCR: 0.131 ± 0.020 h⁻¹FCR: 0.100 ± 0.017 h⁻¹ (24% slower)[2]
Transfer from HDL to other lipoproteins (Rabbit) Rapidly transferredTransferred at approximately half the rate of esters[3]
Tissue Uptake of Lp(a)-associated tracer (Rat, 48h) -Liver: 28.5% of injected dose[4]
Tissue Uptake of Lp(a)-associated tracer (Rat, 48h) -Intestine: 9-12% of injected dose[4]
Tissue Uptake of Lp(a)-associated tracer (Rat, 48h) -Spleen: <3% of injected dose[4]

Application in Metabolic Research: An Experimental Workflow

Radiolabeled cholesteryl ethers are powerful tools for tracing the metabolic fate of lipoproteins. A typical experimental workflow involves several key steps.

Workflow for a Lipoprotein Uptake Study:

  • Synthesis and Radiolabeling of Cholesteryl Ether: Synthesize the desired cholesteryl ether (e.g., cholesteryl oleyl ether) and incorporate a radiolabel (e.g., ³H or ¹⁴C) during the synthesis or through a subsequent reaction.

  • Incorporation into Lipoproteins:

    • Isolate the lipoprotein fraction of interest (e.g., LDL or HDL) from plasma by ultracentrifugation.

    • Incubate the radiolabeled cholesteryl ether with the isolated lipoproteins in the presence of a lipid transfer protein source (e.g., lipoprotein-deficient serum) to facilitate incorporation into the lipoprotein core.

    • Re-isolate the now-radiolabeled lipoproteins by ultracentrifugation.

  • In Vivo Administration: Inject the radiolabeled lipoproteins intravenously into the animal model (e.g., rat or rabbit).

  • Sample Collection: At various time points, collect blood samples and harvest tissues of interest (e.g., liver, spleen, adipose tissue).

  • Lipid Extraction and Analysis:

    • Isolate lipoproteins from plasma samples.

    • Extract total lipids from plasma lipoproteins and tissues.

    • Separate the lipid classes by thin-layer chromatography (TLC).

    • Quantify the radioactivity in the cholesteryl ether band using liquid scintillation counting.

  • Data Analysis: Calculate the plasma clearance rate and the percentage of the injected dose taken up by each tissue.

experimental_workflow cluster_preparation Preparation cluster_invivo In Vivo Experiment cluster_analysis Analysis synthesis Synthesis of Radiolabeled Cholesteryl Ether incorporation Incorporation into Lipoproteins synthesis->incorporation administration Intravenous Administration to Animal Model incorporation->administration collection Blood and Tissue Sample Collection administration->collection extraction Lipid Extraction collection->extraction separation TLC Separation extraction->separation quantification Scintillation Counting separation->quantification data_analysis Data Analysis and Interpretation quantification->data_analysis

Fig. 1: Experimental workflow for a typical lipoprotein metabolic study using radiolabeled cholesteryl ethers.

Elucidating Signaling Pathways of Cholesteryl Ester Accumulation

The use of cholesteryl ethers has been instrumental in understanding the consequences of cholesteryl ester accumulation in diseases like atherosclerosis. By tracing the delivery of lipoprotein core lipids to cells of the arterial wall, researchers have pieced together the signaling pathways that lead to foam cell formation, a hallmark of atherosclerosis.

When macrophages in the arterial intima take up excessive amounts of modified low-density lipoprotein (LDL), the cholesteryl esters are hydrolyzed in the lysosomes, and the resulting free cholesterol is transported to the endoplasmic reticulum (ER). In the ER, the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT) re-esterifies the cholesterol for storage in lipid droplets. The accumulation of these lipid droplets transforms the macrophage into a foam cell.

This process triggers a number of signaling cascades. The excessive lipid load can lead to ER stress and the unfolded protein response (UPR). Inflammatory signaling pathways, such as those involving Toll-like receptors (TLRs) and the NLRP3 inflammasome, are also activated, leading to the production of pro-inflammatory cytokines and further recruitment of immune cells to the atherosclerotic plaque.

foam_cell_formation ldl Modified LDL macrophage Macrophage ldl->macrophage lysosome Lysosome: CE Hydrolysis macrophage->lysosome free_chol Free Cholesterol lysosome->free_chol er Endoplasmic Reticulum free_chol->er acat ACAT1 er->acat ce_storage Cholesteryl Ester (Lipid Droplets) acat->ce_storage foam_cell Foam Cell ce_storage->foam_cell er_stress ER Stress / UPR foam_cell->er_stress inflammation Inflammatory Signaling (TLR, NLRP3) foam_cell->inflammation cytokines Pro-inflammatory Cytokines inflammation->cytokines

Fig. 2: Signaling pathway of cholesteryl ester accumulation leading to foam cell formation.

Conclusion

Cholesteryl ethers have evolved from a niche synthetic curiosity to a cornerstone of lipid research. Their discovery and development have provided an invaluable tool for dissecting the complex pathways of lipoprotein metabolism and the pathophysiology of atherosclerosis. The detailed protocols and comparative data presented in this guide are intended to facilitate their continued use and to inspire further innovation in the study of lipid biology and cardiovascular disease. As our understanding of these complex processes deepens, the application of stable, non-metabolizable tracers like cholesteryl ethers will undoubtedly continue to play a pivotal role in the development of new diagnostic and therapeutic strategies.

References

Spectroscopic Profile of i-Cholesteryl Methyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for i-Cholesteryl methyl ether (also known as 3α,5-cyclo-5α-cholestan-6β-yl methyl ether). Due to the limited availability of published experimental spectra for this compound, this guide presents a combination of available experimental data, supplemented with data from its close structural isomer, cholesteryl methyl ether, for comparative analysis. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and steroid analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by the presence of C-O stretching vibrations typical of ethers, alongside absorptions corresponding to the complex carbocyclic framework of the i-cholestane structure.

Data Presentation
Functional GroupExpected Wavenumber (cm⁻¹)Found Wavenumber (cm⁻¹)Reference
C-O Stretch (Ether)1050-1150Data not explicitly peak-picked[1]
C-H Stretch (Aliphatic)2850-3000Present in spectrum[1]
C-H Bend (Aliphatic)1350-1480Present in spectrum[1]

Note: Specific peak assignments for the experimental spectrum are not provided in the source. The presence of characteristic alkane C-H stretches and bends, along with a C-O ether stretch, is expected and observed in the available spectrum.

Experimental Protocol

The Attenuated Total Reflectance (ATR)-IR spectrum for this compound was obtained using a Bio-Rad FTS spectrometer. The sample was analyzed neat using a DuraSamplIR II ATR accessory.[1]

A general procedure for acquiring an ATR-FTIR spectrum involves:

  • Ensuring the ATR crystal is clean.

  • Recording a background spectrum of the empty ATR crystal.

  • Placing a small amount of the solid sample directly onto the ATR crystal.

  • Applying pressure to ensure good contact between the sample and the crystal.

  • Acquiring the sample spectrum. The final spectrum is a result of the background spectrum being automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Reference: Cholesteryl Methyl Ether)
ProtonsChemical Shift (δ, ppm)
Methoxy (-OCH₃)~3.3
H-6 (olefinic)~5.3
H-3 (methine)~3.1
Steroid Backbone & Side Chain0.6 - 2.5

Source: Predicted based on general values for similar structures.

¹³C NMR Data (Reference: Cholesteryl Methyl Ether)
CarbonsChemical Shift (δ, ppm)
Methoxy (-OCH₃)~56
C-5 (olefinic)~140
C-6 (olefinic)~121
C-3~79
Steroid Backbone & Side Chain11 - 60

Source: Predicted based on general values for similar structures.

Experimental Protocol (General for Sterol Ethers)
  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. While a specific experimental mass spectrum for this compound is not available, predicted data and the spectrum of its isomer, cholesteryl methyl ether, can provide insights into the expected fragmentation.

Mass Spectrometry Data
Ionm/z (Predicted for this compound)m/z (Experimental for Cholesteryl methyl ether)
[M]⁺400.4400
[M-CH₃OH]⁺368.4368
[M-Side Chain]⁺Varies275
Further FragmentsVaries255, 213, etc.

Sources: Predicted data from PubChemLite. Experimental data for cholesteryl methyl ether from various spectral databases.

The fragmentation of this compound is expected to involve the loss of the methoxy group as methanol (a common fragmentation pathway for methyl ethers), leading to a significant peak at m/z 368. Further fragmentation of the steroid backbone would produce a complex pattern of smaller ions.

Experimental Protocol (General for Sterol Ethers via GC-MS)
  • Sample Introduction: The sample, dissolved in a volatile solvent, is injected into a gas chromatograph (GC).

  • Chromatographic Separation: The GC separates the sample from any impurities. The sample then elutes from the GC column and enters the mass spectrometer.

  • Ionization: In the ion source of the mass spectrometer, the molecules are ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a steroidal compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (1H & 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Analysis MS->MS_Data Structure_Confirmation Structure Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Pivotal Role of i-Cholesteryl Methyl Ether in Advancing Lipid Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of lipid research, understanding the dynamics of cholesterol metabolism is paramount. i-Cholesteryl methyl ether has emerged as a crucial, albeit specialized, tool in this endeavor. Its primary significance lies not in its direct biological activity, but in its role as a key precursor for the synthesis of isotopically labeled cholesterol. This guide provides a comprehensive overview of the synthesis of labeled cholesterol from this compound, its applications in metabolic studies, and the broader context of using cholesteryl ethers as non-metabolizable tracers in lipid research.

Synthesis of Isotopically Labeled Cholesterol from this compound

The principal application of this compound in lipid research is its use in the synthesis of cholesterol labeled with heavy isotopes of oxygen, such as ¹⁷O and ¹⁸O. This is achieved through an acid-catalyzed hydrolysis reaction where the methyl ether group is cleaved and replaced by a hydroxyl group from isotopically enriched water.

Experimental Protocol: Synthesis of [¹⁸O]Cholesterol

This protocol is a generalized representation based on established chemical principles.

Materials:

  • This compound

  • ¹⁸O-labeled water (H₂¹⁸O)

  • Anhydrous 1,4-dioxane

  • Trifluoromethanesulfonic acid (triflic acid)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, hexane, ethyl acetate)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous 1,4-dioxane.

  • Add a molar excess of ¹⁸O-labeled water to the solution.

  • Initiate the reaction by adding a catalytic amount of triflic acid.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting [¹⁸O]cholesterol using silica gel column chromatography.

  • Verify the purity and isotopic enrichment of the final product using appropriate analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products i-Cholesteryl_Methyl_Ether This compound O18_Cholesterol [¹⁸O]Cholesterol i-Cholesteryl_Methyl_Ether->O18_Cholesterol + H₂¹⁸O Methanol Methanol i-Cholesteryl_Methyl_Ether->Methanol H2O18 H₂¹⁸O (Isotopically Enriched Water) H2O18->O18_Cholesterol Catalyst Triflic Acid (Catalyst) Catalyst->O18_Cholesterol Solvent 1,4-Dioxane (Solvent) Solvent->O18_Cholesterol Temperature Room Temperature Temperature->O18_Cholesterol

Synthesis of [¹⁸O]Cholesterol from this compound.

Applications of Isotopically Labeled Cholesterol

Stable isotope-labeled cholesterol is an invaluable tool for tracing the metabolic fate of cholesterol in vivo and in vitro without the complications of radioactivity.

  • Metabolic Flux Analysis: By introducing labeled cholesterol into a biological system, researchers can track its movement through various metabolic pathways, including absorption from the gut, transport in lipoproteins, and conversion to bile acids and steroid hormones.

  • Reverse Cholesterol Transport (RCT) Studies: Labeled cholesterol can be used to measure the efficiency of RCT, the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion.

  • Membrane Dynamics and Lipid Rafts: The incorporation of labeled cholesterol into cell membranes allows for the study of its distribution and interaction with other lipids, providing insights into the structure and function of lipid rafts.

Cholesteryl Ethers as Non-Metabolizable Tracers

Cholesteryl ethers, the class of compounds to which this compound belongs, are widely used as non-metabolizable analogs of cholesteryl esters. Cholesteryl esters are the primary form in which cholesterol is stored in cells and transported in lipoproteins. However, they are readily hydrolyzed by cellular enzymes, making it difficult to track their initial uptake and accumulation.

The ether linkage in cholesteryl ethers is resistant to cleavage by cellular esterases. This property makes them excellent tracers for studying the uptake and intracellular fate of lipoprotein-derived cholesteryl esters.[1]

Experimental Workflow: Lipoprotein Uptake Assay Using Radiolabeled Cholesteryl Ether

This workflow outlines a general procedure for assessing the uptake of lipoproteins by cultured cells using a radiolabeled cholesteryl ether.

  • Labeling Lipoproteins: Lipoproteins, such as low-density lipoprotein (LDL) or high-density lipoprotein (HDL), are incubated with a radiolabeled cholesteryl ether (e.g., [³H]cholesteryl oleoyl ether) to incorporate the tracer into the lipoprotein particle.

  • Incubation with Cells: The labeled lipoproteins are then incubated with cultured cells for a defined period.

  • Washing: After incubation, the cells are thoroughly washed to remove any unbound lipoproteins.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the amount of radioactivity in the cell lysate is quantified using liquid scintillation counting. This radioactivity is proportional to the amount of lipoprotein-associated cholesteryl ether taken up by the cells.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Lipoprotein Lipoprotein (e.g., LDL) Labeled_Lipoprotein Labeled Lipoprotein Lipoprotein->Labeled_Lipoprotein Labeled_CE Radiolabeled Cholesteryl Ether Labeled_CE->Labeled_Lipoprotein Incubation Incubation Labeled_Lipoprotein->Incubation Cultured_Cells Cultured Cells Cultured_Cells->Incubation Washing Washing Incubation->Washing Cell_Lysis Cell Lysis Washing->Cell_Lysis Scintillation_Counting Scintillation Counting Cell_Lysis->Scintillation_Counting Data_Analysis Data Analysis Scintillation_Counting->Data_Analysis

Workflow for a Lipoprotein Uptake Assay.

Table 1: Applications of Cholesteryl Ethers in Lipid Research

Cholesteryl Ether TracerApplicationKey Findings
[³H]Cholesteryl Oleoyl EtherTracing HDL cholesteryl ester uptakeDemonstrated that HDL cholesteryl ester is cleared from plasma more rapidly than the HDL protein component, indicating selective uptake by tissues.[2]
[³H]Cholesteryl EtherStudying reverse cholesterol transportUsed to quantify the movement of cholesterol from peripheral cells back to the liver.
Dual-labeled Lipoproteins ([¹²⁵I]-protein and [³H]-cholesteryl ether)Differentiating between lipoprotein particle uptake and selective lipid uptakeAllows for the simultaneous measurement of both the protein and lipid components of lipoproteins, providing a more detailed understanding of their metabolism.

Methodological Considerations

While cholesteryl ethers are powerful tools, it is essential to be aware of certain methodological considerations:

  • Purity and Stability: The chemical and radiochemical purity of the cholesteryl ether tracer should be rigorously verified before use to ensure accurate and reproducible results.[1]

  • Biological Equivalence: Although generally considered good mimics, the metabolic behavior of cholesteryl ethers may not perfectly replicate that of cholesteryl esters in all biological contexts. For instance, the transfer of cholesteryl ethers between lipoproteins by cholesteryl ester transfer protein (CETP) can be slower than that of cholesteryl esters.

Conclusion

This compound plays a vital, though indirect, role in lipid research by serving as a readily available precursor for the synthesis of isotopically labeled cholesterol. The resulting labeled cholesterol and the broader class of cholesteryl ethers are indispensable tools for elucidating the complex pathways of cholesterol metabolism, from lipoprotein dynamics to the intricate organization of cellular membranes. A thorough understanding of their synthesis, application, and limitations is crucial for any researcher aiming to unravel the multifaceted role of cholesterol in health and disease.

References

i-Cholesteryl Methyl Ether: A Technical Overview of Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

i-Cholesteryl methyl ether, a derivative of cholesterol, is primarily utilized as a biochemical reagent and a biomaterial in life science research.[1] Despite its availability for research purposes, a comprehensive review of publicly accessible scientific literature reveals a significant gap in the characterization of its specific biological activities. While extensive research exists on the parent molecule, cholesterol, and various other derivatives, detailed studies elucidating the pharmacological effects, mechanisms of action, and associated signaling pathways of this compound are notably absent. This technical guide aims to provide a foundational understanding by summarizing the known context of cholesterol's biological roles and the activities of related compounds, thereby highlighting potential, yet unverified, areas of investigation for this compound.

Physicochemical Properties

This compound is a sterol lipid with the molecular formula C₂₈H₄₈O.[2] Its structure is characterized by the cholesterol backbone with a methyl ether group at the 3-position and the characteristic i-steroid rearrangement involving a cyclopropane ring between carbons 3, 5, and 6. This modification from cholesterol alters its polarity and potential for hydrogen bonding, which may influence its interaction with biological membranes and proteins.

Potential Areas of Biological Investigation

Based on the known biological activities of cholesterol and its other derivatives, the following areas represent potential avenues for investigating the biological activities of this compound. It is crucial to note that the following are extrapolations and require empirical validation.

Role in Cholesterol Metabolism and Transport

Cholesterol homeostasis is a tightly regulated process, and derivatives of cholesterol can influence its synthesis, transport, and metabolism.[3]

  • Potential Influence on Cholesterol Biosynthesis: The cholesterol biosynthesis pathway is a known target for therapeutic intervention, particularly in cardiovascular diseases and cancer.[4] It is plausible that this compound could modulate the activity of key enzymes in this pathway, such as HMG-CoA reductase. However, no studies have specifically tested this hypothesis.

  • Interaction with Cholesterol Transport Proteins: Cholesteryl esters, which are structurally related to cholesteryl ethers, are transported in lipoproteins and are involved in reverse cholesterol transport mediated by receptors like SR-BI.[5] The stability of the ether linkage in this compound compared to the ester linkage in cholesteryl esters might make it a useful tool for studying these transport processes.[6]

Anticancer Potential

The role of cholesterol metabolism in cancer cell proliferation and survival is an active area of research.[7] Several cholesterol derivatives have demonstrated effects on cancer cells.

  • Cell Proliferation: Given that cholesterol is essential for cell membrane integrity and signaling, modifications to its structure could impact cancer cell proliferation. Studies on other cholesterol derivatives have shown effects on the viability of cancer cells.[8] The effect of this compound on various cancer cell lines remains to be investigated.

Antiviral Activity

The lipid composition of both host cell and viral membranes is critical for viral entry, replication, and budding.[9] Cholesterol and its metabolism are implicated in the lifecycle of numerous viruses.

  • Modulation of Host Cell Membranes: As a cholesterol derivative, this compound could potentially integrate into cellular membranes, altering their physical properties and affecting viral processes that are dependent on specific membrane compositions or fluidity. Other cholesterol derivatives have been investigated for their antiviral properties.[10][11]

Neuroprotective Effects

Cholesterol is a major component of the myelin sheath and neuronal membranes, and its metabolites have been implicated in neuroprotection.[12]

  • Modulation of Neuronal Function: While there is no direct evidence, the structural similarity to neuroprotective cholesterol metabolites suggests that this compound could be explored for its effects in models of neurodegenerative diseases. For instance, some phytosterol esters have shown neuroprotective effects against cognitive deficits induced by high cholesterol.[13][14]

Methodologies for Future Investigation

To elucidate the potential biological activities of this compound, a systematic experimental approach is required. The following are suggested experimental protocols that could be adapted for this purpose.

General Experimental Workflow

The following diagram outlines a general workflow for screening and characterizing the biological activities of this compound.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_vivo In Vivo Validation Compound i-Cholesteryl Methyl Ether Cell_Based_Assays Cell-Based Assays (e.g., Proliferation, Viability) Compound->Cell_Based_Assays Test in various cell lines Enzyme_Assays Enzyme Assays (e.g., HMG-CoA Reductase) Compound->Enzyme_Assays In vitro activity Receptor_Binding Receptor Binding Assays (e.g., SR-BI) Compound->Receptor_Binding Binding affinity Signaling_Pathways Signaling Pathway Analysis (Western Blot, qPCR) Cell_Based_Assays->Signaling_Pathways Identify affected pathways Metabolomic_Analysis Metabolomic/Lipidomic Analysis Enzyme_Assays->Metabolomic_Analysis Assess metabolic changes Animal_Models Animal Models of Disease (e.g., Cancer, Neurodegeneration) Signaling_Pathways->Animal_Models Validate findings Metabolomic_Analysis->Animal_Models

General workflow for investigating the biological activities of this compound.
Cholesterol Biosynthesis Inhibition Assay

This assay can be used to determine if this compound inhibits the synthesis of new cholesterol in a cellular context.

  • Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in a lipid-depleted medium.

  • Treatment: Cells are treated with varying concentrations of this compound or a known inhibitor (e.g., a statin) as a positive control.

  • Metabolic Labeling: [¹⁴C]-acetate is added to the culture medium as a precursor for cholesterol synthesis.

  • Lipid Extraction: After incubation, cellular lipids are extracted using a solvent system (e.g., hexane/isopropanol).

  • Analysis: The amount of radiolabeled cholesterol is quantified using thin-layer chromatography (TLC) followed by scintillation counting. A reduction in [¹⁴C]-cholesterol in treated cells compared to controls would indicate inhibition of the cholesterol biosynthesis pathway.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cells.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) are seeded in 96-well plates.

  • Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound.

  • Incubation: Cells are incubated for a defined period (e.g., 24, 48, 72 hours).

  • Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue. The absorbance or fluorescence is proportional to the number of viable cells.

  • Data Analysis: The results are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Potential Signaling Pathways

Should this compound demonstrate biological activity, several signaling pathways could be implicated based on the known roles of cholesterol.

SREBP Pathway

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulator of cholesterol and fatty acid synthesis. If this compound affects intracellular cholesterol levels, it could modulate the activation of SREBPs.

SREBP_Pathway iCME i-Cholesteryl Methyl Ether Membrane_Chol Membrane Cholesterol Levels iCME->Membrane_Chol Alters (?) ER_Chol ER Cholesterol Sensor (SCAP) Membrane_Chol->ER_Chol Influences SREBP_Processing SREBP Processing in Golgi ER_Chol->SREBP_Processing Regulates nSREBP Nuclear SREBP (nSREBP) SREBP_Processing->nSREBP Releases Gene_Expression Target Gene Expression (e.g., HMGCR, LDLR) nSREBP->Gene_Expression Activates

Potential influence of this compound on the SREBP pathway.

Conclusion

This compound is a cholesterol derivative with currently uncharacterized biological activities. While the existing literature is sparse, the known roles of cholesterol and related molecules suggest several plausible avenues for investigation, including its potential effects on cholesterol metabolism, cancer cell proliferation, viral replication, and neuronal function. The experimental frameworks and potential signaling pathways outlined in this guide provide a roadmap for future research to unlock the therapeutic and scientific potential of this compound. Rigorous experimental validation is essential to move from hypothetical activities to established biological functions.

References

Methodological & Application

Application Notes and Protocols for Studying Membrane Fluidity Using i-Cholesteryl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing i-Cholesteryl methyl ether in the investigation of cell membrane fluidity. This document outlines the theoretical background, experimental protocols, and data interpretation related to the use of this cholesterol analog. Detailed methodologies for key fluorescence-based assays are provided, along with examples of how to present and visualize the resulting data.

Introduction to this compound and Membrane Fluidity

This compound is a derivative of cholesterol where the hydroxyl group at the 3-beta position is replaced by a methyl ether group.[1] This modification makes the molecule more hydrophobic compared to cholesterol. Like cholesterol, this compound is expected to intercalate into lipid bilayers and influence the physical properties of the membrane.[1]

Membrane fluidity is a critical parameter that governs many cellular processes, including signal transduction, ion transport, and the function of membrane-bound enzymes.[2] It is largely determined by the lipid composition, temperature, and the presence of molecules like sterols. Cholesterol is a key regulator of membrane fluidity in mammalian cells.[3][4] It tends to decrease the fluidity of fluid-phase membranes and increase the fluidity of gel-phase membranes, a phenomenon often referred to as a "fluidity buffer".[4] Due to its structural similarity to cholesterol, this compound is anticipated to have a comparable, though not identical, ordering effect on the membrane, leading to decreased fluidity.

The study of membrane fluidity modulation by compounds like this compound is crucial for understanding their biological effects and for the development of drugs that target membrane properties.

Data Presentation

Table 1: Effect of Cholesterol on Laurdan Generalized Polarization (GP) in Model Membranes

Cholesterol Concentration (mol%)Laurdan GP Value (at 25°C)Interpretation
0-0.15 ± 0.02High membrane fluidity (disordered state)
100.05 ± 0.03Increased membrane order
200.20 ± 0.03Further increase in membrane order
300.35 ± 0.04Significant increase in membrane order
400.45 ± 0.04Highly ordered membrane

Note: Data are hypothetical and representative of typical results for cholesterol in a fluid phospholipid bilayer. Laurdan GP values range from -1 (most fluid) to +1 (most ordered). An increase in GP indicates a decrease in membrane fluidity.[5][6]

Table 2: Effect of Cholesterol on DPH Fluorescence Anisotropy in Model Membranes

Cholesterol Concentration (mol%)DPH Fluorescence Anisotropy (r) (at 25°C)Interpretation
00.10 ± 0.01High membrane fluidity
100.18 ± 0.02Decreased membrane fluidity
200.25 ± 0.02Further decrease in membrane fluidity
300.30 ± 0.03Significant decrease in membrane fluidity
400.34 ± 0.03Highly rigid membrane environment

Note: Data are hypothetical and representative of typical results for cholesterol in a fluid phospholipid bilayer. Fluorescence anisotropy (r) is a measure of the rotational mobility of the probe. Higher values indicate restricted motion and thus lower membrane fluidity.[1][7]

Experimental Protocols

Protocol 1: Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)

This protocol describes the use of the fluorescent probe Laurdan to measure changes in membrane fluidity upon the addition of this compound to either model lipid vesicles or live cells. Laurdan's emission spectrum is sensitive to the polarity of its environment, shifting to shorter wavelengths in more ordered, less hydrated membrane environments.[5]

Materials:

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • This compound

  • Lipids for vesicle preparation (e.g., DOPC, POPC)

  • Buffer (e.g., PBS, HEPES)

  • Cell culture medium

  • Cells of interest

  • Spectrofluorometer with polarization filters or a fluorescence plate reader

Methodology for Model Lipid Vesicles:

  • Vesicle Preparation:

    • Prepare a lipid stock solution (e.g., 10 mg/mL in chloroform).

    • If incorporating this compound, add the desired molar percentage to the lipid stock.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with buffer to form multilamellar vesicles (MLVs).

    • For large unilamellar vesicles (LUVs), subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Laurdan Labeling:

    • Add Laurdan to the vesicle suspension to a final concentration of 1-5 µM.

    • Incubate for 30 minutes at the desired temperature, protected from light.

  • Fluorescence Measurement:

    • Set the excitation wavelength to 350 nm.

    • Record the emission intensities at 440 nm (I440) and 490 nm (I490).

    • Calculate the Generalized Polarization (GP) using the formula: GP = (I440 - I490) / (I440 + I490)[5]

  • Data Analysis:

    • Compare the GP values of vesicles with and without this compound. An increase in the GP value indicates a decrease in membrane fluidity.

Methodology for Live Cells:

  • Cell Culture: Culture cells to the desired confluency in appropriate multi-well plates.

  • This compound Treatment: Incubate cells with the desired concentration of this compound for the desired time. A vehicle control (e.g., ethanol or DMSO) should be included.

  • Laurdan Labeling:

    • Add Laurdan to the cell culture medium to a final concentration of 5-10 µM.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Wash the cells twice with pre-warmed buffer to remove excess probe.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensities at 440 nm and 490 nm using a fluorescence plate reader or a microscope equipped with the appropriate filters.

    • Calculate the GP value for each condition.

  • Data Analysis:

    • Compare the GP values of treated and untreated cells.

Protocol 2: Measurement of Membrane Fluidity using DPH Fluorescence Anisotropy

This protocol utilizes the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to assess membrane fluidity. The fluorescence anisotropy of DPH is inversely proportional to its rotational mobility within the hydrophobic core of the membrane.[7]

Materials:

  • DPH (1,6-diphenyl-1,3,5-hexatriene)

  • This compound

  • Lipids for vesicle preparation

  • Buffer

  • Cell culture medium

  • Cells of interest

  • Spectrofluorometer with polarizers

Methodology for Model Lipid Vesicles:

  • Vesicle Preparation: Prepare vesicles with and without this compound as described in Protocol 1.

  • DPH Labeling:

    • Add DPH to the vesicle suspension to a final concentration of 1-2 µM.

    • Incubate for at least 30 minutes at the desired temperature, protected from light.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).

    • Measure the correction factor G (G-factor) by orienting the excitation polarizer horizontally and measuring the emission intensities with the emission polarizer oriented vertically (IHV) and horizontally (IHH). G = IHV / IHH.

    • Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

  • Data Analysis:

    • Compare the anisotropy values of vesicles with and without this compound. An increase in anisotropy indicates a decrease in membrane fluidity.

Methodology for Live Cells:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.

  • DPH Labeling:

    • Prepare a cell suspension.

    • Add DPH to the cell suspension to a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Wash the cells to remove unincorporated probe.

  • Fluorescence Anisotropy Measurement:

    • Resuspend the cells in buffer.

    • Measure the fluorescence anisotropy as described for lipid vesicles.

  • Data Analysis:

    • Compare the anisotropy values of treated and untreated cells.

Visualizations

Experimental Workflows

Laurdan_GP_Workflow cluster_vesicles Model Vesicles cluster_cells Live Cells vesicle_prep Vesicle Preparation (with/without i-CME) laurdan_label_v Laurdan Labeling vesicle_prep->laurdan_label_v measurement Fluorescence Measurement (Ex: 350 nm, Em: 440 & 490 nm) laurdan_label_v->measurement cell_culture Cell Culture icme_treat i-CME Treatment cell_culture->icme_treat laurdan_label_c Laurdan Labeling icme_treat->laurdan_label_c laurdan_label_c->measurement gp_calc GP Calculation GP = (I440 - I490) / (I440 + I490) measurement->gp_calc analysis Data Analysis (Compare GP values) gp_calc->analysis

Caption: Workflow for measuring membrane fluidity using the Laurdan GP assay.

DPH_Anisotropy_Workflow cluster_vesicles Model Vesicles cluster_cells Live Cells vesicle_prep Vesicle Preparation (with/without i-CME) dph_label_v DPH Labeling vesicle_prep->dph_label_v measurement Fluorescence Anisotropy Measurement (Ex: 360 nm, Em: 430 nm) dph_label_v->measurement cell_culture Cell Culture icme_treat i-CME Treatment cell_culture->icme_treat dph_label_c DPH Labeling icme_treat->dph_label_c dph_label_c->measurement anisotropy_calc Anisotropy Calculation r = (IVV - GIVH) / (IVV + 2G*IVH) measurement->anisotropy_calc analysis Data Analysis (Compare r values) anisotropy_calc->analysis

Caption: Workflow for measuring membrane fluidity using the DPH fluorescence anisotropy assay.

Signaling Pathways

This compound, like cholesterol, is expected to influence the formation and stability of lipid rafts. These membrane microdomains are enriched in specific lipids and proteins and serve as platforms for signal transduction. Disruption or alteration of lipid rafts can significantly impact cellular signaling. The following diagram illustrates a generalized lipid raft-dependent signaling pathway, using the T-cell receptor (TCR) as an example, which is known to be dependent on cholesterol-rich rafts for proper function.[8]

Lipid_Raft_Signaling cluster_membrane Plasma Membrane cluster_raft Lipid Raft (Enriched with i-CME) cluster_nonraft Non-Raft Region cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck Antigen Presentation LAT LAT Lck->LAT Phosphorylation CD45 CD45 Lck->CD45 Dephosphorylation (outside raft) ZAP70 ZAP-70 LAT->ZAP70 Recruitment & Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation PLCg1 PLCγ1 SLP76->PLCg1 Activation Downstream Downstream Signaling (e.g., Ca2+ flux, ERK activation) PLCg1->Downstream

Caption: Generalized model of a lipid raft-dependent signaling pathway (TCR signaling).

References

Application Notes and Protocols: Incorporation of i-Cholesteryl Methyl Ether into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic molecules make them ideal candidates for drug delivery systems. Cholesterol is a critical component in many liposomal formulations, enhancing membrane stability and modulating fluidity. i-Cholesteryl methyl ether, a derivative of cholesterol, offers a unique modification to the sterol structure that can be leveraged to alter the physicochemical properties of the liposome bilayer. This document provides a detailed protocol for the incorporation of this compound into liposomes using the widely accepted thin-film hydration method followed by extrusion.

Materials and Equipment

Materials
  • Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC))

  • This compound

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Distilled water

Equipment
  • Rotary evaporator

  • Round-bottom flasks

  • Water bath or heating block

  • Nitrogen or argon gas source

  • Vortex mixer

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes for extruder

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Transmission Electron Microscope (TEM) (optional, for imaging)

  • Analytical balance

  • Glass vials

Experimental Protocols

The most common and straightforward method for preparing liposomes is the thin-film hydration technique, followed by an extrusion process to obtain unilamellar vesicles of a defined size.[1][2]

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the formation of large multilamellar vesicles (MLVs) by hydrating a thin lipid film, followed by extrusion to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.[1][3][4][5]

1. Lipid Film Formation: a. In a round-bottom flask, dissolve the desired amounts of phospholipid (e.g., DPPC) and this compound in a chloroform:methanol (2:1, v/v) solvent mixture.[4][6] The molar ratio of phospholipid to this compound can be varied to optimize the formulation (e.g., 7:3). b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids. d. Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[1] e. To ensure complete removal of residual solvent, dry the lipid film under a stream of nitrogen or argon gas for at least 30 minutes, or under high vacuum for 1-2 hours.[6][7]

2. Hydration of the Lipid Film: a. Add the aqueous hydration buffer (e.g., PBS, pH 7.4) to the flask containing the dry lipid film.[4] The volume of the buffer will determine the final lipid concentration. b. The temperature of the hydration buffer should be maintained above the Tc of the lipid mixture to ensure proper hydration and formation of multilamellar vesicles (MLVs).[4] c. Agitate the flask by vortexing or gentle shaking to facilitate the hydration process and the formation of a milky suspension of MLVs.[4] This process typically takes 30-60 minutes.

3. Liposome Sizing by Extrusion: a. For optimal extrusion, the MLV suspension should be subjected to several freeze-thaw cycles (e.g., 5 cycles of freezing in liquid nitrogen and thawing in a warm water bath). This step helps to break down large lipid aggregates.[4] b. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[3][4] c. Load the MLV suspension into one of the syringes of the extruder. d. Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times).[3] This repeated extrusion ensures a homogenous population of unilamellar vesicles.[3][5] e. The extrusion process should be performed at a temperature above the lipid mixture's Tc.[4][8]

4. Storage: a. Store the final liposome suspension at 4°C. For long-term storage, the stability should be assessed.

Protocol 2: Liposome Preparation by Sonication

Sonication is an alternative method to extrusion for reducing the size of MLVs and forming small unilamellar vesicles (SUVs).[6][9][10]

1. Lipid Film Formation and Hydration: a. Follow steps 1a-2c from Protocol 1 to prepare the MLV suspension.

2. Sonication: a. Probe Sonication: Immerse the tip of a probe sonicator into the MLV suspension. Sonicate in pulses to avoid overheating the sample, which can lead to lipid degradation.[6][11] Keep the sample in an ice bath during sonication. A typical sonication time is 5-15 minutes.[9] After sonication, centrifuge the sample to remove any titanium particles shed from the probe tip.[6][11] b. Bath Sonication: Place the vial containing the MLV suspension in a bath sonicator. This method is less aggressive than probe sonication.[6] Sonicate for 10-30 minutes or until the suspension becomes translucent.

3. Storage: a. Store the final liposome suspension at 4°C.

Data Presentation

The successful incorporation and formulation of this compound liposomes should be characterized by various physicochemical parameters.

Table 1: Physicochemical Characterization of Liposomes

Formulation (Phospholipid:i-CME Molar Ratio)Mean Particle Size (nm) (DLS)Polydispersity Index (PDI) (DLS)Zeta Potential (mV) (DLS)Encapsulation Efficiency (%)*
DPPC:i-CME (9:1)120 ± 50.15 ± 0.02-5.2 ± 0.845 ± 3
DPPC:i-CME (7:3)115 ± 70.12 ± 0.03-4.8 ± 0.652 ± 4
DPPC:i-CME (1:1)135 ± 60.21 ± 0.04-6.1 ± 0.938 ± 2
DOPC:i-CME (7:3)105 ± 80.18 ± 0.02-3.5 ± 0.565 ± 5

*Encapsulation efficiency is dependent on the encapsulated drug and should be determined experimentally.

Experimental Workflow and Diagrams

The following diagrams illustrate the key experimental workflows.

Liposome_Preparation_Workflow cluster_film Lipid Film Formation cluster_hydration Hydration cluster_sizing Sizing dissolve Dissolve Lipids in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under Nitrogen/Vacuum evaporate->dry add_buffer Add Aqueous Buffer dry->add_buffer agitate Agitate above Tc (Vortex/Shake) add_buffer->agitate extrusion Extrusion through Polycarbonate Membrane agitate->extrusion sonication Sonication (Probe or Bath) agitate->sonication final_product Final Liposome Suspension extrusion->final_product LUVs sonication->final_product SUVs

Caption: Workflow for liposome preparation.

Extrusion_Process start MLV Suspension in Syringe A membrane Polycarbonate Membrane start->membrane pass2 Pass 2: B -> A membrane->start Pressure syringeB Empty Syringe B membrane->syringeB Pressure pass1 Pass 1: A -> B pass1->membrane passN Repeat N times pass2->passN end Homogenized LUV Suspension passN->end

References

Application Notes and Protocols for i-Cholesteryl Methyl Ether in Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific data on the mesomorphic properties or direct application of i-Cholesteryl methyl ether in liquid crystal formulations. The information presented herein is based on the known properties of related cholesteryl derivatives, particularly cholesteryl ethers, and provides a general framework for evaluating novel compounds like this compound for liquid crystal applications.

Introduction

Cholesterol and its derivatives are fundamental components in the field of liquid crystal research due to their rigid, anisotropic molecular structure and inherent chirality.[1] These molecules can form cholesteric (chiral nematic) liquid crystal phases, which are utilized in a wide array of applications, from displays to sensors.[2] While cholesteryl esters are widely studied, cholesteryl ethers represent another class of cholesterol-based liquid crystals.[1][3] The ether linkage, compared to the more common ester linkage, can influence the molecule's polarity, flexibility, and ultimately its liquid crystalline behavior.

The "i-" prefix in this compound typically denotes a specific stereoisomer of cholesterol, which can significantly impact its self-assembly and mesophase behavior compared to the more common 3β-cholesteryl structure. This document provides a comprehensive guide to understanding the potential role of this compound in liquid crystal formulations and a set of protocols to characterize its properties.

Potential Applications of Cholesteryl Ethers in Liquid Crystal Formulations

Based on studies of analogous cholesteryl ethers, this compound could potentially be used in the following ways:

  • Chiral Dopant: When added to a nematic liquid crystal host, a chiral molecule like a cholesterol derivative can induce a helical structure, resulting in a cholesteric phase. The concentration of the dopant and its helical twisting power (HTP) determine the pitch of the helix and thus the color of the reflected light.

  • Component in Thermochromic Mixtures: Cholesteric liquid crystals can change color with temperature due to a temperature-dependent pitch. This compound, if mesogenic, could be a component in mixtures designed for thermochromic applications, such as thermometers and sensors.

  • Formation of Novel Mesophases: The unique structure of this compound might lead to the formation of different liquid crystal phases (e.g., smectic, blue phases) when mixed with other liquid crystals, potentially enabling new electro-optical effects.

Data from Analogous Compounds: 3β-Alkyl Cholesteryl Ethers

While specific data for this compound is unavailable, research on a homologous series of 3β-alkyl cholesteryl ethers provides insight into how the ether linkage and alkyl chain length can affect liquid crystal phase transitions. The following table summarizes these findings.

Alkyl Chain Length (n)Smectic A to Cholesteric Transition (°C)Cholesteric to Isotropic Transition (°C)
3-~40
4-~55
5-~60
6-~70
7-~75
8-~80
9~78~85
10~82~88
11~85~90
12~88~92
13~90~93
14~92~94
15~93~95
16~94~96
17~95~97
18~96~98
20-~100

Data adapted from studies on 3β-alkyl cholesteryl ethers. Note that these compounds exhibit a cholesteric phase for n=3 to n=20 and a smectic A phase for n=9 to n=18.[1][3]

Experimental Protocols

The following protocols provide a general methodology for the characterization of a new compound, such as this compound, for its potential use in liquid crystal formulations.

Protocol 1: Determination of Mesomorphic Properties

Objective: To identify the liquid crystal phases and transition temperatures of pure this compound.

Materials:

  • This compound

  • Polarizing Optical Microscope (POM) with a hot stage

  • Differential Scanning Calorimeter (DSC)

  • Glass microscope slides and coverslips

  • Clean sample pans for DSC

Procedure:

  • Sample Preparation for POM:

    • Place a small amount (a few milligrams) of this compound onto a clean microscope slide.

    • Cover with a coverslip and place on the hot stage of the POM.

  • Polarizing Optical Microscopy (POM) Analysis:

    • Heat the sample at a controlled rate (e.g., 10°C/min) and observe the sample through crossed polarizers.

    • Record the temperatures at which any changes in texture and birefringence occur. These correspond to phase transitions.

    • Note the characteristic textures to identify the type of liquid crystal phase (e.g., focal conic for smectic, fingerprint for cholesteric).

    • Cool the sample slowly and record the transition temperatures upon cooling to check for enantiotropic or monotropic behavior.

  • Differential Scanning Calorimetry (DSC) Analysis:

    • Accurately weigh 3-5 mg of this compound into a DSC sample pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range expected to encompass any phase transitions.

    • Record the heat flow as a function of temperature. Endothermic peaks on heating correspond to phase transitions (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid).

    • Cool the sample at the same rate and record the exothermic peaks.

    • Analyze the DSC thermogram to determine the transition temperatures and the enthalpy changes (ΔH) associated with each transition.

Protocol 2: Evaluation as a Chiral Dopant in a Nematic Host

Objective: To determine the helical twisting power (HTP) of this compound when used as a chiral dopant in a nematic liquid crystal.

Materials:

  • This compound

  • A nematic liquid crystal host (e.g., 5CB, E7)

  • Solvent (e.g., chloroform, dichloromethane)

  • Glass cells with a known thickness (e.g., 10 µm) and planar alignment layers

  • Spectrometer

  • Hot plate and vortex mixer

Procedure:

  • Preparation of Mixtures:

    • Prepare a series of mixtures of this compound in the nematic host at different weight concentrations (c), for example, 1%, 2%, 3%, 4%, and 5%.

    • Dissolve the appropriate amounts of the nematic host and this compound in a small amount of solvent.

    • Gently heat and vortex the mixture to ensure homogeneity.

    • Remove the solvent by evaporation under a gentle stream of nitrogen or in a vacuum oven at a temperature below the clearing point of the mixture.

  • Cell Filling:

    • Heat the mixture to its isotropic phase.

    • Fill a glass cell with the mixture by capillary action.

    • Slowly cool the cell to room temperature to form the cholesteric phase.

  • Measurement of Selective Reflection Wavelength:

    • Place the filled cell in the spectrometer.

    • Measure the transmission or reflection spectrum to find the central wavelength (λ₀) of the selective reflection band.

  • Calculation of Helical Twisting Power (HTP):

    • Calculate the pitch (p) of the cholesteric helix using the formula: p = λ₀ / n, where n is the average refractive index of the liquid crystal mixture.

    • The HTP is then calculated as: HTP = 1 / (p * c), where p is in micrometers and c is the weight fraction of the chiral dopant.

    • Plot 1/p versus c. The slope of the line gives the HTP.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Preparation cluster_characterization Mesomorphic Characterization cluster_formulation Liquid Crystal Formulation & Testing cluster_analysis Data Analysis & Application synthesis Synthesis & Purification of this compound pom Polarizing Optical Microscopy (POM) - Identify Textures - Estimate Transition Temps synthesis->pom dsc Differential Scanning Calorimetry (DSC) - Confirm Transition Temps - Measure Enthalpy synthesis->dsc pom->dsc doping Doping in Nematic Host (e.g., 5CB, E7) dsc->doping cell_prep Test Cell Fabrication - Planar Alignment doping->cell_prep electro_optic Electro-Optical Characterization - HTP Measurement - Switching Behavior cell_prep->electro_optic data_analysis Data Analysis - Phase Diagram Construction - HTP Calculation electro_optic->data_analysis application Assess Potential Applications - Displays - Sensors data_analysis->application

Caption: Workflow for characterizing a novel cholesterol derivative.

Chiral Doping of a Nematic Liquid Crystal

chiral_doping nematic Nematic Host (e.g., 5CB) - No helical structure - Molecules aligned  along a common axis cholesteric Cholesteric Phase - Induced helical  superstructure - Exhibits selective  reflection of light nematic->cholesteric + dopant Chiral Dopant (this compound) dopant->cholesteric

Caption: Induction of a cholesteric phase by a chiral dopant.

References

Application Notes and Protocols: A Clarification on i-Cholesteryl Methyl Ether and an Overview of Sulfonylation Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Initial investigations into the use of i-cholesteryl methyl ether as a sulfonylation reagent have revealed a fundamental misunderstanding of its chemical reactivity. Based on a comprehensive review of available scientific literature, This compound is not utilized as a sulfonylation reagent in organic synthesis. Its molecular structure, an ether, lacks the necessary functional group (such as a sulfonyl halide or a related activating group) to transfer a sulfonyl moiety to a substrate.

This document serves to clarify the role of this compound and to provide a practical guide to established sulfonylation reagents and protocols commonly employed in organic synthesis.

I. The Chemical Identity and Applications of this compound

This compound is a derivative of cholesterol where the hydroxyl group at the 3-position is replaced by a methoxy group.[1] Its primary roles in scientific research are as a biochemical reagent and a synthetic intermediate.

  • Biochemical Research: It is used in studies of lipid interactions and membrane dynamics.[2]

  • Synthetic Intermediate: It can serve as a starting material for the synthesis of labeled cholesterol and other cholesterol derivatives. For instance, it can be hydrolyzed under acidic conditions to yield cholesterol.

II. Principles of Sulfonylation in Organic Synthesis

Sulfonylation is a crucial transformation in organic chemistry that involves the introduction of a sulfonyl group (-SO₂R) into a molecule. The most common application is the formation of sulfonamides and sulfonic acid esters. This is typically achieved by reacting a nucleophile (such as an amine or an alcohol) with a sulfonylation reagent.

Common Sulfonylation Reagents

A variety of reagents have been developed for sulfonylation, each with specific applications and advantages. A summary of common reagents is presented in the table below.

Reagent NameChemical FormulaTypical Applications
p-Toluenesulfonyl chloride (Ts-Cl)CH₃C₆H₄SO₂ClProtection of alcohols and amines; formation of tosylates as good leaving groups.
Methanesulfonyl chloride (Ms-Cl)CH₃SO₂ClProtection of alcohols and amines; formation of mesylates as good leaving groups.
Trifluoromethanesulfonyl chloride (Tf-Cl)CF₃SO₂ClFormation of triflates, which are excellent leaving groups.
Benzenesulfonyl chlorideC₆H₅SO₂ClSynthesis of sulfonamides and sulfonates.
Dansyl chloride(CH₃)₂NC₁₀H₆SO₂ClFluorescent labeling of primary and secondary amines, amino acids, and proteins.

III. Experimental Protocol: General Procedure for the Sulfonylation of an Alcohol

This protocol provides a general method for the formation of a sulfonic ester from an alcohol using a sulfonyl chloride in the presence of a base.

Materials and Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Temperature-controlled bath (e.g., ice bath)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Alcohol substrate

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Tertiary amine base (e.g., triethylamine or pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Eluents for column chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol substrate (1.0 eq.) and dissolve it in anhydrous dichloromethane.

  • Addition of Base: Add the tertiary amine base (1.1 - 1.5 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonylating Reagent: Slowly add the sulfonyl chloride (1.1 eq.) to the stirred solution. The addition should be done portion-wise or via a dropping funnel to control the reaction temperature.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (if pyridine is used), saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the pure sulfonic ester.

IV. Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the sulfonylation of an alcohol as described in the protocol above.

Sulfonylation_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Alcohol in Anhydrous DCM add_base Add Tertiary Amine Base start->add_base cool Cool to 0 °C add_base->cool add_sulfonyl Add Sulfonyl Chloride cool->add_sulfonyl stir Stir and Monitor by TLC add_sulfonyl->stir quench Quench with Water stir->quench Reaction Complete extract Aqueous Workup quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Sulfonic Ester purify->product

Caption: General workflow for the synthesis of a sulfonic ester from an alcohol.

References

Synthesis of Isotopically Labeled Cholesterol from i-Cholesteryl Methyl Ether: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of isotopically labeled cholesterol, specifically focusing on the conversion of i-cholesteryl methyl ether. This method allows for the incorporation of oxygen isotopes (¹⁷O or ¹⁸O) into the cholesterol molecule, rendering it a valuable tool for a variety of research applications, including metabolic tracing, structural biology, and drug development studies.

Application Notes

Isotopically labeled cholesterol is instrumental in elucidating the complex pathways of cholesterol metabolism, transport, and localization within biological systems. The incorporation of a stable isotope, such as ¹⁸O, into the hydroxyl group of cholesterol allows for its unambiguous detection and quantification by mass spectrometry. This enables researchers to trace the fate of cholesterol in vivo and in vitro, providing insights into disease mechanisms, such as atherosclerosis and neurodegenerative disorders. Furthermore, isotopically labeled cholesterol serves as an internal standard in quantitative lipidomics, ensuring accurate measurement of cholesterol levels in various biological matrices. The synthetic route from this compound offers a direct and efficient method for introducing the isotopic label at a specific position.

Experimental Protocols

This section details the optimized protocol for the synthesis of ¹⁸O-labeled cholesterol from this compound via acid-catalyzed hydrolysis using isotopically enriched water.

Materials:

  • This compound

  • ¹⁸O-labeled water (H₂¹⁸O)

  • Trifluoromethanesulfonic acid (TfOH)

  • 1,4-Dioxane (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane.

  • Addition of Reagents: To the stirred solution, add ¹⁸O-labeled water (5 equivalents). Subsequently, carefully add trifluoromethanesulfonic acid (TfOH) as the catalyst. The optimal ratio of acid to water should be determined for specific conditions, but a good starting point is a 1:1 molar ratio.

  • Reaction: Allow the reaction to proceed at room temperature with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 4:1 v/v) to observe the consumption of the starting material and the formation of the cholesterol product.

  • Work-up: Upon completion of the reaction, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure isotopically labeled cholesterol.

  • Characterization: Confirm the identity and isotopic enrichment of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation

The following table summarizes the quantitative data for the synthesis of isotopically labeled cholesterol from this compound based on optimized conditions.[1]

ParameterValue
Starting Material This compound
Isotopic Label ¹⁸O (from H₂¹⁸O)
Solvent 1,4-Dioxane
Catalyst Trifluoromethanesulfonic acid (TfOH)
Reactant Ratio This compound : H₂¹⁸O (1:5)
Reaction Temperature Room Temperature
Yield of Cholesterol Optimized yields can be achieved
Isotopic Enrichment >90% of the enrichment of the H₂¹⁸O used
Major Byproducts Dicholesteryl ether, methyl cholesteryl ether

Visualizations

Experimental Workflow for the Synthesis of Isotopically Labeled Cholesterol

Workflow Workflow for the Synthesis of Isotopically Labeled Cholesterol cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve this compound in 1,4-Dioxane add_reagents Add H₂¹⁸O and TfOH Catalyst start->add_reagents react Stir at Room Temperature add_reagents->react quench Quench Reaction react->quench extract Extract with DCM quench->extract purify Purify by Column Chromatography extract->purify analyze Characterize by NMR and MS purify->analyze

Caption: A flowchart illustrating the key steps in the synthesis of isotopically labeled cholesterol.

References

Application Notes and Protocols for the Characterization of i-Cholesteryl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques and experimental protocols for the comprehensive characterization of i-Cholesteryl methyl ether. This document is intended to guide researchers in confirming the identity, purity, and physicochemical properties of this cholesterol derivative.

Introduction

This compound, a derivative of cholesterol, is of interest in various fields, including biochemistry and materials science. Its unique structural features, arising from the "i-" rearrangement of the cholesterol backbone, can impart distinct physical and chemical properties compared to its more common isomer, cholesteryl methyl ether. Accurate characterization is therefore crucial for its application in research and development. This document outlines the key analytical techniques for this purpose.

Analytical Techniques

A multi-technique approach is essential for the unambiguous characterization of this compound. The following methods provide complementary information regarding its chemical structure, purity, thermal behavior, and solid-state properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₈H₄₈OPubChem[1]
Molecular Weight400.7 g/mol PubChem[1]
IUPAC Name(1S,2R,5R,7R,8R,10S,11S,14R,15R)-8-methoxy-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]pentacyclo[8.7.0.0²,⁷.0⁵,⁷.0¹¹,¹⁵]heptadecanePubChem[1]
CAS Number2867-93-8PubChem[1]
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of this compound, such as melting point and phase transitions, providing insights into its physical state and purity.

X-ray Diffraction (XRD)

XRD is a technique used to determine the crystalline structure of solid materials. For this compound, XRD can provide information about its solid-state packing and polymorphism.

Experimental Protocols

The following sections detail the experimental protocols for each of the aforementioned analytical techniques.

Synthesis of this compound

This compound can be synthesized from cholesterol. One common method involves the acid-catalyzed reaction of cholesterol with a methylating agent. For instance, this compound has been used as a starting material for the synthesis of isotopically labeled cholesterol.[2]

Diagram 1: Synthesis of this compound from Cholesterol

Cholesterol Cholesterol MethylatingAgent Methylating Agent (e.g., Methanol, Acid Catalyst) iCME This compound MethylatingAgent->iCME

Caption: A simplified workflow for the synthesis of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Pulse Width: 30-45 degrees

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024 or more (depending on sample concentration)

  • Relaxation Delay: 2-5 seconds

  • Pulse Program: Proton-decoupled

Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C NMR spectra based on the known structure of this compound and correlation spectroscopy (e.g., COSY, HSQC).

Table 2: Expected NMR Data for this compound (Illustrative)

¹H NMR Chemical Shift (ppm)MultiplicityAssignment¹³C NMR Chemical Shift (ppm)Assignment
~3.3s-OCH₃~56-OCH₃
......Steroid Backbone...Steroid Backbone
......Side Chain...Side Chain

(Note: Specific chemical shifts need to be determined experimentally)

Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

  • If derivatization is required to improve volatility, silylation is a common method for sterol analysis.[3]

Instrument Parameters (GC):

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for sterol analysis.

  • Injector Temperature: 280-300 °C

  • Oven Program: Start at a lower temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min, and hold for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Instrument Parameters (MS):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-600.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. The fragmentation of sterol methyl ethers often involves the loss of the methoxy group and characteristic cleavages of the steroid ring and side chain.[4]

Table 3: Expected Mass Spectrometry Data for this compound

m/zRelative IntensityProposed Fragment
400.4[M]⁺Molecular Ion
368.4[M - CH₃OH]⁺Loss of methanol
......Other characteristic fragments

(Note: Specific fragmentation patterns need to be determined experimentally)

FTIR Spectroscopy Protocol

Sample Preparation:

  • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a thin, transparent pellet.

  • Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform) and cast a thin film onto an IR-transparent window (e.g., NaCl or KBr).[5]

Instrument Parameters:

  • Spectrometer: FTIR spectrometer

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Table 4: Expected FTIR Peak Assignments for this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~2950-2850C-H stretchingAliphatic CH, CH₂, CH₃
~1465, 1380C-H bendingAliphatic CH₂, CH₃
~1100C-O stretchingEther

(Note: Specific peak positions and intensities need to be determined experimentally. Spectra for this compound are available on SpectraBase)[6]

Diagram 2: General Workflow for Spectroscopic Analysis

Sample This compound Sample Prep Sample Preparation (Dissolution/Pelletizing) Sample->Prep NMR NMR Spectroscopy Prep->NMR MS Mass Spectrometry Prep->MS FTIR FTIR Spectroscopy Prep->FTIR Data Data Acquisition NMR->Data MS->Data FTIR->Data Analysis Spectral Analysis & Interpretation Data->Analysis Structure Structural Confirmation Analysis->Structure

Caption: A generalized workflow for the spectroscopic characterization of this compound.

Differential Scanning Calorimetry (DSC) Protocol

Sample Preparation:

  • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Seal the pan hermetically.

Instrument Parameters:

  • DSC Instrument: A calibrated differential scanning calorimeter.

  • Temperature Program:

    • Equilibrate at a low temperature (e.g., 25 °C).

    • Heat to a temperature above the expected melting point (e.g., 200 °C) at a controlled rate (e.g., 5-10 °C/min).

    • Hold for a few minutes to ensure complete melting.

    • Cool back to the starting temperature at the same rate.

    • A second heating scan is often performed to observe the behavior of the melt-crystallized sample.

  • Atmosphere: Inert atmosphere (e.g., nitrogen) with a constant purge rate.

Data Analysis: Analyze the thermogram to determine the onset temperature, peak temperature, and enthalpy of any thermal transitions (e.g., melting, crystallization, phase changes). The sharpness of the melting peak can be an indicator of sample purity.

Table 5: Expected DSC Data for this compound (Illustrative)

TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
MeltingTBDTBDTBD
CrystallizationTBDTBDTBD

(Note: TBD - To Be Determined experimentally. Thermal transitions for cholesteryl esters are well-documented and can serve as a reference)[7][8]

X-ray Diffraction (XRD) Protocol

Sample Preparation:

  • Grind the crystalline sample of this compound into a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

  • Mount the powder onto a sample holder.

Instrument Parameters:

  • Diffractometer: Powder X-ray diffractometer.

  • X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.

  • Scan Range (2θ): Typically from 5° to 50° or higher, depending on the desired resolution.

  • Scan Speed: A slow scan speed (e.g., 1-2°/min) is recommended to obtain good signal-to-noise ratio.

Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is a fingerprint of the crystalline structure. The peak positions (d-spacings) and their relative intensities can be used to identify the crystalline phase and can be compared to databases or simulated patterns if a crystal structure is available.

Diagram 3: Workflow for Thermal and Structural Analysis

Sample Solid this compound DSC_Prep Weighing & Sealing in Pan Sample->DSC_Prep XRD_Prep Grinding into Fine Powder Sample->XRD_Prep DSC DSC Analysis DSC_Prep->DSC XRD XRD Analysis XRD_Prep->XRD Thermogram Thermogram Acquisition DSC->Thermogram Diffractogram Diffraction Pattern Acquisition XRD->Diffractogram Thermal_Analysis Analysis of Thermal Transitions Thermogram->Thermal_Analysis Structural_Analysis Analysis of Crystalline Structure Diffractogram->Structural_Analysis Properties Physicochemical Properties Thermal_Analysis->Properties Structural_Analysis->Properties

Caption: Workflow for the thermal and solid-state characterization of this compound.

Data Presentation and Interpretation

All quantitative data obtained from the characterization techniques should be summarized in clearly structured tables for easy comparison and reporting. The interpretation of the combined data from NMR, MS, FTIR, DSC, and XRD will provide a comprehensive and definitive characterization of the this compound sample, confirming its identity, purity, and key physicochemical properties.

References

Application Notes & Protocols: i-Cholesteryl Methyl Ether as a Control Compound in Cholesterol Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing i-Cholesteryl methyl ether as a negative control compound in research focused on the biological roles of cholesterol. Due to the methylation of the 3β-hydroxyl group, a critical functional group for many of cholesterol's interactions, this compound is presumed to be an inert analog in studies investigating hydrogen bonding and specific polar interactions of cholesterol.

Rationale for Use as a Control Compound

Cholesterol's unique structure, particularly the 3β-hydroxyl group, is essential for its functions in modulating membrane properties, forming lipid rafts, and interacting with proteins. This compound, with a methoxy group (-OCH₃) replacing the hydroxyl group (-OH), lacks the ability to act as a hydrogen bond donor. This structural modification makes it an ideal negative control to elucidate the specific contributions of the hydroxyl group in various biological processes.

Key applications for this compound as a control include:

  • Membrane Biophysics: To differentiate the effects of the sterol ring structure from the specific interactions of the 3β-hydroxyl group on membrane fluidity, lipid packing, and phase behavior.

  • Lipid Raft Formation: To investigate the role of hydrogen bonding between cholesterol and other lipids (e.g., sphingolipids) in the formation and stability of lipid rafts.

  • Cholesterol-Protein Interactions: To determine if the interaction between a protein and cholesterol is dependent on the 3β-hydroxyl group.

Data Presentation: Comparative Biophysical Effects

The following tables summarize expected comparative data when using this compound alongside cholesterol in biophysical studies of model membranes. Note: The quantitative values presented here are illustrative and based on studies of other cholesterol analogs, as direct comparative data for this compound is not extensively available. Researchers should perform their own quantitative measurements.

Table 1: Effect on Membrane Fluidity (Anisotropy)

Compound (at 30 mol%)Model MembraneAnisotropy (r)Interpretation
Cholesterol DMPC Liposomes0.35 ± 0.02High ordering effect
This compound DMPC Liposomes0.20 ± 0.03Reduced ordering effect
Control (no sterol) DMPC Liposomes0.15 ± 0.02Disordered state

Table 2: Effect on Membrane Order (Deuterium Order Parameter, SCD)

Compound (at 30 mol%)Lipid Acyl Chain PositionSCDInterpretation
Cholesterol C-5 of DMPC0.45 ± 0.03Significant ordering of upper acyl chain
This compound C-5 of DMPC0.25 ± 0.04Less pronounced ordering
Cholesterol C-12 of DMPC0.20 ± 0.02Ordering extends down the acyl chain
This compound C-12 of DMPC0.18 ± 0.03Minimal effect on deeper chain segments

Table 3: Influence on Lipid Raft Formation in Ternary Mixtures

Sterol (30 mol%) in DOPC/SM (1:1)Raft-Associated Protein LocalizationFRET Efficiency between Raft LipidsInterpretation
Cholesterol HighHighPromotes stable raft formation
This compound Low to ModerateLowReduced ability to form stable rafts

Experimental Protocols

Preparation of Liposomes for Biophysical Studies

Objective: To prepare unilamellar liposomes containing either cholesterol or this compound for comparative analysis.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (100 nm pore size)

Protocol:

  • Prepare lipid stock solutions in chloroform.

  • In glass vials, mix DMPC with either cholesterol or this compound at the desired molar ratio (e.g., 70:30). A control vial should contain only DMPC.

  • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vials.

  • Place the vials under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid films with PBS by vortexing vigorously, creating multilamellar vesicles (MLVs).

  • For unilamellar vesicles (LUVs), subject the MLV suspension to 10-15 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrude the suspension 21 times through a 100 nm polycarbonate membrane using a mini-extruder at a temperature above the phase transition of DMPC (e.g., 37°C).

  • The resulting liposome suspension is ready for use in downstream assays.

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Objective: To quantify the ordering effect of cholesterol versus this compound on a lipid bilayer.

Materials:

  • Liposome preparations (from Protocol 3.1)

  • 1,6-Diphenyl-1,3,5-hexatriene (DPH) fluorescent probe

  • Fluorometer with polarization filters

Protocol:

  • Label the liposome suspensions with DPH by adding the probe at a 1:500 molar ratio (probe:lipid) and incubating in the dark for 1 hour at 37°C.

  • Dilute the labeled liposomes in pre-warmed PBS to a final lipid concentration suitable for fluorescence measurements.

  • Measure the fluorescence anisotropy (r) of the DPH probe in each sample using the fluorometer. Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm.

  • Calculate the anisotropy using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH), where G is the G-factor of the instrument.

  • Compare the anisotropy values between the cholesterol-containing, this compound-containing, and control liposomes.

Analysis of Protein-Sterol Interaction using Surface Plasmon Resonance (SPR)

Objective: To assess the direct binding of a putative cholesterol-binding protein to cholesterol versus this compound.

Materials:

  • SPR instrument and sensor chips (e.g., L1 chip)

  • Liposome preparations (from Protocol 3.1)

  • Purified protein of interest

  • Running buffer (e.g., HBS-P)

Protocol:

  • Immobilize the liposomes onto the sensor chip surface according to the manufacturer's instructions. Briefly, inject the liposome suspension over the L1 chip surface to allow for vesicle fusion and bilayer formation.

  • Create three flow cells: one with cholesterol-containing liposomes, one with this compound-containing liposomes, and a control with DMPC-only liposomes.

  • Inject a series of concentrations of the purified protein over the flow cells and record the SPR response units (RU).

  • Regenerate the surface between protein injections if necessary.

  • Subtract the response from the control flow cell to correct for non-specific binding.

  • Analyze the binding sensorgrams to determine the association and dissociation kinetics and the binding affinity (KD) for each surface. A significant reduction in binding to the this compound surface compared to the cholesterol surface indicates a specific interaction involving the 3β-hydroxyl group.

Visualization of Concepts

Signaling Pathway and Experimental Workflow Diagrams

Cholesterol_vs_iCME_Interaction cluster_membrane Cell Membrane cluster_effects Biological Effects Chol Cholesterol (-OH) Membrane Lipid Bilayer Chol->Membrane Intercalates & H-bonds iCME This compound (-OCH3) iCME->Membrane Intercalates (No H-bond) Rafts Lipid Raft Formation Membrane->Rafts Modulates ProteinBinding Protein Interaction Membrane->ProteinBinding Alters Environment For Signaling Downstream Signaling ProteinBinding->Signaling

Caption: Cholesterol vs. This compound membrane interactions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation LipidFilms Prepare Lipid Films (DMPC +/- Sterol) Hydration Hydration to form MLVs LipidFilms->Hydration Extrusion Extrusion to form LUVs Hydration->Extrusion Anisotropy Fluorescence Anisotropy (Membrane Fluidity) Extrusion->Anisotropy NMR 2H-NMR (Membrane Order) Extrusion->NMR SPR SPR (Protein Binding) Extrusion->SPR Interpretation Compare Effects of Cholesterol vs. i-CME Anisotropy->Interpretation NMR->Interpretation SPR->Interpretation

Caption: Workflow for comparing sterol effects on model membranes.

Signaling_Pathway_Hypothesis cluster_membrane_interaction Membrane Level cluster_cellular_response Cellular Response Cholesterol Cholesterol Receptor Membrane Receptor (e.g., GPCR in a raft) Cholesterol->Receptor Stabilizes Raft & Direct Interaction iCME i-Cholesteryl methyl ether (Control) iCME->Receptor No specific interaction G_Protein G-Protein Activation Receptor->G_Protein Ligand Binding Second_Messenger 2nd Messenger Production G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Gene_Expression Gene Expression Changes Kinase_Cascade->Gene_Expression

Caption: Hypothesis: Role of Cholesterol's -OH in Receptor Signaling.

Application Notes and Protocols for i-Cholesteryl Methyl Ether in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the application of i-Cholesteryl methyl ether in drug delivery systems is limited in publicly available literature. The following application notes and protocols are based on the established roles of cholesterol and its derivatives in drug delivery, extrapolating the potential utility and unique properties that the i-isomer may confer. These are intended as a foundational guide for researchers initiating studies in this area.

Introduction to this compound in Drug Delivery

Cholesterol is a critical component of many drug delivery systems, valued for its ability to modulate the fluidity, stability, and biocompatibility of lipid-based and polymeric carriers.[1][2][3] this compound, an isomer of cholesteryl methyl ether, presents a novel alternative for formulation scientists. The "i" designation refers to a specific stereochemical rearrangement in the A and B rings of the steroid nucleus, resulting in a different three-dimensional structure compared to the more common cholesterol molecule. This structural variance is hypothesized to alter its packing behavior within lipid bilayers and its interactions with other formulation components and biological membranes.

The ether linkage at the 3-position, as opposed to the more common ester linkage, offers increased chemical stability against hydrolysis, a desirable attribute for drug formulations requiring a longer shelf life and stability in biological fluids. The methyl ether group also modifies the polarity of the headgroup region compared to cholesterol's hydroxyl group, which may influence its interaction with phospholipids and encapsulated drugs.

These application notes provide hypothetical, yet scientifically grounded, protocols for the incorporation and characterization of this compound in two common drug delivery platforms: liposomes and polymeric nanoparticles.

Application Note 1: this compound in Liposomal Formulations

1.1. Potential Advantages:

  • Enhanced Stability: The ether linkage is more resistant to enzymatic and chemical degradation than an ester linkage, potentially leading to more stable liposomes with longer circulation times.

  • Modulated Membrane Properties: The unique stereochemistry of the i-cholesterol backbone may influence lipid packing, membrane fluidity, and permeability in a manner distinct from cholesterol, potentially allowing for finer control over drug release kinetics.

  • Altered Bilayer Interactions: The methyl ether headgroup may alter hydrogen bonding patterns within the lipid bilayer, impacting drug encapsulation and retention.

1.2. Hypothetical Experimental Protocol: Preparation of Doxorubicin-Loaded Liposomes Containing this compound

This protocol describes the preparation of liposomes using the thin-film hydration method, a widely used technique for liposome formulation.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Doxorubicin hydrochloride

  • Chloroform

  • Methanol

  • Sucrose solution (10% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • High-performance liquid chromatography (HPLC) system

  • Dialysis tubing (MWCO 10 kDa)

Protocol:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DPPC, this compound, and DSPE-PEG2000 in a 10:1 chloroform:methanol solvent mixture. A typical molar ratio would be 55:40:5 (DPPC:this compound:DSPE-PEG2000).

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 45-50°C for DPPC).

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be visible on the flask wall.

  • Hydration:

    • Hydrate the lipid film with a 10% sucrose solution containing doxorubicin hydrochloride (e.g., 1 mg/mL). The volume of the aqueous phase should be sufficient to achieve the desired final lipid concentration (e.g., 10 mg/mL).

    • Vortex the flask for 10-15 minutes until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size of the MLVs, sonicate the suspension using a bath sonicator for 15-30 minutes or a probe sonicator for 5-10 minutes (with cooling to prevent lipid degradation).

    • For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-15 times.

  • Purification:

    • Remove unencapsulated doxorubicin by dialysis against PBS (pH 7.4) at 4°C for 24 hours, with several changes of the dialysis buffer.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Determine the mean hydrodynamic diameter and PDI of the liposomes using DLS.

    • Zeta Potential: Measure the surface charge of the liposomes using a zeta potential analyzer.

    • Encapsulation Efficiency (EE%): Quantify the amount of encapsulated doxorubicin using HPLC after disrupting the liposomes with a suitable solvent (e.g., methanol). The EE% is calculated as: (Mass of encapsulated drug / Total mass of drug used) x 100

    • In Vitro Drug Release: Perform a drug release study using a dialysis method at 37°C in PBS. At predetermined time points, sample the release medium and quantify the doxorubicin concentration by HPLC.

1.3. Hypothetical Quantitative Data:

The following table presents expected, hypothetical data for liposome characterization, comparing formulations with cholesterol to those with this compound.

Formulation ComponentMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Release at 24h (%)
Cholesterol110 ± 50.15 ± 0.02-15 ± 292 ± 335 ± 4
This compound105 ± 60.13 ± 0.03-18 ± 395 ± 228 ± 5

Note: These are hypothetical values. Actual results may vary based on experimental conditions.

1.4. Experimental Workflow Diagram:

Liposome_Preparation_Workflow Workflow for Liposome Preparation and Characterization cluster_prep Preparation cluster_char Characterization Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Rotary Evaporation Hydration with Drug Hydration with Drug Film Formation->Hydration with Drug Aqueous Drug Solution Sonication & Extrusion Sonication & Extrusion Hydration with Drug->Sonication & Extrusion Size Reduction Purification Purification Sonication & Extrusion->Purification Dialysis DLS (Size & PDI) DLS (Size & PDI) Purification->DLS (Size & PDI) Zeta Potential Zeta Potential Purification->Zeta Potential HPLC (EE%) HPLC (EE%) Purification->HPLC (EE%) In Vitro Release In Vitro Release Purification->In Vitro Release

Caption: Workflow for liposome preparation and characterization.

Application Note 2: this compound in Polymeric Nanoparticle Formulations

2.1. Potential Advantages:

  • Improved Core Stability: When used in polymeric nanoparticles, this compound could enhance the stability of the hydrophobic core, leading to better drug retention.

  • Controlled Drug Release: The interaction of this compound with the polymer matrix may influence the degradation rate of the polymer and, consequently, the drug release profile.

  • Enhanced Cellular Uptake: The surface properties imparted by this compound might influence the interaction of nanoparticles with cell membranes, potentially leading to enhanced cellular uptake.

2.2. Hypothetical Experimental Protocol: Preparation of Paclitaxel-Loaded Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles with this compound

This protocol utilizes the nanoprecipitation method, a common technique for preparing polymeric nanoparticles.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-20,000 Da)

  • This compound

  • Paclitaxel

  • Acetone

  • Poly(vinyl alcohol) (PVA) solution (1% w/v in water)

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Ultracentrifuge

  • Lyophilizer

  • Dynamic Light Scattering (DLS) instrument

  • Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM)

  • High-performance liquid chromatography (HPLC) system

Protocol:

  • Organic Phase Preparation:

    • Dissolve PLGA, this compound, and paclitaxel in acetone. A typical mass ratio might be 10:1:1 (PLGA:this compound:Paclitaxel).

  • Nanoprecipitation:

    • Add the organic phase dropwise to a continuously stirring aqueous PVA solution. The rapid diffusion of acetone into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles.

    • Continue stirring for 4-6 hours to allow for the complete evaporation of acetone.

  • Purification and Collection:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.

    • Discard the supernatant containing unencapsulated drug and excess PVA.

    • Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to ensure complete removal of impurities.

    • After the final wash, resuspend the nanoparticles in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).

  • Lyophilization:

    • Freeze the nanoparticle suspension and then lyophilize it to obtain a dry powder for long-term storage.

  • Characterization:

    • Particle Size and PDI: Re-disperse the lyophilized nanoparticles in water and measure the hydrodynamic diameter and PDI using DLS.

    • Morphology: Visualize the shape and surface morphology of the nanoparticles using SEM or TEM.

    • Drug Loading (DL%) and Encapsulation Efficiency (EE%): Dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent (e.g., dichloromethane) and quantify the paclitaxel content using HPLC.

      • DL% = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

      • EE% = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

    • In Vitro Drug Release: Conduct a release study in a buffer solution (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C.

2.3. Hypothetical Quantitative Data:

Formulation ComponentMean Particle Size (nm)Polydispersity Index (PDI)Drug Loading (%)Encapsulation Efficiency (%)Drug Release at 48h (%)
PLGA only180 ± 100.20 ± 0.044.5 ± 0.575 ± 560 ± 6
PLGA + this compound165 ± 80.16 ± 0.035.2 ± 0.685 ± 450 ± 7

Note: These are hypothetical values. Actual results may vary based on experimental conditions.

2.4. Experimental Workflow Diagram:

Nanoparticle_Preparation_Workflow Workflow for Polymeric Nanoparticle Preparation and Characterization cluster_prep Preparation cluster_char Characterization Organic Phase Organic Phase Nanoprecipitation Nanoprecipitation Organic Phase->Nanoprecipitation Dropwise addition to aqueous phase Purification Purification Nanoprecipitation->Purification Ultracentrifugation Lyophilization Lyophilization Purification->Lyophilization Freeze-drying DLS (Size & PDI) DLS (Size & PDI) Lyophilization->DLS (Size & PDI) SEM/TEM (Morphology) SEM/TEM (Morphology) Lyophilization->SEM/TEM (Morphology) HPLC (DL% & EE%) HPLC (DL% & EE%) Lyophilization->HPLC (DL% & EE%) In Vitro Release In Vitro Release Lyophilization->In Vitro Release

Caption: Workflow for nanoparticle preparation and characterization.

Hypothetical Signaling Pathway Interaction

The following diagram illustrates a hypothetical mechanism by which a drug-loaded liposome containing this compound might interact with a target cancer cell and trigger apoptosis. The inclusion of this compound is postulated to enhance membrane fusion or endocytosis due to its unique structural properties.

Signaling_Pathway Hypothetical Cellular Interaction and Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell Liposome Drug-Loaded Liposome (with this compound) Membrane Cell Membrane Liposome->Membrane Enhanced Fusion/ Endocytosis Endosome Endosome Membrane->Endosome Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape Target Intracellular Target (e.g., DNA, Tubulin) Drug_Release->Target Apoptosis Apoptosis Target->Apoptosis Induction of Cell Death

Caption: Hypothetical signaling pathway of a drug-loaded liposome.

References

Troubleshooting & Optimization

Technical Support Center: i-Cholesteryl Methyl Ether Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of i-Cholesteryl methyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the methylation of cholesterol. A common approach involves the reaction of cholesterol with a methylating agent in the presence of a catalyst. One documented procedure utilizes diazomethane with fluoboric acid as a catalyst to achieve high yields.[1] Another established method is the alcoholysis of cholesterol p-toluenesulfonate.[2]

Q2: What is the expected yield for the synthesis of this compound?

A2: The reported yield for the synthesis of cholesteryl methyl ether from cholesterol using diazomethane and fluoboric acid is approximately 95%.[1] However, yields can vary depending on the specific reaction conditions, purity of starting materials, and scale of the reaction.

Q3: What are the key challenges in purifying this compound?

A3: The primary challenges in the purification of this compound stem from its physicochemical properties. Being a sterol derivative, it is hydrophobic and lacks a strong chromophore, which can complicate detection by UV-Vis spectroscopy during chromatographic purification.[3] Additionally, the separation of the final product from unreacted cholesterol and non-polar byproducts can be challenging due to their similar polarities.[4]

Q4: Which analytical techniques are suitable for characterizing this compound?

A4: A combination of analytical techniques is recommended for the characterization of this compound. These include:

  • Thin-Layer Chromatography (TLC): For rapid assessment of reaction progress and purity.[5][6]

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): For detailed analysis of purity and identification of volatile impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction due to inactive reagents or catalyst.Ensure the freshness and purity of cholesterol and the methylating agent. If using a catalyst like fluoboric acid, ensure it is properly prepared and stored.[1]
Inappropriate reaction temperature or time.Optimize the reaction temperature and monitor the reaction progress using TLC until the starting material is consumed.
Moisture in the reaction.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Unreacted Cholesterol in the Final Product Incomplete reaction.Increase the reaction time or the stoichiometry of the methylating agent.
Inefficient purification.Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the more polar cholesterol from the less polar this compound.[4] Monitor fractions by TLC.
Formation of Multiple Byproducts Side reactions due to harsh reaction conditions.Consider milder reaction conditions, such as a lower temperature or a more selective methylating agent.
Isomerization of the product.Control the reaction temperature and pH to minimize isomerization.[9]
Difficulty in Isolating the Product by Recrystallization Similar solubility of the product and impurities.If recrystallization from a single solvent like acetone is ineffective, try a solvent/anti-solvent system.[1][10] However, column chromatography is often more effective for separating compounds with similar polarities.[4]
Poor Separation during Column Chromatography Inappropriate solvent system.Perform a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate to effectively separate the product from impurities.
Overloading of the column.Ensure the amount of crude product loaded onto the column is appropriate for its size to prevent band broadening and poor separation.
Product is not Detected by UV during Chromatography Lack of a strong chromophore in the molecule.Use alternative detection methods such as an Evaporative Light Scattering Detector (ELSD) in conjunction with UV detection for flash chromatography.[3] Staining with permanganate or other suitable agents can be used for TLC visualization.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and properties of cholesteryl methyl ethers.

Parameter Value Method/Conditions Reference
Molecular Weight 400.7 g/mol Computed[11][12]
Yield (Cholesteryl methyl ether) 95%From cholesterol using diazomethane and fluoboric acid[1]
Purity Min. 98 Area-%Commercial Product Specification[13]
Melting Point (Cholestanol) 143–143.5 °CStarting material for a related synthesis[1]

Experimental Protocols

Protocol 1: Synthesis of Cholesteryl Methyl Ether via Diazomethane

This protocol is adapted from a procedure for the synthesis of cholestanyl methyl ether, which is reported to be applicable to cholesterol.[1]

Materials:

  • Cholesterol

  • Methylene chloride (anhydrous)

  • Diethyl ether (anhydrous)

  • Fluoboric acid (concentrated)

  • Diazomethane solution in methylene chloride (0.45 M)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Acetone

Procedure:

  • Catalyst Preparation: Prepare a stock solution of the fluoboric acid catalyst in a 3:1 mixture of anhydrous diethyl ether and methylene chloride.[1]

  • Reaction Setup: In a flask, dissolve cholesterol in anhydrous methylene chloride.

  • Catalyst Addition: Add the fluoboric acid catalyst stock solution to the cholesterol solution and swirl to mix.

  • Methylation: Add the diazomethane solution dropwise to the reaction mixture over several minutes.

  • Reaction Monitoring: Monitor the reaction for the cessation of gas evolution, indicating the consumption of diazomethane. Continue to stir for an additional hour.

  • Work-up:

    • Filter the reaction mixture to remove any solid polymethylene.

    • Wash the filtrate with saturated aqueous sodium bicarbonate and then with water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude crystalline product.

  • Purification: Recrystallize the crude product from acetone to yield pure cholesteryl methyl ether.[1]

Protocol 2: Purification of this compound by Column Chromatography

This protocol is a general method for the purification of sterol derivatives.[4]

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • TLC plates (silica gel)

  • Potassium permanganate stain

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methylene chloride or the initial eluent) and load it onto the column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the eluent by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a hexane/ethyl acetate solvent system. Visualize the spots using a potassium permanganate stain.

  • Product Pooling: Combine the fractions containing the pure this compound.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified product.

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Cholesterol Cholesterol in Anhydrous CH2Cl2 ReactionMix Reaction Mixture Cholesterol->ReactionMix Catalyst Fluoboric Acid Catalyst Catalyst->ReactionMix Diazomethane Diazomethane Solution Diazomethane->ReactionMix Filtration Filtration ReactionMix->Filtration 1 hr Washing Washing (NaHCO3, H2O) Filtration->Washing Drying Drying (Na2SO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation CrudeProduct Crude Product Evaporation->CrudeProduct Recrystallization Recrystallization (Acetone) CrudeProduct->Recrystallization PureProduct Pure i-Cholesteryl Methyl Ether Recrystallization->PureProduct

Caption: Synthesis workflow for this compound.

PurificationWorkflow Crude Crude i-Cholesteryl Methyl Ether Dissolve Dissolve in Minimal Solvent Crude->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute Elute with Hexane/ Ethyl Acetate Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Pool Pool Pure Fractions TLC->Pool Identify Pure Fractions Evaporate Evaporate Solvent Pool->Evaporate Pure Purified Product Evaporate->Pure

Caption: Column chromatography purification workflow.

TroubleshootingTree cluster_impurities Impurity Profile cluster_solutions_sm Solutions for Unreacted SM cluster_solutions_byproducts Solutions for Byproducts Start Low Product Purity CheckTLC Check TLC of Crude Product Start->CheckTLC UnreactedSM Unreacted Starting Material Present? CheckTLC->UnreactedSM MultipleSpots Multiple Byproduct Spots? CheckTLC->MultipleSpots IncreaseTime Increase Reaction Time/ Reagent Stoichiometry UnreactedSM->IncreaseTime Yes OptimizeColumn Optimize Column Chromatography UnreactedSM->OptimizeColumn Yes MilderConditions Use Milder Reaction Conditions MultipleSpots->MilderConditions Yes GradientElution Use Fine Gradient Elution MultipleSpots->GradientElution Yes

Caption: Troubleshooting decision tree for low product purity.

References

Optimizing reaction conditions for cholesteryl ether synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cholesteryl ether synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing cholesteryl ethers?

A1: The primary methods for synthesizing cholesteryl ethers include:

  • Williamson Ether Synthesis: This classic SN2 reaction involves an alkoxide reacting with a primary alkyl halide. It is widely used for preparing both symmetrical and asymmetrical ethers.[1][2]

  • Mitsunobu Reaction: This method converts the cholesterol's hydroxyl group into a good leaving group, allowing for nucleophilic substitution with an alcohol. It is particularly useful for achieving an inversion of stereochemistry at the reaction center.[3][4][5]

  • Alcoholysis of Cholesterol p-Toluenesulfonate: This approach has been found to be superior for preparing long-chain unsaturated alkyl ethers of cholesterol.[6]

  • Palladium-Catalyzed Cross-Coupling: A newer method that couples cholesterol with aroyl chlorides using a palladium catalyst and microwave irradiation, offering good to high yields for bulky esters.[7][8]

  • Acid-Catalyzed Dehydration: This method is suitable for preparing symmetrical ethers from small primary alcohols but is generally not effective for unsymmetrical ethers or for use with secondary alcohols like cholesterol, which would likely dehydrate to form alkenes.[9]

Q2: How do I choose the best synthesis method for my specific application?

A2: The choice of method depends on the desired product, stereochemistry, and the nature of the starting materials.

  • For simple, sterically unhindered ethers where stereochemistry is not a concern, the Williamson ether synthesis is often the most straightforward approach.[1]

  • If a specific inversion of stereochemistry at the cholesterol C-3 position is required, the Mitsunobu reaction is the method of choice.[4]

  • For creating bulky cholesteryl esters from aroyl chlorides, the palladium-catalyzed cross-coupling method has shown high efficiency.[8]

  • For long-chain unsaturated ethers, consider using a cholesterol p-toluenesulfonate intermediate.[6]

The following workflow can help guide your decision-making process.

G start Start: Synthesize Cholesteryl Ether inversion Is stereochemical inversion required? start->inversion steric Is the alkyl group sterically hindered? williamson Use Williamson Ether Synthesis steric->williamson No (Primary Alkyl Halide) alternative Consider Alternative Methods: - Pd Cross-Coupling (for bulky esters) - Tosylate Alcoholysis (for long chains) steric->alternative Yes (Secondary/ Tertiary Alkyl Halide) inversion->steric No mitsunobu Use Mitsunobu Reaction inversion->mitsunobu Yes

Caption: Decision workflow for selecting a cholesteryl ether synthesis method.

Troubleshooting Guides

Williamson Ether Synthesis

Q: My Williamson ether synthesis yield is low. What are the common causes?

A: Low yields in this reaction are typically due to a competing elimination (E2) reaction. Key factors to check are:

  • Steric Hindrance: The Williamson synthesis is an SN2 reaction, which is highly sensitive to steric bulk.[10] It works best with methyl or primary alkyl halides.[2] Using secondary or tertiary alkyl halides will strongly favor the E2 elimination pathway, producing an alkene instead of an ether.[11][12]

  • Base Strength: A strong base is required to deprotonate cholesterol to form the cholesteryl alkoxide. Common choices include sodium hydride (NaH) or potassium hydride (KH).[2][12] Insufficient deprotonation will result in a slow or incomplete reaction.

  • Solvent Choice: The use of dipolar aprotic solvents (e.g., DMF, DMSO) can help minimize the dehydrohalogenation side products.[12] Using nucleophilic solvents like water or ethanol can lead to the solvent reacting with your alkyl halide.[11]

Q: How can I confirm if an E2 elimination side reaction is occurring?

A: The primary byproduct of an E2 reaction in this context would be an alkene. You can analyze your crude reaction mixture using techniques like 1H NMR spectroscopy to look for characteristic vinyl proton signals or by thin-layer chromatography (TLC) to identify additional, less polar spots corresponding to the alkene byproduct.

Mitsunobu Reaction

Q: I'm having difficulty purifying my product after a Mitsunobu reaction. What is the likely contaminant?

A: A common challenge with the Mitsunobu reaction is the removal of the triphenylphosphine oxide (TPPO) byproduct.[13] This compound can be difficult to separate from the desired cholesteryl ether by standard column chromatography.

Q: How can I improve the separation of my product from triphenylphosphine oxide (TPPO)?

A: Several strategies can be employed:

  • Filtration: TPPO is a solid. If the reaction mixture is sufficiently non-polar, TPPO may precipitate and can be removed by filtration.[13]

  • Modified Reagents: Consider using resin-bound triphenylphosphine. After the reaction, the oxidized phosphine resin can be simply filtered off.[5]

  • Alternative Azodicarboxylates: Using di-(4-chlorobenzyl)azodicarboxylate (DCAD) instead of DEAD can produce a hydrazine byproduct that is more easily removed by filtration and can be recycled.[5]

Q: My Mitsunobu reaction is not working. What should I check?

A: If the reaction fails, consider the following:

  • Nucleophile Acidity: The reaction works best with nucleophiles (in this case, the alcohol being etherified with cholesterol) that have a pKa below 13.[5] If the nucleophile is not acidic enough, it may not react efficiently, or a side reaction where the azodicarboxylate acts as the nucleophile can occur.[5]

  • Order of Reagent Addition: The order of addition can be critical. A typical procedure involves dissolving the cholesterol, alcohol, and triphenylphosphine in a solvent like THF, cooling to 0°C, and then slowly adding the DEAD or DIAD.[5] If this fails, pre-forming the betaine by adding DEAD to triphenylphosphine before adding the cholesterol may yield better results.[5]

General Troubleshooting

Q: My final product appears to be unstable and degrades back to free cholesterol. Is this possible?

A: Yes. Although the ether bond is generally stable, some radiolabeled cholesteryl ethers have been shown to be susceptible to hydrolysis back to free cholesterol under certain biological or chemical conditions.[14] This can lead to confounding results in experiments where the ether is used as a non-metabolizable tracer.[14] It is crucial to test the stability of your synthesized cholesteryl ether in your specific experimental model system before use.[14]

Experimental Protocols & Data

Protocol 1: Palladium-Catalyzed Cross-Coupling Synthesis

This protocol describes the synthesis of bulky cholesteryl esters via a microwave-assisted cross-coupling reaction.[7][8]

Materials:

  • Cholesterol

  • Aroyl chloride (e.g., 4-cyanobenzoyl chloride)

  • Sodium tert-butoxide (NaOtBu)

  • Palladium catalyst (e.g., PdCl₂(dᵗbpf))

  • 1,4-Dioxane (solvent)

  • Ethyl ether

  • Celite

Procedure:

  • To a clean microwave vial, add cholesterol (0.5 mmol, 194.0 mg), sodium tert-butoxide (1.0 mmol, 100 mg), the selected aroyl chloride (1.0 mmol), and the palladium catalyst.[7][8]

  • Add 1,4-dioxane to the vial via syringe.[8]

  • If the aroyl chloride is a liquid, it should be added after flushing the vial with an inert gas like argon.[8]

  • Irradiate the resulting mixture in a microwave reactor at 100°C for 2 hours.[7][8]

  • After cooling, prepare a celite bed in a sintered funnel for vacuum filtration.[7]

  • Pour the reaction mixture into the funnel and apply vacuum.[7]

  • Wash the compound through the filter with ethyl ether (approx. 100 mL).[7]

  • Collect the filtrate and remove the solvent using a rotary evaporator.[7]

  • The resulting crude product can be further purified by column chromatography.

Reaction Parameters Summary

ParameterValueReference(s)
Cholesterol:Aroyl Chloride Ratio1:2 (molar)[7]
BaseSodium tert-butoxide[7][8]
CatalystPdCl₂(dᵗbpf)[7][8]
Solvent1,4-Dioxane[8]
Temperature100°C (Microwave)[7][8]
Reaction Time2 hours[7][8]
Protocol 2: General Mitsunobu Reaction

This protocol provides a general framework for synthesizing cholesteryl ethers with inversion of stereochemistry.[5][13]

Materials:

  • Cholesterol

  • Alcohol (the nucleophile)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure Workflow:

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification prep1 Dissolve Cholesterol, Alcohol, and PPh3 in anhydrous THF react1 Cool solution to 0°C prep1->react1 react2 Add DEAD or DIAD dropwise react1->react2 react3 Stir at room temperature for several hours react2->react3 workup1 Monitor reaction by TLC react3->workup1 workup2 Dilute with EtOAc or DCM workup1->workup2 workup3 Filter to remove precipitated TPPO workup2->workup3 workup4 Wash organic layer and purify workup3->workup4

Caption: General experimental workflow for the Mitsunobu reaction.

Key Reaction Parameters

ParameterConditionReference(s)
Reactant EquivalentsPPh₃ (1.5 eq.), DEAD/DIAD (1.5 eq.)[13]
SolventTHF (preferred), DCM, Dioxane[13]
Initial Temperature0°C[5][13]
Reaction TemperatureRoom Temperature[5][13]
Reaction Time6 - 8 hours (typical)[13]

References

Stability and degradation of i-Cholesteryl methyl ether in biological assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of i-Cholesteryl methyl ether in biological assays. This resource is intended for researchers, scientists, and drug development professionals.

FAQs and Troubleshooting Guides

This section addresses common issues and questions researchers may encounter when using this compound in experimental settings.

Question 1: My experimental results are inconsistent or unexpected when using this compound. What could be the cause?

Answer: Inconsistent results can arise from the degradation of this compound to cholesterol.[1][2] Cholesteryl ethers are often used as stable, non-metabolizable tracers; however, their stability can vary.[3][4] Hydrolysis of the ether bond can occur under certain experimental conditions, leading to the formation of free cholesterol, which can then influence cellular processes and lead to confounding results.[3][4] It is crucial to verify the stability of this compound under your specific assay conditions.

Troubleshooting Steps:

  • Verify Compound Integrity: Before use, confirm the purity of your this compound stock using an appropriate analytical method such as thin-layer chromatography (TLC) or mass spectrometry.

  • Assess Stability in Your System: Perform a stability study by incubating this compound in your cell culture medium or assay buffer for the duration of your experiment. Analyze samples at different time points to check for the appearance of cholesterol.

  • Review Storage Conditions: Ensure that this compound is stored under appropriate conditions as specified in the safety data sheet (SDS), typically in a tightly closed container in a dry, cool, and well-ventilated place, protected from light and air.[5]

Question 2: How can I determine if this compound is degrading in my cell-based assay?

Answer: The primary degradation product to monitor is cholesterol. The most common method to assess this is by using a radiolabeled version of this compound and tracking the appearance of radiolabeled cholesterol over time.

Experimental Workflow for Stability Assessment:

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis prep1 Prepare radiolabeled This compound stock inc1 Incubate cells with radiolabeled i-Cholesteryl methyl ether prep1->inc1 prep2 Culture cells to desired confluency prep2->inc1 inc2 Collect cell lysates and media at various time points (e.g., 0, 4, 24 hours) inc1->inc2 ana1 Extract lipids from lysates and media inc2->ana1 ana2 Separate lipids using Thin-Layer Chromatography (TLC) ana1->ana2 ana3 Quantify radioactivity in spots corresponding to i-Cholesteryl methyl ether and cholesterol ana2->ana3

Caption: Workflow for assessing this compound stability.

Question 3: What are the potential consequences of this compound degradation in my experiments?

Answer: The degradation of this compound to cholesterol can have significant impacts on experimental outcomes:

  • Altered Cellular Cholesterol Homeostasis: The release of free cholesterol can affect cellular cholesterol levels, influencing membrane fluidity and the function of membrane-associated proteins.[6]

  • Activation of Signaling Pathways: Cholesterol is a key regulator of various signaling pathways, including the Hedgehog and Wnt signaling pathways.[7][8] Its unexpected presence can lead to off-target effects.

Question 4: Are there any known signaling pathways directly affected by this compound?

Answer: Currently, there is limited information on signaling pathways directly activated by this compound itself. Research has primarily focused on the signaling roles of cholesterol and its esters.[3][6] However, if this compound degrades to cholesterol, it can indirectly affect pathways regulated by cholesterol.

Potential Indirectly Affected Signaling Pathways:

cluster_pathway Potential Impact of i-CME Degradation on Signaling iCME This compound Chol Cholesterol iCME->Chol Degradation (Hydrolysis) Wnt Wnt Signaling (via Dishevelled binding) Chol->Wnt Hedgehog Hedgehog Signaling (via Smoothened activation) Chol->Hedgehog Membrane Membrane Fluidity & Protein Function Chol->Membrane

Caption: Potential signaling impact of i-CME degradation.

Quantitative Data

The stability of cholesteryl ethers can be highly variable. For example, a study on radiolabeled cholesteryl oleoyl ether in J774 A2 macrophages showed significant hydrolysis over 24 hours.[2] While this is not this compound, it highlights the potential for degradation.

Table 1: Example of Cholesteryl Ether Degradation in Macrophages [2]

Time (hours)Intracellular Free Cholesterol (% of total recovered radiolabel)
414%
2442%

Note: This data is for cholesteryl oleoyl ether and serves as an example. Researchers must determine the specific degradation rate for this compound in their system.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Stability Assessment

This protocol is adapted from studies on cholesteryl ether stability.[3]

Objective: To qualitatively and quantitatively assess the degradation of this compound to cholesterol in a biological medium.

Materials:

  • Radiolabeled this compound

  • Cell culture medium or assay buffer

  • Lipid extraction solvents (e.g., n-hexane, diethyl ether, acetic acid)

  • TLC plates (silica gel)

  • Developing solvent system (e.g., n-hexane:diethyl ether:acetic acid, 70:30:1 v/v/v)

  • Phosphorimager or liquid scintillation counter

  • Cholesterol standard

Procedure:

  • Incubation: Incubate radiolabeled this compound in the desired biological medium at 37°C for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Lipid Extraction: At each time point, stop the reaction and extract the total lipids from the medium. A common method is to use a mixture of chloroform and methanol.

  • TLC Separation: a. Spot the extracted lipid samples and a cholesterol standard onto a silica gel TLC plate. b. Develop the plate in a chamber containing the developing solvent system. c. Allow the solvent front to migrate to the top of the plate. d. Remove the plate and allow it to dry.

  • Quantification: a. Visualize the spots corresponding to this compound and cholesterol. b. Quantify the radioactivity in each spot using a phosphorimager or by scraping the silica from the plate and performing liquid scintillation counting.

  • Analysis: Calculate the percentage of this compound that has been hydrolyzed to cholesterol at each time point.

General Laboratory Practices for Handling this compound:

  • Personal Protective Equipment: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[5]

  • Storage: Store this compound in a tightly sealed container in a cool, dry place, away from sources of ignition.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[5]

References

Troubleshooting unexpected results in experiments with i-Cholesteryl methyl ether.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for i-Cholesteryl methyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected experimental results and to offer detailed procedural outlines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from cholesterol?

A1: this compound is a derivative of cholesterol where the hydroxyl group at the 3-beta position is replaced by a methyl ether group. This modification makes the molecule more metabolically stable than cholesterol, as it is resistant to esterification by cellular enzymes like ACAT (Acyl-CoA: cholesterol acyltransferase) and hydrolysis by cholesterol esterases.[1][2] While it mimics the structural role of cholesterol in membranes, its altered polarity and metabolic inertness can lead to different effects on membrane properties and cellular signaling.

Q2: What are the common applications of this compound in research?

A2: this compound is often used as a non-metabolizable analog of cholesterol to study the biophysical properties of cell membranes, including membrane fluidity and the formation of lipid rafts.[3] Its stability makes it an excellent tool for investigating the structural role of cholesterol in membranes without the confounding effects of its conversion to other steroids or esters. It is also utilized in drug delivery systems, such as liposomes, to enhance stability.

Q3: In which solvents is this compound soluble?

A3: Similar to cholesterol, this compound is a hydrophobic molecule. It is sparingly soluble in alcohols like ethanol and methanol, and readily soluble in organic solvents such as chloroform, dichloromethane, and diethyl ether. For cell culture experiments, it is typically dissolved in an organic solvent first and then complexed with a carrier molecule like cyclodextrin or incorporated into liposomes for delivery to cells.

Q4: Can this compound be used as a direct replacement for cholesterol in my experiments?

A4: While it can serve as a structural mimic, it should not be considered a direct one-to-one replacement for cholesterol in all applications. Its resistance to metabolic processes means it will not participate in pathways that require the conversion of cholesterol to other molecules.[2] This can lead to different downstream cellular responses. Researchers should carefully consider the specific biological question being addressed before substituting cholesterol with its methyl ether analog.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Unexpected Changes in Membrane Fluidity

  • Question: I treated my cells with this compound expecting to see a similar effect on membrane fluidity as cholesterol, but my Laurdan GP assay results are different. Why?

  • Possible Cause: The methyl ether group, although small, can alter the packing of this compound within the lipid bilayer compared to cholesterol's hydroxyl group. This can lead to subtle differences in its interaction with neighboring phospholipids and affect membrane fluidity in a manner distinct from cholesterol.[3] Additionally, because it is not esterified, it may accumulate in membranes at different concentrations or locations than cholesterol, leading to varied effects on fluidity.[4]

  • Solution:

    • Titrate the concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your desired effect on membrane fluidity.

    • Time-course experiment: The kinetics of incorporation into the cell membrane may differ from cholesterol. Assess membrane fluidity at various time points after treatment.

    • Control comparison: Always include a parallel experiment with cholesterol to directly compare the effects on membrane fluidity in your specific cell type and experimental conditions.

Issue 2: Inconsistent Results in Lipid Raft-Mediated Signaling Assays

  • Question: I'm using this compound to study lipid raft-dependent signaling, but my results are variable. What could be the cause?

  • Possible Cause: Lipid raft integrity and function are highly sensitive to the concentration and nature of sterols within the membrane.[5][6][7] The incorporation of the metabolically inert this compound might alter the composition and stability of lipid rafts differently than endogenous cholesterol. This could lead to inconsistent effects on the localization and activity of signaling proteins that reside in these microdomains.[8][9]

  • Solution:

    • Verify incorporation: Use a fluorescently labeled version of this compound or perform lipid extraction followed by mass spectrometry to confirm its incorporation into the plasma membrane.

    • Lipid raft visualization: Employ techniques like fluorescence microscopy with lipid raft markers (e.g., cholera toxin B subunit for GM1) to visualize the effect of this compound on lipid raft organization.

    • Functional assays: In addition to downstream signaling readouts, assess the direct effect on the localization of key signaling molecules within lipid raft fractions after treatment.

Issue 3: Cytotoxicity Observed at High Concentrations

  • Question: I'm observing increased cell death in my cultures when using higher concentrations of this compound. Is this expected?

  • Possible Cause: Excessive accumulation of any lipophilic compound in cell membranes can lead to cytotoxicity by disrupting membrane integrity and function. Since this compound is not readily metabolized, it can accumulate to toxic levels. Free cholesterol itself can be cytotoxic, and its non-metabolizable analog may have similar or even more pronounced effects.[10]

  • Solution:

    • Determine the optimal concentration range: Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to identify the non-toxic working concentration range for your specific cell line.

    • Optimize delivery method: The method of delivery can impact cytotoxicity. Compare results using different carriers like various cyclodextrins or liposomal formulations, which can mitigate toxicity.

    • Incubation time: Reduce the incubation time to minimize the accumulation of the compound in the cell membranes.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound vs. Cholesterol

PropertyThis compoundCholesterol
Molecular Formula C28H48OC27H46O
Molecular Weight 400.68 g/mol 386.65 g/mol
Solubility Soluble in chloroform, diethyl ether; sparingly in ethanolSoluble in chloroform, diethyl ether; sparingly in ethanol
Metabolic Fate Resistant to esterification and hydrolysisEsterified by ACAT, converted to bile acids and steroid hormones

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound using the thin-film hydration method followed by sonication.

Materials:

  • Phosphatidylcholine (e.g., POPC)

  • This compound

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Glass round-bottom flask

Methodology:

  • Dissolve the desired amounts of phosphatidylcholine and this compound in chloroform in a glass round-bottom flask. A common molar ratio is 2:1 phosphatidylcholine to this compound.

  • Create a thin lipid film on the inner wall of the flask by removing the chloroform using a rotary evaporator at a temperature above the lipid transition temperature.

  • Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS by vortexing. The temperature of the PBS should be above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • To form SUVs, sonicate the MLV suspension using a probe sonicator on ice until the solution becomes clear.

  • The resulting liposome suspension can be stored at 4°C.

Protocol 2: Measurement of Membrane Fluidity using Laurdan GP Assay

This protocol outlines the procedure for measuring cell membrane fluidity using the fluorescent probe Laurdan.

Materials:

  • Cells of interest

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • This compound

  • Cell culture medium

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with excitation at ~350 nm and emission detection at ~440 nm and ~490 nm.

Methodology:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound (and cholesterol as a control) for the desired time.

  • Prepare a stock solution of Laurdan in a suitable solvent (e.g., DMSO).

  • Dilute the Laurdan stock solution in cell culture medium to a final working concentration (typically 5-10 µM).

  • Remove the treatment medium from the cells and add the Laurdan-containing medium.

  • Incubate the cells with Laurdan for 30-60 minutes at 37°C, protected from light.

  • Wash the cells with PBS to remove excess Laurdan.

  • Add fresh PBS or medium to the wells.

  • Measure the fluorescence intensity at emission wavelengths of 440 nm (I440) and 490 nm (I490) with an excitation wavelength of 350 nm.

  • Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490) An increase in GP indicates a decrease in membrane fluidity.[11][12][13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Stock Solution Stock Solution Liposome Formulation Liposome Formulation Stock Solution->Liposome Formulation Cell Treatment Cell Treatment Liposome Formulation->Cell Treatment Cell Culture Cell Culture Cell Culture->Cell Treatment Laurdan Staining Laurdan Staining Cell Treatment->Laurdan Staining Fluorescence Measurement Fluorescence Measurement Laurdan Staining->Fluorescence Measurement GP Calculation GP Calculation Fluorescence Measurement->GP Calculation Results Interpretation Results Interpretation GP Calculation->Results Interpretation

Caption: Experimental workflow for assessing membrane fluidity using this compound.

troubleshooting_logic Unexpected_Results Unexpected Experimental Results Check_Purity Verify Purity and Integrity of This compound Unexpected_Results->Check_Purity Check_Delivery Confirm Cellular Uptake and Membrane Incorporation Unexpected_Results->Check_Delivery Compare_to_Cholesterol Run Parallel Experiments with Cholesterol Unexpected_Results->Compare_to_Cholesterol Dose_Response Perform Dose-Response and Time-Course Studies Check_Delivery->Dose_Response Review_Assumptions Re-evaluate Assumptions: Metabolically Inert vs. Active Compare_to_Cholesterol->Review_Assumptions Optimize_Assay Optimize Assay Parameters Dose_Response->Optimize_Assay Review_Assumptions->Optimize_Assay

Caption: Logical troubleshooting flow for experiments with this compound.

lipid_raft_signaling cluster_membrane Plasma Membrane cluster_raft Lipid Raft Receptor Receptor Signaling_Proteins Signaling Proteins (e.g., Kinases) Receptor->Signaling_Proteins Downstream_Signaling Downstream Signaling Cascade Signaling_Proteins->Downstream_Signaling iCME i-Cholesteryl methyl ether iCME->Receptor modulates iCME->Signaling_Proteins modulates Non_Raft Non-Raft Region Ligand Ligand Ligand->Receptor

Caption: this compound's potential influence on lipid raft-mediated signaling.

References

Preventing hydrolysis of i-Cholesteryl methyl ether to cholesterol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted hydrolysis of i-Cholesteryl methyl ether to cholesterol during your experiments.

Troubleshooting Guides

Issue: Unexpected Presence of Cholesterol in this compound Sample

If you have detected cholesterol contamination in your this compound, it is likely due to hydrolysis. This guide will help you identify the source of the issue and prevent it in future experiments.

1. Identify the Source of Acid and Water Contamination

The hydrolysis of this compound is primarily an acid-catalyzed reaction that requires the presence of water. Pinpointing the source of contamination is the first step in troubleshooting.

  • Solvent Purity: Are you using anhydrous solvents? Residual water and acidic impurities in solvents are common culprits.

  • Reagent Quality: Are other reagents in your reaction mixture acidic? Have you checked their pH?

  • Atmospheric Moisture: Is your experimental setup adequately protected from atmospheric moisture, especially during long reaction times or storage?

  • Glassware: Is your glassware thoroughly dried and free of acidic residues from previous experiments?

2. Quenching the Hydrolysis Reaction

If you suspect hydrolysis is occurring, you can quench the reaction by neutralizing the acid catalyst.

  • Addition of a Base: Introduce a non-nucleophilic base to neutralize the acid without causing other unwanted side reactions. A weak base is often sufficient.

  • Aqueous Workup: Washing the organic solution containing this compound with a basic aqueous solution (e.g., saturated sodium bicarbonate) can effectively remove acid catalysts. Ensure to thoroughly dry the organic layer afterward.

3. Preventing Future Hydrolysis

Proactive measures are key to maintaining the integrity of your this compound.

  • Solvent Choice: Whenever possible, use aprotic and anhydrous solvents.

  • Inert Atmosphere: For sensitive reactions, work under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Use of Acid Scavengers: Consider adding a proton sponge or a non-nucleophilic base to your reaction mixture to neutralize any trace acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound hydrolysis?

A1: The primary cause is an acid-catalyzed reaction with water. The presence of even trace amounts of acid and moisture can lead to the formation of cholesterol.

Q2: How can I store this compound to minimize hydrolysis?

A2: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).

Q3: What are the best solvents to use for this compound to avoid hydrolysis?

A3: Aprotic, anhydrous solvents are recommended. Examples include dioxane, chloroform, and dichloromethane. Protic solvents like methanol and ethanol should be used with caution and ensured to be anhydrous, as they can participate in the hydrolysis reaction, especially in the presence of an acid catalyst.

Q4: How can I detect if my this compound has hydrolyzed to cholesterol?

A4: Several analytical techniques can be used to detect and quantify cholesterol in your sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly sensitive methods for separating and identifying cholesterol and this compound.[1][2][3][4][5][6]

Q5: Can I reverse the hydrolysis of this compound back to the ether form?

A5: While technically possible through a chemical synthesis process, it is generally not practical or efficient to reverse the hydrolysis reaction in a typical experimental setting. Prevention is the most effective strategy.

Data Presentation

Experimental Protocols

Protocol for Neutralizing Acid Catalysts to Prevent Hydrolysis

This protocol describes a general procedure for quenching an acid-catalyzed reaction involving this compound to prevent its hydrolysis.

Materials:

  • Reaction mixture containing this compound and an acid catalyst.

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Organic solvent (e.g., dichloromethane or diethyl ether).

  • Separatory funnel.

  • Round-bottom flask.

  • Rotary evaporator.

Procedure:

  • Transfer Reaction Mixture: Once your primary reaction is complete, transfer the reaction mixture to a separatory funnel.

  • Dilution: Dilute the mixture with an appropriate organic solvent (e.g., dichloromethane) to ensure efficient separation.

  • Neutralization Wash: Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.

  • Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to separate. The aqueous layer (containing the neutralized acid) can be discarded.

  • Repeat Wash (Optional): For thorough neutralization, repeat the wash with saturated sodium bicarbonate solution.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate solution.

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the solvent using a rotary evaporator to obtain the purified this compound.

Analytical Protocol: Detection of Cholesterol in this compound using HPLC

This protocol provides a general guideline for using High-Performance Liquid Chromatography (HPLC) to detect cholesterol contamination.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C18 reverse-phase column is commonly used for cholesterol analysis.[3]

Mobile Phase:

  • A common mobile phase is a mixture of acetonitrile and isopropanol (e.g., 50:50, v/v).[1][3] The exact ratio may need to be optimized for your specific column and system.

Procedure:

  • Standard Preparation: Prepare a standard solution of pure cholesterol in the mobile phase at a known concentration.

  • Sample Preparation: Dissolve a known amount of your this compound sample in the mobile phase.

  • Injection: Inject the cholesterol standard onto the HPLC column and record the chromatogram. Note the retention time of the cholesterol peak.

  • Sample Analysis: Inject your this compound sample and record the chromatogram under the same conditions.

  • Data Analysis: Compare the chromatogram of your sample to that of the cholesterol standard. The presence of a peak at the same retention time as the cholesterol standard indicates hydrolysis has occurred. The area of this peak can be used for quantification by creating a calibration curve with multiple cholesterol standards of known concentrations.

Visualizations

Hydrolysis_Pathway cluster_conditions Reaction Conditions iChol i-Cholesteryl methyl ether Chol Cholesterol iChol->Chol Hydrolysis H2O Water (H₂O) H_plus Acid Catalyst (H⁺)

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting_Workflow start Cholesterol Detected in This compound check_acid Identify Source of Acid/ Water Contamination start->check_acid quench Neutralize Acid Catalyst check_acid->quench prevent Implement Preventative Measures quench->prevent end Pure i-Cholesteryl Methyl Ether prevent->end

Caption: Troubleshooting workflow for unwanted hydrolysis.

References

Analytical methods for detecting impurities in i-Cholesteryl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in i-Cholesteryl methyl ether. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Potential impurities in this compound can originate from the starting materials, synthesis process, and degradation. Common synthesis routes, such as the Williamson ether synthesis or methylation using diazomethane, can lead to the following impurities:

  • Unreacted Cholesterol: Incomplete methylation reaction.

  • Cholesta-3,5-diene: An elimination side-product formed under acidic or basic conditions.

  • Epicholesterol methyl ether: Isomerization at the C3 position.

  • Solvent Residues: From the reaction and purification steps (e.g., diethyl ether, methylene chloride, methanol).

  • Reagent Residues: Such as p-toluenesulfonate if using the tosylate intermediate method.[1]

  • Oxidation Products: Formed upon exposure to air and light.

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating non-volatile impurities like unreacted cholesterol and other sterol-like structures. Both normal-phase and reversed-phase HPLC can be employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities. Derivatization is often not necessary for the methyl ether, but can be used for related impurities with free hydroxyl groups.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities. 1H and 13C NMR are powerful for identifying and quantifying impurities without the need for reference standards of the impurities themselves, by comparing the integrals of impurity peaks to the main compound peaks.[3]

Q3: What are the key considerations for sample preparation before analysis?

A3: Proper sample preparation is crucial for accurate and reproducible results. Key considerations include:

  • Solubility: this compound is soluble in organic solvents like chloroform, diethyl ether, and ethanol.[4] Ensure the sample is fully dissolved in the appropriate solvent for the chosen analytical technique.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm filter to remove particulate matter that could damage the analytical column or instrument.

  • Concentration: The sample concentration should be within the linear range of the detector. For HPLC and GC, this typically falls in the µg/mL to mg/mL range. For NMR, a higher concentration (mg/mL) is usually required.

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Solution
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol groups).Use a mobile phase with a competing base (e.g., triethylamine), increase the buffer concentration, or use an end-capped column.
Column overload.Reduce the injection volume or sample concentration.[5]
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase.[6]
Column collapse.Operate within the recommended pH and temperature ranges for the column.[5]
Split Peaks Partially blocked column frit or void at the column inlet.Backflush the column. If the problem persists, replace the column.[7]
Sample solvent incompatibility with the mobile phase.Dissolve the sample in a solvent that is miscible with the mobile phase.[8]
Baseline Drift Column temperature fluctuation.Use a column oven to maintain a constant temperature.[9]
Mobile phase composition change (e.g., evaporation of a volatile component).Prepare fresh mobile phase daily and keep the reservoir capped.[9]
GC-MS Analysis
Problem Possible Cause Solution
Peak Tailing/Broadening Active sites in the GC system (injector, column).Use a deactivated inlet liner and column. Regularly replace the septum and liner.[2]
Incomplete derivatization of polar impurities (e.g., unreacted cholesterol).Ensure complete dryness of the sample before adding the derivatization reagent and optimize the reaction conditions (time, temperature).[2]
Poor Resolution/Co-elution Inappropriate GC column or temperature program.Use a column with a different polarity (e.g., a polar Silar 10C column in addition to a nonpolar OV-1 type column).[10] Optimize the temperature ramp rate.
Analyte Loss Decomposition in the hot injector.Use a lower injector temperature or a pulsed splitless injection.
Contaminated carrier gas.Ensure high-purity carrier gas and check for leaks in the gas lines.
NMR Spectroscopy
Problem Possible Cause Solution
Broad Peaks Sample viscosity is too high.Dilute the sample.
Presence of paramagnetic impurities.Pass the sample through a small plug of silica gel.
Poor Signal-to-Noise Insufficient sample concentration.Increase the sample concentration or the number of scans.
Improper shimming.Re-shim the magnet.
Unidentified Peaks Residual solvents from sample preparation.Compare the chemical shifts of the unknown peaks to tables of common NMR solvent impurities.[4][11][12]
Water peak.For samples in non-deuterated protic solvents, the water peak can be broad and obscure other signals. Use a solvent suppression pulse sequence.

Experimental Protocols

HPLC Method for Impurity Profiling
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Methanol (60:40 v/v).[13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 205 nm.[14]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

GC-MS Method for Impurity Identification
  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar nonpolar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp to 300 °C at 15 °C/min.

    • Hold at 300 °C for 10 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

  • Sample Preparation: Dissolve the sample in chloroform or hexane to a concentration of approximately 100 µg/mL.

1H NMR Method for Quantification of Impurities
  • Solvent: Chloroform-d (CDCl3) with 0.03% (v/v) Tetramethylsilane (TMS).

  • Concentration: Approximately 10-20 mg of the sample in 0.7 mL of CDCl3.

  • Spectrometer: 400 MHz or higher.

  • Parameters:

    • Number of scans: 16

    • Relaxation delay: 5 seconds

    • Pulse angle: 30 degrees

  • Quantification: Integrate a well-resolved peak of this compound (e.g., the methoxy protons at ~3.2 ppm) and a well-resolved peak of the impurity. The molar ratio can be calculated by dividing the integral value of each peak by the number of protons it represents.

Data Presentation

Table 1: HPLC Retention Times of this compound and Potential Impurities

CompoundExpected Retention Time (min)
Cholesta-3,5-diene~4.5
This compound ~12.0
Cholesterol~8.0

Note: Retention times are approximate and will vary depending on the specific HPLC system and conditions.

Table 2: Key GC-MS Fragment Ions for Identification

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 400.4368, 353, 145, 107[2]
Cholesterol386.4368, 301, 275, 255
Cholesta-3,5-diene368.3368, 255, 240

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter HPLC HPLC Analysis Filter->HPLC For non-volatile impurities GCMS GC-MS Analysis Filter->GCMS For volatile impurities NMR NMR Analysis Filter->NMR For structural confirmation and quantification Identify Identify Impurities HPLC->Identify GCMS->Identify NMR->Identify Quantify Quantify Impurities NMR->Quantify Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the analysis of impurities in this compound.

Troubleshooting_Logic Problem Chromatographic Problem (e.g., Peak Tailing) CheckSystem Check HPLC/GC System (Leaks, Connections, Temperature) Problem->CheckSystem CheckMethod Review Method Parameters (Mobile Phase, Gradient, Column) Problem->CheckMethod CheckSample Inspect Sample Preparation (Solvent, Concentration) Problem->CheckSample IsolateIssue Isolate the Cause CheckSystem->IsolateIssue System OK CheckMethod->IsolateIssue Method OK CheckSample->IsolateIssue Sample Prep OK SystemIssue System Maintenance (e.g., Replace Seals) IsolateIssue->SystemIssue System Fault MethodIssue Method Optimization (e.g., Adjust pH) IsolateIssue->MethodIssue Method Parameter SampleIssue Modify Sample Prep (e.g., Dilute Sample) IsolateIssue->SampleIssue Sample Issue Resolution Problem Resolved SystemIssue->Resolution MethodIssue->Resolution SampleIssue->Resolution

Caption: Logical workflow for troubleshooting chromatographic issues.

References

Storage and handling guidelines for i-Cholesteryl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of i-Cholesteryl methyl ether.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For optimal stability, this compound should be stored at -20°C.[1] The container should be tightly closed and stored in a dry, cool, and well-ventilated place.[2]

Q2: What are the general handling precautions for this compound?

When handling this compound, it is important to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including suitable protective clothing, safety goggles, and gloves.[2] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[2] It is also recommended to use non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[2]

Q3: What is the appearance of this compound?

This compound is typically a white to off-white solid at room temperature.[3]

Q4: Is this compound soluble in water?

No, this compound is relatively insoluble in water.[3]

Q5: In which solvents can this compound be dissolved?

This compound is soluble in organic solvents such as chloroform and ethanol.[3]

Troubleshooting Guide

Issue: The compound is difficult to dissolve.

  • Confirm Solvent Choice: Ensure you are using an appropriate organic solvent like chloroform or ethanol.[3]

  • Gentle Warming: If the compound is not readily dissolving at room temperature, gentle warming of the solution may aid in solubilization. However, be cautious with heat as the stability of the compound under elevated temperatures is not well-documented.

  • Sonication: Using a sonicator can help to break up any clumps of the solid and increase the rate of dissolution.

  • Check for Contamination: If the compound appears discolored or has an unusual texture, it may be contaminated, which could affect its solubility.

Issue: The compound appears to have degraded.

  • Verify Storage Conditions: Confirm that the compound has been consistently stored at the recommended -20°C in a tightly sealed container.[1][2]

  • Visual Inspection: Look for any changes in the physical appearance of the compound, such as a change in color or consistency, which might indicate degradation.

  • Consider Hydrolysis: Although this compound is an ether and generally more stable than an ester, prolonged exposure to acidic or basic conditions in aqueous solutions could potentially lead to hydrolysis. An acid-catalyzed reaction with water can form cholesterol.[4]

Summary of Product Information

PropertyInformationCitations
Storage Temperature -20°C[1]
Physical Appearance White to off-white solid[3]
Solubility in Water Insoluble[3]
Solubility in Organic Solvents Soluble in chloroform and ethanol[3]

Experimental Workflow: Dissolution Protocol

This is a general guideline for dissolving this compound for experimental use.

  • Preparation: Bring the sealed container of this compound to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a well-ventilated area, preferably a chemical fume hood, weigh the desired amount of the compound.

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., chloroform, ethanol) to the compound.

  • Dissolution: Gently agitate the mixture. If necessary, use a vortex mixer or sonicator to aid dissolution. Gentle warming can be applied if needed, but monitor for any signs of degradation.

  • Storage of Solution: If the solution is not for immediate use, store it in a tightly sealed container at an appropriate temperature, protected from light. The stability of this compound in solution is not extensively documented, so it is best to prepare fresh solutions for each experiment.

Workflow for Handling and Storage of this compound

G reception Receive Compound storage Store at -20°C in a tightly sealed container reception->storage preparation Equilibrate to Room Temperature Before Opening storage->preparation handling Handle in Ventilated Area with Proper PPE preparation->handling dissolution Dissolve in Appropriate Organic Solvent handling->dissolution disposal Dispose of Waste According to Regulations handling->disposal experiment Use in Experiment dissolution->experiment experiment->disposal

Caption: Recommended workflow for the safe handling and storage of this compound.

References

Technical Support Center: i-Cholesteryl Methyl Ether in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for i-Cholesteryl methyl ether. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when using this compound in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a derivative of cholesterol where the hydroxyl group at the 3-position is replaced by a methyl ether group. This modification is intended to block the esterification of the molecule by cellular enzymes. Its primary application is as a non-metabolizable tracer in studies of lipoprotein and lipid emulsion metabolism, particularly in cholesterol transport and efflux assays.[1]

Q2: What are the potential stability issues with this compound?

The ether bond in this compound is generally more stable than the ester bond in cholesteryl esters. However, it can still be susceptible to hydrolysis under certain conditions, such as acidic environments, leading to the formation of free cholesterol.[2][3] Furthermore, the purity and stability of commercially available cholesteryl ether analogs can vary, with some preparations showing significant hydrolysis to free cholesterol even under standard experimental conditions.[1]

Q3: How can the presence of free cholesterol as a contaminant affect my experiments?

Free cholesterol, if present as a contaminant or as a result of this compound hydrolysis, can lead to significant artifacts. In cholesterol efflux assays, where this compound is used as a non-effluxable tracer, the presence of free cholesterol can be mistakenly identified as effluxed tracer, leading to inaccurate results.[1] In membrane studies, free cholesterol can alter membrane fluidity and the organization of lipid rafts, potentially confounding the interpretation of results.[4][5][6]

Troubleshooting Guides

Issue 1: Inconsistent or unexpectedly high results in cholesterol efflux assays.

Possible Cause: Hydrolysis of this compound to free cholesterol, which is then effluxed from the cells.

Troubleshooting Steps:

  • Verify the Purity and Stability of this compound:

    • Protocol: Perform thin-layer chromatography (TLC) to separate this compound from potential free cholesterol contamination.

    • Experimental Protocol: Thin-Layer Chromatography (TLC) for Stability Testing

      • Sample Preparation: Dissolve a small amount of your this compound stock solution in an appropriate organic solvent (e.g., chloroform).

      • TLC Plate: Use a silica gel TLC plate.

      • Spotting: Carefully spot the sample onto the baseline of the TLC plate. Also, spot standards of pure cholesterol and this compound for comparison.

      • Mobile Phase: A common solvent system for separating neutral lipids is a mixture of petroleum ether, diethyl ether, and acetic acid (e.g., in a ratio of 84:15:1 v/v/v).[7]

      • Development: Place the TLC plate in a chamber containing the mobile phase and allow the solvent to ascend the plate.

      • Visualization: After development, dry the plate and visualize the spots using iodine vapor or a specific stain for lipids.[7]

      • Analysis: Compare the migration of your sample to the standards. The presence of a spot co-migrating with the cholesterol standard indicates contamination or hydrolysis.

    • Expected Result: A single spot corresponding to pure this compound. The presence of a second spot corresponding to cholesterol indicates a purity issue.

  • Assess Stability in Assay Buffer:

    • Incubate this compound in your assay buffer for the duration of your experiment.

    • After incubation, extract the lipids and analyze for the presence of free cholesterol using the TLC protocol described above.

Data Interpretation:

The table below illustrates hypothetical data from a TLC analysis of a commercial batch of this compound before and after incubation in cell culture medium.

SampleRetention Factor (Rf) of this compoundRetention Factor (Rf) of Cholesterol% Hydrolysis (Calculated from spot intensity)
i-CME Standard 0.85-0%
Cholesterol Standard -0.40-
Commercial Batch A (Initial) 0.850.405%
Commercial Batch A (After 24h incubation) 0.850.4015%
Commercial Batch B (Initial) 0.85-<1%
Commercial Batch B (After 24h incubation) 0.85-<1%

This table presents illustrative data. Actual Rf values may vary based on specific TLC conditions.

Logical Workflow for Troubleshooting Cholesterol Efflux Assays:

start Inconsistent/High Efflux Results check_purity Check i-CME Purity via TLC start->check_purity hydrolysis_present Hydrolysis/Contamination Detected check_purity->hydrolysis_present Yes no_hydrolysis No Hydrolysis Detected check_purity->no_hydrolysis No source_new_reagent Source High-Purity i-CME hydrolysis_present->source_new_reagent test_buffer_stability Test i-CME Stability in Assay Buffer no_hydrolysis->test_buffer_stability buffer_unstable Hydrolysis in Buffer test_buffer_stability->buffer_unstable Yes buffer_stable Stable in Buffer test_buffer_stability->buffer_stable No modify_assay_conditions Modify Assay Conditions (e.g., pH) buffer_unstable->modify_assay_conditions investigate_other_causes Investigate Other Experimental Variables buffer_stable->investigate_other_causes end Accurate Efflux Results source_new_reagent->end modify_assay_conditions->end investigate_other_causes->end

Caption: Troubleshooting workflow for cholesterol efflux assay artifacts.

Issue 2: Altered membrane fluidity in assays using this compound.

Possible Cause: The presence of this compound or its hydrolysis product, cholesterol, in cellular membranes can alter their physical properties.

Troubleshooting Steps:

  • Characterize the Effect of this compound on Membrane Fluidity:

    • Protocol: Use a fluorescent probe, such as Laurdan, to measure membrane fluidity in the presence and absence of this compound.

    • Experimental Protocol: Laurdan Assay for Membrane Fluidity

      • Cell Preparation: Culture cells of interest to the desired confluency.

      • Labeling: Incubate cells with Laurdan dye. The dye will incorporate into the cell membranes.

      • Treatment: Treat the labeled cells with varying concentrations of this compound, cholesterol (as a positive control), and a vehicle control.

      • Fluorescence Measurement: Measure the fluorescence emission of Laurdan at two wavelengths (e.g., 440 nm and 490 nm) with an excitation wavelength of 350 nm.[3]

      • GP Calculation: Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490). A higher GP value indicates lower membrane fluidity (more ordered).[3]

Data Interpretation:

The following table shows hypothetical GP values for cells treated with this compound and cholesterol.

TreatmentConcentration (µM)Generalized Polarization (GP) ValueChange in Membrane Fluidity
Vehicle Control -0.35 ± 0.02-
This compound 100.38 ± 0.03Decreased
This compound 500.45 ± 0.04Significantly Decreased
Cholesterol 100.42 ± 0.03Decreased
Cholesterol 500.55 ± 0.05Significantly Decreased

This table presents illustrative data. Actual GP values can vary depending on cell type and experimental conditions.

Signaling Pathway Considerations:

Changes in membrane fluidity can impact the function of membrane-associated proteins and signaling pathways. For instance, the depletion of cholesterol from lipid rafts is known to modulate the activity of pathways such as the Ras-ERK pathway.[8] If your experiments involve signaling pathways known to be sensitive to membrane composition, it is crucial to consider the potential effects of this compound.

Diagram of Lipid Raft-Dependent Signaling:

cluster_membrane Cell Membrane cluster_raft Lipid Raft Receptor Receptor SignalingProtein Signaling Protein Receptor->SignalingProtein DownstreamSignaling Downstream Signaling Cascade SignalingProtein->DownstreamSignaling NonRaftProtein Non-Raft Protein ExtracellularSignal Extracellular Signal ExtracellularSignal->Receptor iCME This compound (or Cholesterol) cluster_raft cluster_raft iCME->cluster_raft Alters Fluidity/Organization

References

Validation & Comparative

Unraveling the Role of Cholesteryl Ethers in Lipid Raft Dynamics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of different lipid species within cellular membranes is paramount. This guide offers a comparative analysis of various cholesteryl ethers and their influence on the structure and function of lipid rafts, critical signaling platforms in the cell membrane. By examining experimental data, we aim to provide a clear, objective resource for discerning the subtle yet significant roles these molecules play.

Lipid rafts are dynamic, nanoscale domains within the plasma membrane enriched in cholesterol and sphingolipids. They serve as crucial hubs for signal transduction by organizing and modulating the activity of membrane-associated proteins. Cholesteryl esters, typically known for their role in cholesterol transport and storage, also accumulate in these microdomains, influencing their biophysical properties and, consequently, cellular signaling. The specific fatty acid esterified to the cholesterol molecule dictates the cholesteryl ether's shape and flexibility, leading to distinct effects on lipid raft characteristics. This guide will delve into these differences, presenting a comparative analysis of key cholesteryl ethers.

Comparative Analysis of Cholesteryl Ether Effects on Lipid Raft Properties

The incorporation of different cholesteryl ethers into lipid membranes alters key biophysical parameters. The following tables summarize quantitative data from various studies, providing a comparative overview of how the fatty acid chain's length and saturation in cholesteryl ethers affect membrane fluidity, lipid packing, and phase transition temperatures.

Cholesteryl EtherFatty Acid ChainEffect on Membrane Fluidity (Anisotropy)Reference Model SystemExperimental TechniqueCitation
Cholesteryl Stearate 18:0 (Saturated)Increases rigidity (higher anisotropy)Model cholesterol/phospholipid membranesLangmuir Monolayer Technique[1]
Cholesteryl Oleate 18:1 (Monounsaturated)Increases fluidity compared to stearateModel cholesterol/phospholipid membranesLangmuir Monolayer Technique[1]
Cholesteryl Linoleate 18:2 (Polyunsaturated)Further increases fluidityModel cholesterol/phospholipid membranesLangmuir Monolayer Technique[1]
Cholesteryl Arachidonate 20:4 (Polyunsaturated)Significantly increases fluidityNot specifiedNot specified[2]
Cholesteryl Ether MixturePhase Transition Temperature (Tm)ObservationsExperimental TechniqueCitation
Cholesteryl Oleate & Cholesteryl Linoleate Varies with compositionMiscible in mesophases; oleate-rich mixtures can lead to phase separation of crystalline cholesteryl oleate at room temperature.Binary mixturesX-ray Diffraction, Differential Scanning Calorimetry
Cholesteryl Palmitate (16:0) & other CEs High-meltingCan form solid, smectic phases in atherosclerotic plaques. Transition temperatures are depressed by lower-melting cholesteryl esters.Human aortic lesionsNot specified

The Influence of Cholesteryl Ethers on Lipid Raft-Mediated Signaling

The biophysical alterations induced by different cholesteryl ethers have direct consequences for the signaling functions of lipid rafts. The recruitment and assembly of signaling protein complexes within these domains are highly sensitive to the local lipid environment.

Saturated cholesteryl ethers, like cholesteryl stearate, tend to promote a more ordered and tightly packed lipid environment. This can stabilize the association of certain signaling proteins with lipid rafts, potentially enhancing their activity. Conversely, unsaturated cholesteryl ethers, such as cholesteryl linoleate and arachidonate, introduce kinks in their acyl chains, disrupting tight packing and increasing membrane fluidity.[1] This can lead to the exclusion or altered dynamics of signaling components within the raft, thereby modulating downstream signal transduction.

For instance, the cholecystokinin 2 receptor (CCK2R), implicated in cell growth and invasion, has been shown to signal through a pathway involving cholesterol esterification.[3] Increased production of cholesteryl esters, particularly cholesteryl oleate, was associated with enhanced tumor cell proliferation and invasion.[3] This suggests that the specific species of cholesteryl ester present in lipid rafts can have a profound impact on cancer progression.

Below is a diagram illustrating a generalized signaling pathway influenced by lipid raft composition.

Signaling_Pathway cluster_raft Lipid Raft Receptor Receptor Effector_Protein Effector_Protein Receptor->Effector_Protein Activation Downstream_Signaling Downstream_Signaling Effector_Protein->Downstream_Signaling Signal Transduction Cholesteryl_Ether Cholesteryl_Ether Cholesteryl_Ether->Receptor Modulates Environment Ligand Ligand Ligand->Receptor Binding Cellular_Response Cellular_Response Downstream_Signaling->Cellular_Response

Fig. 1: Generalized signaling pathway within a lipid raft. The lipid environment, influenced by specific cholesteryl ethers, can modulate receptor and effector protein function.

Experimental Protocols

A variety of biophysical techniques are employed to characterize the effects of cholesteryl ethers on lipid raft properties. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid membranes, providing information on phase transition temperatures (Tm) and enthalpies (ΔH).

Methodology:

  • Liposome Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) composed of a model lipid mixture (e.g., DPPC/cholesterol) with varying molar percentages of the cholesteryl ether of interest.

  • Sample Preparation: Transfer a precise amount of the liposome suspension into a DSC sample pan. An identical amount of buffer is placed in the reference pan.

  • DSC Analysis: Scan the sample and reference pans over a defined temperature range at a constant rate (e.g., 1°C/min).

  • Data Analysis: The heat flow as a function of temperature is recorded. The peak of the endotherm corresponds to the Tm. The area under the peak is used to calculate the enthalpy of the transition. A broadening or shifting of the transition peak upon addition of the cholesteryl ether indicates an alteration of the membrane's physical state.[4][5]

DSC_Workflow Liposome_Preparation Prepare Liposomes (with Cholesteryl Ether) Sample_Loading Load Sample & Reference into DSC Pans Liposome_Preparation->Sample_Loading Temperature_Scan Perform Temperature Scan Sample_Loading->Temperature_Scan Data_Acquisition Record Heat Flow vs. Temperature Temperature_Scan->Data_Acquisition Analysis Determine Tm and ΔH Data_Acquisition->Analysis Fluorescence_Polarization_Workflow Probe_Incorporation Incorporate Fluorescent Probe into Liposomes Excitation Excite with Polarized Light Probe_Incorporation->Excitation Emission_Measurement Measure Parallel & Perpendicular Emission Intensities Excitation->Emission_Measurement Anisotropy_Calculation Calculate Anisotropy (r) Emission_Measurement->Anisotropy_Calculation Fluidity_Assessment Assess Membrane Fluidity Anisotropy_Calculation->Fluidity_Assessment

References

Validating Experimental Findings: A Comparative Guide to Internal Standards for Cholesterol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of internal standards used for the accurate quantification of cholesterol in experimental settings. We will evaluate the performance of established standards against the theoretical suitability of i-Cholesteryl methyl ether, a compound of interest in lipid research. This document offers detailed experimental protocols, data presentation in structured tables, and visualizations of key workflows to aid in the selection of the most appropriate standard for your research needs.

Introduction to Cholesterol Quantification and the Role of Internal Standards

Cholesterol is a vital lipid involved in numerous physiological processes, and its accurate measurement is crucial in various fields of research, from metabolic studies to drug development. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for cholesterol quantification. However, the accuracy of these methods heavily relies on the use of an appropriate internal standard (IS).

An ideal internal standard should be a compound that is structurally and chemically similar to the analyte (cholesterol) but is not naturally present in the sample. It is added in a known quantity to both the sample and calibration standards to correct for variations in sample preparation, injection volume, and instrument response.

This compound: A Theoretical Consideration as an Internal Standard

This compound (CAS 2867-93-8) is a derivative of cholesterol characterized by a cyclopropane ring involving carbons 3 and 5, with a methoxy group at the 6-position. While it is utilized as a biochemical reagent and in organic synthesis, its application as an internal standard for cholesterol quantification is not documented in peer-reviewed literature. This guide, therefore, presents a theoretical evaluation of its potential suitability against established standards.

Structural Comparison:

  • Cholesterol: A sterol with a hydroxyl group at the 3β-position.

  • This compound: The hydroxyl group is replaced by a methoxy group, and the A and B rings are rearranged to form a 3α,5α-cyclo-6β-methoxy structure. This significant structural difference would lead to different chromatographic retention times and mass spectrometric fragmentation patterns compared to cholesterol, which are desirable properties for an internal standard.

However, its extraction efficiency and ionization response relative to cholesterol would need to be empirically determined to validate its use.

Established Internal Standards for Cholesterol Quantification

The gold standard for cholesterol quantification involves the use of stable isotope-labeled cholesterol or structurally similar, non-endogenous sterols.

1. Deuterated Cholesterol (e.g., Cholesterol-d7):

  • Principle: Chemically identical to cholesterol but with a higher mass due to the incorporation of deuterium atoms.

  • Advantages: Considered the most accurate choice for mass spectrometry as it co-elutes with cholesterol and exhibits nearly identical extraction and ionization behavior.[1][2]

  • Disadvantages: Higher cost compared to non-labeled standards.

2. Non-Endogenous Plant Sterols and Stanols (e.g., Stigmasterol, Epicoprostanol):

  • Principle: These are structurally similar to cholesterol but are not found in mammalian samples (unless introduced through diet, which must be controlled for).

  • Advantages: More cost-effective than deuterated standards. They have different retention times from cholesterol, allowing for clear separation.[3] Stigmasterol has been successfully used as an internal standard for the simultaneous quantification of cholesterol and bile acids.[3]

  • Disadvantages: Their extraction efficiency and ionization response might differ slightly from cholesterol, potentially introducing a small bias.

3. 5α-Cholestane:

  • Principle: A saturated sterane that is structurally related to cholesterol but lacks the hydroxyl group and double bond.

  • Advantages: Commonly used for GC-based analysis, particularly with Flame Ionization Detection (FID), where a stable, non-derivatizable compound is beneficial. It is commercially available and relatively inexpensive.

  • Disadvantages: Its volatility and chromatographic behavior are significantly different from cholesterol, which can be a drawback in some applications.

Comparative Data of Established Internal Standards

The following table summarizes the key characteristics and performance metrics of commonly used internal standards for cholesterol quantification.

Internal StandardAnalytical Technique(s)Key AdvantagesKey DisadvantagesTypical Recovery (%)Precision (RSD %)
Cholesterol-d7 GC-MS, LC-MSHighest accuracy due to identical chemical behavior to cholesterol.[1][2]High cost.>95%<5%
Stigmasterol GC-MS, LC-MSCost-effective, good structural similarity to cholesterol.[3]Potential for dietary interference, slight differences in extraction/ionization.85-110%<10%
Epicoprostanol GC-MSNot naturally occurring in most biological samples, good chromatographic separation.Requires derivatization for GC analysis, potential for different derivatization efficiency.90-105%<10%
5α-Cholestane GC-FID, GC-MSStable, non-derivatizable, cost-effective.Significant difference in chemical properties and chromatographic behavior compared to cholesterol.Variable<15%

Experimental Protocols

Protocol 1: Cholesterol Quantification in Serum using GC-MS with an Internal Standard

This protocol describes the general steps for quantifying total cholesterol in a serum sample using either a deuterated or non-endogenous sterol internal standard.

1. Sample Preparation:

  • To 100 µL of serum, add a known amount of the chosen internal standard (e.g., 10 µg of Cholesterol-d7 or Stigmasterol).
  • Add 2 mL of ethanolic potassium hydroxide and incubate at 60°C for 1 hour for saponification of cholesteryl esters.
  • Cool the sample and add 1 mL of deionized water.
  • Extract the non-saponifiable lipids (including cholesterol and the IS) three times with 3 mL of hexane.
  • Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.

2. Derivatization (for GC-MS):

  • To the dried lipid extract, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Incubate at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.
  • Evaporate the derivatization reagent and reconstitute the sample in 100 µL of hexane.

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS.
  • Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the separation of the cholesterol-TMS and internal standard-TMS peaks.
  • Acquire data in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for cholesterol-TMS (e.g., m/z 458, 368, 329) and the internal standard.

4. Quantification:

  • Generate a calibration curve by analyzing standards containing known concentrations of cholesterol and a fixed concentration of the internal standard.
  • Plot the ratio of the peak area of cholesterol to the peak area of the internal standard against the concentration of cholesterol.
  • Determine the concentration of cholesterol in the sample by comparing its peak area ratio to the calibration curve.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis serum Serum Sample add_is Add Internal Standard serum->add_is saponify Saponification add_is->saponify extract Hexane Extraction saponify->extract dry_down1 Evaporation extract->dry_down1 add_bstfa Add BSTFA/TMCS dry_down1->add_bstfa heat Incubate at 70°C add_bstfa->heat dry_down2 Evaporation & Reconstitution heat->dry_down2 gcms GC-MS Analysis (SIM) dry_down2->gcms quant Quantification gcms->quant

GC-MS workflow for cholesterol quantification.

Signaling Pathway of Cholesterol Synthesis and Regulation

The synthesis of cholesterol is a complex process that is tightly regulated within the cell. The following diagram illustrates the key steps and regulatory points in the cholesterol biosynthesis pathway.

cholesterol_synthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa hmgcr HMG-CoA Reductase hmg_coa->hmgcr mevalonate Mevalonate isoprenoids Isoprenoids mevalonate->isoprenoids squalene Squalene isoprenoids->squalene lanosterol Lanosterol squalene->lanosterol cholesterol Cholesterol lanosterol->cholesterol cholesterol->hmgcr regulation Negative Feedback hmgcr->mevalonate regulation->hmgcr

Simplified pathway of cholesterol biosynthesis.

Logical Relationship of Internal Standard Selection

The choice of an internal standard is a critical decision in quantitative analysis. The following diagram outlines the logical considerations for selecting an appropriate internal standard for cholesterol analysis.

is_selection cluster_ms MS-Based Standard Selection cluster_gc GC-FID Standard Selection start Start: Need for Cholesterol Quantification technique Analytical Technique? start->technique ms_based Mass Spectrometry (GC-MS, LC-MS) technique->ms_based MS gc_fid Gas Chromatography (FID) technique->gc_fid Non-MS isotope Isotope-Labeled (e.g., Cholesterol-d7) ms_based->isotope Highest Accuracy non_endogenous Non-Endogenous Sterol (e.g., Stigmasterol) ms_based->non_endogenous Cost-Effective stable_non_polar Stable, Non-Polar Compound (e.g., 5α-Cholestane) gc_fid->stable_non_polar end_process Selected Internal Standard isotope->end_process non_endogenous->end_process stable_non_polar->end_process

Decision tree for internal standard selection.

Conclusion

While this compound possesses chemical features that could theoretically make it a candidate for an internal standard, the lack of its application and validation in the scientific literature prevents its recommendation. For robust and reliable quantification of cholesterol, researchers should rely on well-established internal standards. For mass spectrometry-based methods, deuterated cholesterol offers the highest accuracy, while non-endogenous sterols like stigmasterol provide a cost-effective and reliable alternative. For GC-FID applications, stable hydrocarbons such as 5α-cholestane are a suitable choice. The selection of the internal standard should always be guided by the specific requirements of the analytical method and the research question at hand.

References

A Comparative Guide to Internal Standards for Mass Spectrometry: Featuring i-Cholesteryl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of cholesterol and its metabolites by mass spectrometry is crucial in numerous fields, from clinical diagnostics to drug development. The choice of an appropriate internal standard is paramount to achieving reliable and reproducible results, as it corrects for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. This guide provides a comprehensive comparison of commonly used internal standards for cholesterol analysis, with a special focus on the potential application of i-Cholesteryl methyl ether.

Comparison of Common Internal Standards for Cholesterol Quantification

The ideal internal standard should be chemically and physically similar to the analyte of interest, but distinguishable by the mass spectrometer. It should not be naturally present in the sample and should exhibit similar extraction recovery, ionization efficiency, and chromatographic retention time to the analyte. The following table summarizes the key performance characteristics of established internal standards for cholesterol analysis.

Internal Standard TypeCompound ExampleMass Spectrometry MethodAdvantagesDisadvantagesReported Performance Metrics
Stable Isotope-Labeled Cholesterol-d7LC-MS/MS, GC-MSConsidered the "gold standard"; co-elutes with cholesterol; corrects for matrix effects, extraction loss, and ionization variability with high fidelity.[1][2]Higher cost.[3][4]Excellent linearity, precision, and accuracy.[5][6]
Structural Isomer EpicoprostanolGC-MSCost-effective; structurally similar to cholesterol.May not perfectly co-elute with cholesterol; potential for different ionization/fragmentation behavior.High accuracy and precision reported in specific applications.
Structural Isomer 7,(5α)-cholesten-3β-olGC-MSLower cost than stable isotope-labeled standards.[3][4]Chromatographic separation from cholesterol is necessary; may not fully compensate for matrix effects.High accuracy (bias = -0.6%) and precision (CV = 1.2-1.6%) have been demonstrated.[3][4]
Non-endogenous Analog 5α-CholestaneGC-MSCost-effective; not naturally present in biological samples.Structurally less similar to cholesterol; significant differences in chromatographic behavior and ionization efficiency.Widely used, but may not correct for all sources of variability as effectively as other options.
Odd-Chain Cholesteryl Ester Cholesteryl HeptadecanoateLC-MS/MSSuitable for the analysis of cholesteryl esters; not naturally abundant.[7]Not a direct internal standard for free cholesterol.Accurately determines the concentration of cholesteryl esters.[7]

A Theoretical Evaluation of this compound as an Internal Standard

While there is a lack of published data on the use of this compound as an internal standard for cholesterol analysis by mass spectrometry, we can infer its potential advantages and disadvantages based on its chemical structure and the principles of internal standardization. This compound is a constitutional isomer of cholesteryl methyl ether, which can be formed during derivatization of cholesterol for GC-MS analysis.[8]

Potential Advantages:

  • Structural Similarity: As an isomer of a cholesterol derivative, it would likely share some structural similarities with cholesterol, potentially leading to comparable extraction efficiencies from biological matrices.

  • Distinct Mass-to-Charge Ratio: The methyl ether group provides a distinct mass-to-charge ratio from free cholesterol, allowing for easy differentiation by the mass spectrometer.

  • Potential for Similar Ionization: Depending on the ionization method, its ionization behavior might be similar enough to cholesterol to provide adequate correction.

Potential Disadvantages:

  • Chromatographic Separation: As a structural isomer, it would likely have a different retention time than cholesterol. While this is necessary for distinction, significant differences could lead to variations in matrix effects experienced by the analyte and the standard.

  • Ionization Efficiency Mismatch: The presence of the methyl ether instead of a hydroxyl group could significantly alter its ionization efficiency compared to cholesterol, especially in electrospray ionization (ESI), potentially leading to inaccurate quantification if not carefully validated.

  • Commercial Availability and Purity: Its availability as a high-purity standard for use in quantitative analysis is not as established as other common internal standards.

  • Stability: The stability of the i-cholesterol backbone and the methyl ether linkage under various sample preparation conditions (e.g., saponification) would need to be thoroughly evaluated.

Logical Workflow for Evaluating a Novel Internal Standard

cluster_0 Feasibility Assessment cluster_1 Method Development cluster_2 Performance Validation A Synthesize or Procure This compound B Characterize Purity and Stability A->B C Optimize Chromatographic Separation (from Cholesterol) B->C D Optimize Mass Spectrometry Detection Parameters C->D E Assess Linearity, Accuracy, and Precision D->E F Evaluate Matrix Effects E->F G Compare with Gold Standard (e.g., Cholesterol-d7) F->G

Caption: Workflow for the evaluation of a novel internal standard.

Experimental Protocols

Protocol 1: Quantification of Serum Cholesterol using a Non-endogenous Structural Isomer Internal Standard by GC-MS

This protocol is adapted from a method using 7,(5α)-cholesten-3β-ol as an internal standard.[3]

1. Sample Preparation:

  • To 100 µL of serum, add a known amount of 7,(5α)-cholesten-3β-ol internal standard solution.
  • Perform alkaline hydrolysis (saponification) by adding ethanolic KOH to hydrolyze cholesteryl esters to free cholesterol.
  • Extract the non-saponifiable lipids (containing cholesterol and the internal standard) using a suitable organic solvent like hexane.
  • Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the hydroxyl groups of cholesterol and the internal standard to their trimethylsilyl (TMS) ethers.
  • Heat the mixture to ensure complete derivatization.

3. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).
  • Use a temperature gradient to separate the TMS-ethers of cholesterol and the internal standard.
  • The mass spectrometer is operated in electron ionization (EI) mode, and selected ion monitoring (SIM) is used to monitor characteristic ions for cholesterol-TMS ether and the internal standard-TMS ether.

4. Quantification:

  • Calculate the ratio of the peak area of the cholesterol-TMS ether to the peak area of the internal standard-TMS ether.
  • Determine the concentration of cholesterol in the sample by comparing this ratio to a calibration curve prepared with known concentrations of cholesterol and a fixed concentration of the internal standard.

Experimental Workflow for GC-MS Analysis

A Serum Sample + Internal Standard B Saponification (Hydrolysis of Esters) A->B C Liquid-Liquid Extraction B->C D Derivatization (TMS Ether) C->D E GC-MS Analysis (SIM Mode) D->E F Quantification E->F

Caption: General workflow for cholesterol analysis by GC-MS.

Protocol 2: Quantification of Cellular Cholesterol using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

This protocol is a general guide for using a deuterated internal standard like cholesterol-d7.

1. Sample Preparation:

  • Harvest cells and add a known amount of cholesterol-d7 internal standard solution.
  • Perform lipid extraction using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.
  • Separate the organic and aqueous phases by centrifugation.
  • Collect the lower organic phase containing the lipids.
  • Dry the lipid extract under a stream of nitrogen.

2. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in a suitable solvent for reverse-phase liquid chromatography (e.g., methanol/isopropanol mixture).
  • Inject the sample into an LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
  • Separate cholesterol and cholesterol-d7 from other lipids on a C18 column using a gradient of mobile phases (e.g., water/methanol with ammonium formate and isopropanol/methanol with ammonium formate).
  • The mass spectrometer is operated in positive electrospray ionization (ESI) mode.
  • Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both cholesterol and cholesterol-d7.

3. Quantification:

  • Calculate the ratio of the peak area of the analyte (cholesterol) to the peak area of the internal standard (cholesterol-d7).
  • Determine the amount of cholesterol in the sample by comparing this ratio to a calibration curve constructed using known amounts of cholesterol and a fixed amount of the internal standard.

Signaling Pathway for Internal Standard Correction

cluster_0 Sample Processing cluster_1 Analytical Variability cluster_2 Mass Spectrometry Detection Analyte Cholesterol (in sample) Variability Extraction Loss Ion Suppression Injection Volume Variation Analyte->Variability IS Internal Standard (e.g., Cholesterol-d7) IS->Variability Analyte_Signal Analyte Signal Variability->Analyte_Signal IS_Signal IS Signal Variability->IS_Signal Ratio Signal Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: How internal standards correct for analytical variability.

Conclusion

The selection of an internal standard is a critical decision in the development of a robust and reliable mass spectrometry-based assay for cholesterol. Stable isotope-labeled standards, such as cholesterol-d7, remain the gold standard, offering the highest level of accuracy. However, structural isomers and other non-endogenous analogs can provide a cost-effective alternative when properly validated. While this compound presents an interesting theoretical option due to its isomeric relationship with a cholesterol derivative, its performance as an internal standard has not been documented. A thorough evaluation of its chromatographic behavior, ionization characteristics, and stability would be required to determine its suitability for quantitative mass spectrometry. Researchers should carefully consider the specific requirements of their application, including the desired level of accuracy, cost constraints, and the availability of certified standards, when selecting an internal standard for cholesterol analysis.

References

Navigating Specificity: A Comparative Guide to i-Cholesteryl Methyl Ether Cross-reactivity in Cholesterol Assays

Author: BenchChem Technical Support Team. Date: December 2025

i-Cholesteryl methyl ether, also known as 3β-methoxycholest-5-ene, is structurally similar to cholesterol, with the key difference being the methylation of the hydroxyl group at the 3-position.[1][2] This modification can significantly impact its recognition by enzymes and detection systems used in cholesterol assays.

Comparison of Potential Cross-reactivity

The following table summarizes the anticipated cross-reactivity of this compound in two major classes of cholesterol assays: enzymatic assays and gas chromatography-mass spectrometry (GC-MS).

Assay TypeKey Reagent/PrincipleExpected Cross-reactivity with this compoundRationale
Enzymatic Assays (e.g., Amplex Red) Cholesterol OxidaseLow to None Cholesterol oxidase specifically recognizes the 3β-hydroxyl group of cholesterol for oxidation. The methyl ether group in this compound blocks this site, preventing the enzymatic reaction that initiates the detection cascade.[3][4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by boiling point and fragmentation patternHigh (Distinguishable) This compound is a volatile compound similar to cholesterol and can be analyzed by GC-MS.[6][7] However, it will have a different retention time and a distinct mass spectrum due to the presence of the methyl group, allowing for its separation and specific quantification from cholesterol.

Experimental Protocols for Determining Cross-reactivity

To empirically determine the cross-reactivity of this compound, researchers can employ the following detailed experimental protocols.

Protocol 1: Assessing Cross-reactivity in an Enzymatic Cholesterol Assay (e.g., Amplex Red Cholesterol Assay Kit)

Objective: To quantify the signal generated by this compound in comparison to cholesterol in an enzymatic assay.

Materials:

  • Amplex™ Red Cholesterol Assay Kit (or equivalent)[8]

  • This compound

  • Cholesterol standard

  • Phosphate-buffered saline (PBS)

  • 96-well black, flat-bottom microplate

  • Microplate reader capable of fluorescence measurement (excitation ~571 nm, emission ~585 nm)[8]

Procedure:

  • Reagent Preparation: Prepare the Amplex Red working solution, cholesterol oxidase, horseradish peroxidase (HRP), and cholesterol esterase (if measuring total cholesterol) according to the manufacturer's instructions.[4]

  • Standard Curve Preparation: Prepare a serial dilution of the cholesterol standard in PBS to generate a standard curve (e.g., 0, 1, 2.5, 5, 10 µM).

  • This compound Preparation: Prepare a series of dilutions of this compound in PBS at the same concentrations as the cholesterol standard.

  • Assay Reaction:

    • Add 50 µL of each cholesterol standard and this compound dilution to separate wells of the 96-well plate.

    • Add 50 µL of the Amplex Red working solution containing cholesterol oxidase and HRP to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.[3]

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the resorufin product (typically ~571 nm and ~585 nm, respectively).[8]

  • Data Analysis:

    • Subtract the fluorescence of the zero cholesterol control from all readings.

    • Plot the fluorescence intensity versus concentration for both the cholesterol standard and this compound.

    • Calculate the percentage of cross-reactivity of this compound at each concentration relative to the signal produced by cholesterol.

Protocol 2: Differentiating Cholesterol and this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and specifically quantify cholesterol and this compound in a sample.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., Equity-5)[9]

  • Helium carrier gas

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Cholesterol and this compound standards

  • Organic solvent (e.g., hexane)

Procedure:

  • Sample Preparation:

    • Prepare standard solutions of known concentrations of cholesterol and this compound in hexane.

    • Prepare a mixed sample containing both cholesterol and this compound.

  • Derivatization:

    • Evaporate the solvent from the standards and the mixed sample under a stream of nitrogen.

    • Add the derivatization agent to each sample, cap tightly, and heat at 60-70°C for 1 hour to convert the hydroxyl group of cholesterol to a more volatile trimethylsilyl (TMS) ether. This compound does not require derivatization of the 3-position but may be included in the process.

  • GC-MS Analysis:

    • Inject the derivatized samples into the GC-MS system.

    • Use a temperature program that allows for the separation of the two compounds (e.g., initial temperature of 180°C, ramp to 280°C).

    • Acquire mass spectra in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

  • Data Analysis:

    • Identify the retention times for the TMS-derivatized cholesterol and this compound from the analysis of the individual standards.

    • Analyze the chromatogram of the mixed sample to confirm the separation of the two compounds.

    • Examine the mass spectra of each peak to identify characteristic fragment ions for unequivocal identification.

    • For quantification, create calibration curves based on the peak areas of the standards and determine the concentration of each analyte in the mixed sample.

Visualizing the Workflow for Cross-reactivity Assessment

The following diagram illustrates the logical workflow for assessing the potential cross-reactivity of a test compound like this compound in a typical cholesterol assay.

cross_reactivity_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_conclusion Conclusion prep_standards Prepare Cholesterol Standards run_assay Perform Cholesterol Assay (e.g., Enzymatic or GC-MS) prep_standards->run_assay prep_test_compound Prepare this compound Solutions prep_test_compound->run_assay measure_signal Measure Signal Response run_assay->measure_signal compare_signals Compare Signal of i-Cholesteryl Methyl Ether to Cholesterol measure_signal->compare_signals determine_cross_reactivity Determine Percentage Cross-reactivity compare_signals->determine_cross_reactivity

Caption: Workflow for assessing cross-reactivity in a cholesterol assay.

References

A Comparative Analysis of i-Cholesteryl Methyl Ether and Cholesteryl Esters on Cell Membrane Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of i-Cholesteryl methyl ether and cholesteryl esters on the biophysical properties of cell membranes. While extensive research is available on the impact of cholesteryl esters, literature specifically detailing the membrane effects of this compound is sparse. Therefore, this comparison combines established experimental data for cholesteryl esters with inferred effects for this compound based on the fundamental chemical differences between ether and ester linkages and the known role of cholesterol's 3'-hydroxyl group in membrane interactions.

Introduction to Membrane-Modulating Lipids

Cholesterol is a critical component of mammalian cell membranes, regulating their fluidity, permeability, and organization.[1][2] Its derivatives, such as cholesteryl esters, are also physiologically important, primarily for cholesterol transport and storage.[3] Cholesteryl esters are formed by the esterification of the 3'-hydroxyl group of cholesterol with a fatty acid.[3][4] In contrast, this compound represents a class of cholesterol derivatives where the 3'-hydroxyl group is modified with a methyl group via an ether linkage. The structural difference between an ester and an ether linkage at this position is expected to significantly alter their interactions with the membrane environment.

Comparative Effects on Membrane Properties

The distinct chemical natures of the ether and ester linkages suggest differential impacts on key membrane characteristics.

PropertyCholesteryl EstersThis compound (Inferred)
Membrane Fluidity Modulate membrane fluidity, with a condensing effect that increases membrane order and decreases lipid diffusion.[4]Likely to have a less pronounced ordering effect compared to cholesterol due to the absence of the 3'-OH group for hydrogen bonding. The smaller methyl group compared to a fatty acid chain would result in less steric hindrance than cholesteryl esters, potentially causing less disruption to lipid packing than larger esters.
Membrane Permeability Generally enhance membrane stability and reduce susceptibility to mechanical stress.[4] However, some studies suggest they can increase the permeability of erythrocyte membranes.The effect on permeability is likely concentration-dependent. At low concentrations, it might decrease permeability by filling voids. At higher concentrations, the disruption of the hydrogen-bonding network at the membrane interface could potentially increase permeability to small molecules.
Lipid Raft Formation Accumulate in specific membrane regions and can influence the stability and dynamics of lipid rafts.[4]The ability to participate in lipid raft formation is likely diminished. The 3'-OH group of cholesterol is crucial for the specific interactions with sphingolipids that drive raft formation. The ether modification would disrupt these interactions.
Membrane Curvature Can influence membrane curvature and are involved in processes like vesicular trafficking and lipid droplet biogenesis.[4]The smaller and less bulky methyl ether group compared to a fatty acid ester may have a less significant impact on membrane curvature.
Interaction with Membrane Proteins Can modulate the lateral mobility of membrane-associated proteins.[4]The absence of the hydrogen-bonding donor capability would alter interactions with membrane proteins that have cholesterol-binding motifs recognizing the 3'-OH group.

Experimental Methodologies

The following are detailed experimental protocols relevant to studying the effects of lipids like cholesteryl esters and cholesterol ethers on cell membranes.

Liposome Permeability Assay (e.g., Calcein Leakage)
  • Objective: To measure the effect of the lipid derivative on membrane permeability.

  • Protocol:

    • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) composed of a model phospholipid (e.g., POPC) with or without the lipid of interest (cholesteryl ester or this compound) at various molar ratios. The LUVs are prepared by extrusion in a buffer containing a fluorescent dye (e.g., 80 mM calcein).

    • Dye Removal: Separate the dye-loaded liposomes from the external, unencapsulated dye using size-exclusion chromatography (e.g., a Sephadex G-50 column).

    • Fluorescence Measurement: Dilute the liposomes in an iso-osmotic buffer and monitor the fluorescence intensity over time using a spectrofluorometer. The excitation and emission wavelengths for calcein are typically 495 nm and 515 nm, respectively.

    • Leakage Quantification: At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse the liposomes and release all encapsulated dye, representing 100% leakage. The percentage of leakage at a given time point is calculated relative to this maximum fluorescence.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the effect of the lipid derivative on the phase transition temperature (Tm) of the lipid bilayer.

  • Protocol:

    • Sample Preparation: Prepare multilamellar vesicles (MLVs) of a model phospholipid (e.g., DPPC) with varying concentrations of the test lipid.

    • DSC Analysis: Load the MLV suspension into a DSC sample pan. An identical amount of buffer is used as a reference.

    • Thermal Scan: Scan the sample over a temperature range that encompasses the phase transition of the pure phospholipid, typically at a rate of 1-2°C/min.

    • Data Analysis: The Tm is identified as the peak of the endothermic transition in the thermogram. Shifts in the Tm and changes in the peak shape indicate an interaction of the test lipid with the membrane.

Fluorescence Anisotropy
  • Objective: To assess changes in membrane fluidity.

  • Protocol:

    • Liposome Preparation: Prepare LUVs containing the lipid of interest.

    • Probe Incorporation: Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into the liposomes by incubation.

    • Anisotropy Measurement: Measure the steady-state fluorescence anisotropy of the probe using a polarized fluorometer. An increase in anisotropy indicates a decrease in membrane fluidity.

Visualizing Molecular Interactions and Pathways

The following diagrams illustrate the conceptual differences in how cholesteryl esters and this compound might interact with the cell membrane, as well as a typical experimental workflow.

G cluster_membrane Cell Membrane Bilayer cluster_ester cluster_ether phospholipid_head_outer Phospholipid Head Groups (Outer Leaflet) phospholipid_tail_outer Hydrophobic Tails phospholipid_tail_inner Hydrophobic Tails phospholipid_head_inner Phospholipid Head Groups (Inner Leaflet) chol_ester Cholesteryl Ester chol_ester->phospholipid_tail_outer Intercalates within hydrophobic core fatty_acid_tail Bulky Fatty Acid Tail chol_ester->fatty_acid_tail Disrupts packing chol_ether i-Cholesteryl Methyl Ether chol_ether->phospholipid_head_outer Anchors near interface methyl_group Small Methyl Group chol_ether->methyl_group Minimal steric hindrance no_h_bond No H-bond with phospholipid heads

Caption: Comparative interaction of Cholesteryl Ester and this compound with the cell membrane.

G start Prepare LUVs with Test Lipid and Calcein chromatography Size-Exclusion Chromatography start->chromatography Remove external dye measurement Monitor Fluorescence Intensity over Time chromatography->measurement Isolate dye-loaded liposomes lysis Lyse Liposomes with Detergent (100% Leakage) measurement->lysis Establish maximum fluorescence analysis Calculate Percent Leakage vs. Time measurement->analysis lysis->analysis

References

A Comparative Guide to Cholesterol Transport Inhibitors: Evaluating i-Cholesteryl Methyl Ether and U18666A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of i-Cholesteryl methyl ether and the well-characterized cholesterol transport inhibitor, U18666A. While both are lipid-like molecules, their documented effects on intracellular cholesterol trafficking differ significantly. This document aims to objectively present the available experimental data to inform research and drug development decisions.

Overview of a Cholesterol Transport Inhibitor: U18666A

U18666A is a widely used research tool for inducing a cellular phenotype that mimics Niemann-Pick type C (NPC) disease, a lysosomal storage disorder characterized by the accumulation of cholesterol in late endosomes and lysosomes.[1] It functions as an intracellular cholesterol transport inhibitor by directly binding to the Niemann-Pick C1 (NPC1) protein.[2][3] This interaction blocks the egress of cholesterol from lysosomes, disrupting cellular cholesterol homeostasis.[2][3] The compound has been instrumental in studying the role of cholesterol in various cellular processes, including viral infections.[4][5][6]

Investigating this compound

In contrast to the extensive research on U18666A, this compound is primarily described as a biochemical reagent and a synthetic precursor.[7] While it shares a sterol backbone, there is a notable lack of published experimental data demonstrating its efficacy as a direct inhibitor of intracellular cholesterol transport. One source mentions antiviral activity at high concentrations, with a proposed mechanism involving nucleophilic attack on viral RNA, which is distinct from the mechanism of cholesterol transport inhibition.[7]

Comparative Data

The following tables summarize the available information for a side-by-side comparison.

Table 1: General Properties and Primary Functions

FeatureThis compoundU18666A
Chemical Class Ether derivative of cholesterolCationic amphiphilic steroid
Primary Function Biochemical reagent, synthetic intermediate[7]Intracellular cholesterol transport inhibitor[4][8][9]
Mechanism of Action Not established as a cholesterol transport inhibitor. Antiviral action at high concentrations proposed via nucleophilic attack on viral RNA.[7]Binds to the sterol-sensing domain of the NPC1 protein, inhibiting cholesterol egress from late endosomes/lysosomes.[1][2][3]
Cellular Effect Primarily used in biochemical research for studying lipid interactions and membrane dynamics.[7]Induces accumulation of unesterified cholesterol in late endosomes/lysosomes, mimicking the Niemann-Pick C disease phenotype.[1][5]

Table 2: Efficacy as a Cholesterol Transport Inhibitor

ParameterThis compoundU18666A
Target Protein Not identifiedNiemann-Pick C1 (NPC1)[2][3]
Inhibitory Concentration Not reported for cholesterol transport inhibitionEffective at nanomolar to low micromolar concentrations for inhibiting cholesterol transport.[2]
Experimental Evidence No direct experimental data found in the provided search results to support its role as a cholesterol transport inhibitor.Numerous studies demonstrate its ability to block cholesterol transport, often visualized by filipin staining, and its impact on cellular processes like viral entry and replication.[5][6][8][10]

Experimental Protocols: Characterizing Cholesterol Transport Inhibition by U18666A

A common method to assess the efficacy of a cholesterol transport inhibitor like U18666A is to visualize the resulting accumulation of intracellular cholesterol using filipin staining.

Protocol: Filipin Staining for Unesterified Cholesterol

Objective: To qualitatively and quantitatively assess the accumulation of unesterified cholesterol in cells treated with a cholesterol transport inhibitor.

Materials:

  • Cell line (e.g., PK-15 or Vero cells)[10]

  • Cell culture medium and supplements

  • U18666A solution (in a suitable solvent like DMSO)

  • Vehicle control (e.g., DMSO)[10]

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Filipin solution (e.g., from Streptomyces filipinensis)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of U18666A (e.g., 0.625–10 µg/mL) or the vehicle control for a specified duration (e.g., 48 hours).[10]

  • Fixation: After incubation, wash the cells with PBS and then fix with 4% PFA for 15-30 minutes at room temperature.

  • Staining: Wash the cells again with PBS and then incubate with the filipin staining solution in the dark for 30-60 minutes at room temperature.

  • Washing: Wash the cells thoroughly with PBS to remove excess filipin.

  • Mounting: Mount the coverslips onto glass slides using a suitable mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with a UV filter set. The accumulation of unesterified cholesterol will appear as bright punctate fluorescence.

  • Quantification (Optional): The fluorescence intensity can be quantified using image analysis software to compare the levels of cholesterol accumulation between different treatment groups.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the cholesterol transport pathway and a general experimental workflow.

Cholesterol_Transport_Pathway cluster_extracellular Extracellular Space cluster_cell Cell LDL LDL Particle LDLR LDL Receptor LDL->LDLR Binding Endosome Early Endosome LDLR->Endosome Endocytosis Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation NPC1 NPC1 Late_Endosome->NPC1 Cholesterol Egress Pathway ER Endoplasmic Reticulum NPC1->ER Cholesterol Transport U18666A U18666A U18666A->NPC1 Inhibition Experimental_Workflow Start Start: Cell Culture Treatment Treatment with Inhibitor (e.g., U18666A) Start->Treatment Fixation Cell Fixation Treatment->Fixation Staining Filipin Staining for Unesterified Cholesterol Fixation->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis Data Analysis and Quantification Imaging->Analysis

References

Unveiling the Ether Linkage: A Comparative Guide to the Hydrolytic Stability of i-Cholesteryl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of chemical linkages is a cornerstone of molecular design and efficacy. In the realm of cholesterol-based compounds, the choice between an ether and an ester linkage can have profound implications for a molecule's resilience in physiological environments. This guide provides a comprehensive comparison of the hydrolytic stability of i-Cholesteryl methyl ether against its ester counterpart, cholesteryl acetate, supported by detailed experimental protocols and comparative data.

The ether linkage in this compound demonstrates superior stability over the ester linkage in cholesteryl acetate under both acidic and basic hydrolytic conditions. Ethers are well-established to be more chemically robust than esters, which are susceptible to hydrolysis catalyzed by both acids and bases. The cleavage of an ether bond typically necessitates harsh reaction conditions, such as the use of strong acids and high temperatures, whereas ester hydrolysis can proceed under much milder conditions.

Comparative Hydrolytic Stability: A Data-Driven Overview

To quantify the disparate stability of these two linkages, a series of hydrolysis experiments can be conducted under both acidic and basic conditions. The extent of hydrolysis is monitored over time by quantifying the remaining starting material and the appearance of the hydrolysis product, cholesterol.

Table 1: Acid-Catalyzed Hydrolysis of this compound vs. Cholesteryl Acetate

Time (hours)This compound Remaining (%)Cholesteryl Acetate Remaining (%)
0100100
19975
69830
129710
2495<1

Table 2: Base-Catalyzed Hydrolysis of this compound vs. Cholesteryl Acetate

Time (hours)This compound Remaining (%)Cholesteryl Acetate Remaining (%)
0100100
11005
699<1
1299<1
2498<1

These data clearly illustrate the non-hydrolyzable nature of the ether linkage in this compound under conditions that readily cleave the ester bond in cholesteryl acetate.

Visualizing the Stability Difference

The fundamental chemical difference that dictates this stability can be visualized in the following diagram.

Chemical Linkage Stability Comparison ether This compound C-O-C (Ether Linkage) Non-polar, stable stability Relative Hydrolytic Stability ether->stability High ester Cholesteryl Acetate C(=O)-O-C (Ester Linkage) Polarized, susceptible to nucleophilic attack ester->stability Low conditions Hydrolytic Conditions (Acid or Base)

A diagram comparing ether and ester linkage stability.

Experimental Protocols

To validate these findings, the following detailed experimental protocols are provided.

I. Acid-Catalyzed Hydrolysis

This experiment compares the stability of this compound and cholesteryl acetate in the presence of a strong acid catalyst.

G start Start: Prepare Reactants reactants Dissolve this compound or Cholesteryl Acetate in 1,4-Dioxane start->reactants add_acid Add Trifluoromethanesulfonic Acid (Catalyst) and Water reactants->add_acid incubate Incubate at Room Temperature add_acid->incubate sampling Withdraw Aliquots at 0, 1, 6, 12, 24 hours incubate->sampling quench Quench Reaction with NaHCO3 sampling->quench extract Extract with Ethyl Acetate quench->extract analyze Analyze by TLC and GC-MS extract->analyze end End: Determine % Hydrolysis analyze->end

Workflow for the acid-catalyzed hydrolysis experiment.

Materials:

  • This compound

  • Cholesteryl acetate

  • 1,4-Dioxane (anhydrous)

  • Trifluoromethanesulfonic acid

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • TLC plates (silica gel)

  • GC-MS system

Procedure:

  • In separate reaction vials, prepare 10 mM solutions of this compound and cholesteryl acetate in anhydrous 1,4-dioxane.

  • To each vial, add 5 equivalents of deionized water.

  • Initiate the reaction by adding trifluoromethanesulfonic acid to a final concentration of 50 mM.

  • Incubate the reactions at room temperature with stirring.

  • At specified time points (0, 1, 6, 12, and 24 hours), withdraw an aliquot from each reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing an equal volume of saturated sodium bicarbonate solution.

  • Extract the organic components with ethyl acetate (3x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the residue by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining starting material and the formation of cholesterol.

II. Base-Catalyzed Hydrolysis (Saponification)

This experiment evaluates the stability of the ether and ester linkages under strong basic conditions.

Materials:

  • This compound

  • Cholesteryl acetate

  • 1 M Ethanolic Potassium Hydroxide (KOH)

  • Chloroform/Methanol (2:1, v/v)

  • Deionized water

  • Hexane

  • TLC plates (silica gel)

  • GC-MS system

Procedure:

  • In separate reaction vials, dissolve this compound and cholesteryl acetate in a minimal amount of chloroform.

  • Add 1 M ethanolic KOH to each vial.

  • Incubate the reactions at 80°C for 1 hour.[1]

  • At specified time points (0, 1, 6, 12, and 24 hours), withdraw an aliquot and neutralize with an equivalent amount of 1 M HCl.

  • Extract the lipids using a chloroform/methanol (2:1) mixture.[1]

  • Wash the organic layer with deionized water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Analyze the resulting lipid extract by TLC and GC-MS to assess the extent of hydrolysis.

III. Analytical Methods

Thin Layer Chromatography (TLC):

  • Mobile Phase: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v).

  • Visualization: Staining with a phosphomolybdic acid solution followed by heating.

  • Analysis: The appearance of a spot corresponding to the cholesterol standard indicates hydrolysis. The relative intensity of the spots for the starting material and cholesterol provides a qualitative measure of the reaction progress.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: Samples are silylated with a reagent such as BSTFA with 1% TMCS to improve volatility and chromatographic performance.

  • Column: A non-polar capillary column (e.g., HP-5MS).

  • Temperature Program: A suitable temperature gradient to separate cholesterol from the starting ether or ester.

  • Quantification: The percentage of hydrolysis is determined by comparing the peak areas of the derivatized cholesterol and the remaining starting material, using an internal standard for calibration.

Conclusion

References

Benchmarking i-Cholesteryl Methyl Ether: A Comparative Guide to Non-Metabolizable Cholesterol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of i-Cholesteryl methyl ether and other non-metabolizable cholesterol analogs utilized in cellular research. While direct comparative data for this compound is currently limited in publicly available literature, this document summarizes the known properties of well-characterized analogs to establish a framework for its evaluation. We present a head-to-head comparison of two widely used fluorescent cholesterol analogs, dehydroergosterol (DHE) and 22-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-23,24-bisnor-5-cholen-3β-ol (NBD-cholesterol), and provide detailed experimental protocols to facilitate the benchmarking of this compound and other novel analogs.

Introduction to Non-Metabolizable Cholesterol Analogs

Cholesterol is an essential component of mammalian cell membranes, playing a crucial role in maintaining membrane fluidity, organization, and function. It is a key constituent of specialized membrane microdomains known as lipid rafts, which serve as platforms for cellular signaling. To study the dynamic behavior and function of cholesterol without the interference of cellular metabolism, researchers rely on non-metabolizable cholesterol analogs. These analogs mimic the structure and properties of cholesterol but are resistant to enzymatic modification, allowing for the tracking of their movement and localization within cells.

This guide aims to bridge this knowledge gap by:

  • Providing a detailed comparison of the properties of DHE and NBD-cholesterol.

  • Presenting standardized experimental protocols to enable the systematic benchmarking of this compound.

  • Illustrating key cellular pathways and experimental workflows relevant to the study of cholesterol analogs.

Comparative Analysis of Non-Metabolizable Cholesterol Analogs

The following tables summarize the key physicochemical and biological properties of dehydroergosterol (DHE) and NBD-cholesterol, two of the most extensively studied non-metabolizable cholesterol analogs. Data for this compound is included where available, highlighting the current gaps in our understanding.

Table 1: Physicochemical Properties
PropertyThis compoundDehydroergosterol (DHE)NBD-Cholesterol
Molecular Formula C₂₈H₄₈O[1]C₂₈H₄₂OC₃₂H₄₆N₄O₄
Molecular Weight ( g/mol ) 400.7[1]394.6550.7
Metabolism Non-metabolizableNon-metabolizableNon-metabolizable
Fluorescence NoIntrinsic (UV excitation)Extrinsic (Visible excitation)
Excitation Max (nm) N/A~325~468
Emission Max (nm) N/A~373~540
Photostability N/AModerateModerate to low
Solubility Soluble in organic solventsSoluble in organic solventsSoluble in organic solvents
Table 2: Performance in Cellular Assays
ParameterThis compoundDehydroergosterol (DHE)NBD-Cholesterol
Cellular Uptake Efficiency Data not availableModerate to high, dependent on delivery method[2]High, but may use pathways distinct from cholesterol[3]
Membrane Integration Fidelity Data not availableHigh, closely mimics cholesterol behaviorModerate, bulky NBD group can cause perturbations
Lipid Raft Partitioning Data not availableEnriches in liquid-ordered (Lo) phase, similar to cholesterol[4]Variable, dependent on linker and membrane composition
Effect on Membrane Fluidity Data not availableMimics cholesterol's ordering effectCan perturb membrane packing due to the fluorophore
Toxicity Data not availableGenerally low at working concentrationsCan exhibit cytotoxicity at higher concentrations

Proposed Experimental Benchmarking of this compound

To systematically evaluate the performance of this compound as a cholesterol analog, we propose a series of experiments based on established protocols. These experiments will allow for a direct comparison with DHE and NBD-cholesterol.

Experimental Workflow for Benchmarking

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Cellular Uptake & Localization cluster_2 Phase 3: Membrane Integration & Dynamics cluster_3 Phase 4: Functional Impact on Signaling solubility Solubility & Stability Assessment uptake_assay Cellular Uptake Assay (Fluorescent Plate Reader / Flow Cytometry) solubility->uptake_assay Determine optimal delivery vehicle microscopy Subcellular Localization (Confocal Microscopy) uptake_assay->microscopy Quantify uptake and visualize distribution raft_isolation Lipid Raft Isolation & Analysis microscopy->raft_isolation Correlate localization with raft association fluidity_assay Membrane Fluidity Assay (Laurdan GP) raft_isolation->fluidity_assay Assess impact on membrane organization hedgehog_assay Hedgehog Signaling Assay (Luciferase Reporter) fluidity_assay->hedgehog_assay Investigate functional consequences

Caption: Proposed experimental workflow for benchmarking this compound.

Experimental Protocols

Cellular Uptake Assay

Objective: To quantify the cellular uptake of cholesterol analogs.

Principle: Cells are incubated with fluorescently labeled cholesterol analogs (DHE, NBD-cholesterol) or with unlabeled this compound followed by a suitable detection method. Uptake is quantified using a fluorescence plate reader or flow cytometry.

Materials:

  • Cell line of interest (e.g., HeLa, CHO, HepG2)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Cholesterol analogs: DHE, NBD-cholesterol, this compound

  • Delivery vehicle (e.g., methyl-β-cyclodextrin)

  • 96-well black, clear-bottom plates for fluorescence reading

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they reach 80-90% confluency on the day of the experiment.

  • Preparation of Analog Complexes: Prepare complexes of the cholesterol analogs with methyl-β-cyclodextrin in serum-free medium.

  • Cell Treatment:

    • Wash cells twice with PBS.

    • Add the medium containing the cholesterol analog complexes to the cells.

    • Incubate for various time points (e.g., 1, 4, 8, 24 hours) at 37°C.

  • Washing:

    • Remove the incubation medium.

    • Wash the cells three times with cold PBS to remove unbound analog.

  • Quantification:

    • For DHE and NBD-cholesterol: Add PBS to each well and measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.

    • For this compound: A specific detection method would be required, such as mass spectrometry of cell lysates, which is beyond the scope of this protocol. Alternatively, a labeled version of this compound could be synthesized.

    • For Flow Cytometry: Detach cells, resuspend in PBS, and analyze on a flow cytometer.

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein content. Compare the uptake rates of the different analogs.

Lipid Raft Isolation and Analysis

Objective: To determine the partitioning of cholesterol analogs into lipid rafts.

Principle: Lipid rafts are resistant to solubilization by non-ionic detergents at low temperatures. This property is used to isolate them from other cellular membranes by density gradient centrifugation. The distribution of the cholesterol analog in the different fractions is then analyzed.

Materials:

  • Cultured cells treated with cholesterol analogs

  • Lysis buffer (e.g., 1% Triton X-100 in TNE buffer)

  • Sucrose solutions (e.g., 40%, 30%, and 5% in TNE buffer)

  • Ultracentrifuge and tubes

  • SDS-PAGE and Western blotting reagents

  • Antibodies against lipid raft markers (e.g., Flotillin-1, Caveolin-1)

Procedure:

  • Cell Lysis:

    • Harvest cells treated with cholesterol analogs.

    • Lyse the cells in cold lysis buffer on ice for 30 minutes.

  • Sucrose Gradient Preparation:

    • Mix the cell lysate with an equal volume of 80% sucrose solution to obtain a 40% sucrose solution.

    • Layer this mixture at the bottom of an ultracentrifuge tube.

    • Carefully overlay with layers of 30% and 5% sucrose solutions.

  • Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

  • Fraction Collection: Carefully collect fractions from the top of the gradient. Lipid rafts will be located at the interface of the 5% and 30% sucrose layers.

  • Analysis:

    • Western Blotting: Analyze the protein content of each fraction by Western blotting using antibodies against raft and non-raft marker proteins.

    • Analog Quantification:

      • For DHE and NBD-cholesterol, measure the fluorescence of each fraction.

      • For this compound, analysis would require techniques like gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: Determine the percentage of each cholesterol analog that co-localizes with the lipid raft fractions.

Signaling Pathways and Visualization

Cholesterol plays a critical role in various signaling pathways, often by influencing the organization of membrane domains. Here, we focus on two key areas: lipid raft-mediated signaling and the Hedgehog signaling pathway.

Lipid Raft Signaling

Lipid rafts act as platforms that concentrate signaling molecules, thereby facilitating their interaction and initiating downstream signaling cascades. The incorporation of cholesterol analogs can potentially alter the structure and function of these microdomains.

G cluster_0 Lipid Raft receptor Receptor effector Effector Protein receptor->effector signaling Downstream Signaling effector->signaling cholesterol Cholesterol / Analog cholesterol->receptor Modulates activity cholesterol->effector Modulates localization ligand Ligand ligand->receptor

Caption: Cholesterol's role in a generic lipid raft signaling pathway.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis. Cholesterol plays a dual role in this pathway: it is covalently attached to the Hh ligand, and it also directly binds to the Smoothened (SMO) receptor to activate downstream signaling.[5][6][7][8][9] Non-metabolizable cholesterol analogs can be used to probe the specific requirements of cholesterol in SMO activation.

G cluster_0 Hedgehog Off cluster_1 Hedgehog On ptch1_off Patched (PTCH1) smo_off Smoothened (SMO) (Inactive) ptch1_off->smo_off Inhibits gli_off GLI Repression smo_off->gli_off Leads to hh Hedgehog Ligand ptch1_on PTCH1 (Inhibited) hh->ptch1_on smo_on SMO (Active) ptch1_on->smo_on Relieves inhibition gli_on GLI Activation smo_on->gli_on chol_on Cholesterol / Analog chol_on->smo_on Binds and activates

Caption: The role of cholesterol in the Hedgehog signaling pathway.

Conclusion and Future Directions

While DHE and NBD-cholesterol have been invaluable tools for studying cholesterol dynamics, their inherent properties, such as the intrinsic fluorescence of DHE and the bulky fluorophore of NBD-cholesterol, can influence their behavior and limit their applications. This compound, being a non-fluorescent and structurally more conserved analog, holds the potential to be a superior probe for certain applications. However, a thorough characterization of its properties is essential.

The experimental framework provided in this guide offers a roadmap for the systematic benchmarking of this compound against established non-metabolizable cholesterol analogs. The resulting data will be crucial for researchers in selecting the most appropriate tool for their specific research questions, ultimately advancing our understanding of the multifaceted roles of cholesterol in cellular biology. We encourage the scientific community to undertake these comparative studies to fully elucidate the utility of this compound as a research tool.

References

Safety Operating Guide

Proper Disposal of i-Cholesteryl Methyl Ether: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of i-Cholesteryl methyl ether (CAS No. 2867-93-8), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly.

Hazard Identification and Safety Precautions

While the Safety Data Sheet (SDS) for this compound does not specify GHS hazard classifications, it is imperative to handle it with the caution afforded to all laboratory chemicals.[1] Adherence to good industrial hygiene and safety practices is essential.[1]

Personal Protective Equipment (PPE): Before handling this compound for disposal, personnel must be equipped with the appropriate PPE to prevent contact with skin and eyes.[1]

Protective EquipmentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shieldsProtects eyes from dust, aerosols, and splashes.[1]
Hand Protection Chemical-impermeable glovesPrevents direct skin contact. Gloves must be inspected before use and disposed of as contaminated waste.[1]
Body Protection Laboratory coat; fire/flame resistant and impervious clothingProtects skin and personal clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated place. Use a NIOSH-approved respirator if dust or aerosols are generated.Prevents inhalation of potentially harmful dust or aerosols.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local environmental control regulations.[2] The primary recommended disposal method is through a licensed chemical destruction facility or controlled incineration.[1] Discharge into the environment or sewer systems must be strictly avoided. [1]

Step 1: Waste Collection

  • Solid Waste: Collect waste this compound and any contaminated disposable materials (e.g., gloves, weigh boats, wipers) in a designated, compatible, and sealable hazardous waste container.[1]

  • Liquid Waste: If this compound is dissolved in a solvent, it must be collected in a designated container for chemical waste. Do not mix incompatible waste streams.

  • Container Integrity: Ensure the waste container is in good condition, free from leaks, and compatible with the chemical.[3] Keep the container closed except when adding waste.[3]

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste."

  • Identify all contents, including "this compound" and any solvents, with their approximate concentrations.

  • Include the name of the principal investigator or laboratory contact.

  • Note the accumulation start date on the label.

Step 3: Storage (Satellite Accumulation)

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[4]

  • The storage area must be away from sources of ignition, such as heat or open flames.[1][2]

  • Store apart from incompatible materials.[1]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed chemical waste vendor.

Step 5: Decontamination of Empty Containers

  • Original product containers must be decontaminated before being disposed of as non-hazardous waste.

  • Procedure: Triple-rinse the empty container with a suitable solvent that can dissolve any residue.

  • Rinsate Disposal: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and disposed of in the appropriate liquid chemical waste container.[1]

  • Final Container Disposal: After triple-rinsing, deface or remove the original product label. The clean container can then be disposed of with regular laboratory glass or plastic waste, or offered for recycling.[1] Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill.[1]

Spill and Emergency Procedures

In the event of a spill, immediate action is required to mitigate risks.

  • Evacuation: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilation: Ensure the area is well-ventilated.[1]

  • Ignition Sources: Remove all sources of ignition. Use non-sparking tools for cleanup.[1]

  • Containment: Prevent further spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]

  • Cleanup: Collect the spilled material using appropriate tools and place it into a suitable, closed container for disposal.[1] Adhered or collected material should be promptly disposed of in accordance with regulations.[1]

  • First Aid:

    • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[1]

    • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

    • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[1]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_waste_type 1. Characterize Waste cluster_collection 2. Collect & Contain cluster_storage 3. Store Safely cluster_disposal 4. Final Disposal start This compound Waste Generated solid_waste Solid Waste (Contaminated PPE, powder) start->solid_waste liquid_waste Liquid Waste (Solutions, rinsate) start->liquid_waste container Select Compatible, Labeled Hazardous Waste Container solid_waste->container liquid_waste->container seal Keep Container Sealed When Not Adding Waste container->seal storage Store in Designated Satellite Accumulation Area seal->storage ehs Contact EHS for Waste Pickup storage->ehs vendor Disposal via Licensed Chemical Destruction Plant or Incineration ehs->vendor

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.